molecular formula C9H15Cl2N3 B1521693 4-Piperidin-4-yl-pyrimidine dihydrochloride CAS No. 1185304-08-8

4-Piperidin-4-yl-pyrimidine dihydrochloride

Cat. No.: B1521693
CAS No.: 1185304-08-8
M. Wt: 236.14 g/mol
InChI Key: BBLBRPXSQLZDHN-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLBRPXSQLZDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673960
Record name 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-08-8
Record name 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Piperidin-4-yl-pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological activities of related structures, this document offers insights into its chemical properties, a plausible synthetic route, and its potential applications as a key building block for novel therapeutics.

Core Chemical Attributes

This compound is a salt of the parent compound, 4-(piperidin-4-yl)pyrimidine. The presence of the pyrimidine and piperidine rings provides a versatile scaffold for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.[1]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While experimentally determined data for this compound is not widely published, the following table summarizes key identifiers and predicted properties based on its structure.

PropertyValueSource
Molecular Formula C₉H₁₃N₃·2HClSanta Cruz Biotechnology[2]
Molecular Weight 236.14 g/mol Santa Cruz Biotechnology[2]
CAS Number 1185304-08-8MolPort[3]
Appearance Solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-
pKa The piperidine nitrogen is expected to be the most basic site, followed by the pyrimidine nitrogens. The dihydrochloride salt form indicates at least two basic centers.-
XlogP (predicted) 0.3PubChemLite[1]

Synthesis and Manufacturing

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process, leveraging established methodologies for the formation of piperidine and pyrimidine ring systems.[4][5]

Overall Synthetic Workflow:

Synthesis_Workflow start Starting Materials: 4-Chloropyrimidine & N-Boc-4-piperidone step1 Step 1: Grignard Reaction start->step1 intermediate1 Intermediate: N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol step1->intermediate1 step2 Step 2: Dehydration intermediate1->step2 intermediate2 Intermediate: N-Boc-4-(pyrimidin-4-yl)-1,2,3,6-tetrahydropyridine step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 intermediate3 Intermediate: N-Boc-4-(piperidin-4-yl)pyrimidine step3->intermediate3 step4 Step 4: Deprotection & Salt Formation intermediate3->step4 product Final Product: This compound step4->product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol

  • To a solution of 4-chloropyrimidine in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise to generate the 4-lithiopyrimidine species in situ.

  • After stirring for 30 minutes, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol.

Step 2: Dehydration to N-Boc-4-(pyrimidin-4-yl)-1,2,3,6-tetrahydropyridine

  • Dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 3: Reduction to N-Boc-4-(piperidin-4-yl)pyrimidine

  • Dissolve the crude product from Step 2 in a suitable solvent like methanol or ethanol.

  • Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-4-(piperidin-4-yl)pyrimidine.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-Boc protected intermediate from Step 3 in a suitable solvent like dioxane or methanol.

  • Add an excess of a solution of hydrochloric acid in dioxane or ethereal HCl.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the nucleophilic piperidine nitrogen and the electrophilic pyrimidine ring.

  • N-Alkylation/Acylation: The secondary amine of the piperidine ring is a primary site for further functionalization through alkylation, acylation, and sulfonylation reactions.[6] This allows for the introduction of a wide variety of substituents to explore structure-activity relationships.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially if further activated by electron-withdrawing groups. However, under standard conditions, the piperidine nitrogen is the more reactive nucleophile.

  • Stability: The dihydrochloride salt is expected to be a stable, crystalline solid, which is advantageous for storage and handling. It is likely hygroscopic and should be stored in a cool, dry place away from strong oxidizing agents.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Predicted NMR Spectral Data:
Predicted ¹H NMR (DMSO-d₆, 400 MHz) Predicted ¹³C NMR (DMSO-d₆, 100 MHz)
δ 9.15 (s, 1H, pyrimidine-H)δ 158.0 (pyrimidine-C)
δ 8.75 (d, 1H, pyrimidine-H)δ 157.5 (pyrimidine-C)
δ 7.50 (d, 1H, pyrimidine-H)δ 118.0 (pyrimidine-C)
δ 3.50-3.60 (m, 2H, piperidine-H)δ 45.0 (piperidine-C)
δ 3.10-3.20 (m, 2H, piperidine-H)δ 40.0 (piperidine-C)
δ 2.00-2.10 (m, 2H, piperidine-H)δ 30.0 (piperidine-C)
δ 1.80-1.90 (m, 2H, piperidine-H)
Note: Peaks for NH protons would be broad and their chemical shifts are highly dependent on concentration and solvent.
Analytical Methods:
Technique Application
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a suitable buffer (e.g., phosphate or formate) would be a good starting point.[7]
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation through fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups, such as N-H stretches from the piperidine and C=N and C=C stretches from the pyrimidine ring.
Elemental Analysis Confirmation of the empirical formula.

Applications in Research and Drug Discovery

The 4-piperidin-4-yl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5]

Potential Therapeutic Areas:
  • Oncology: Many kinase inhibitors incorporate the pyrimidine ring as a hinge-binding motif. The piperidine moiety can be functionalized to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties. Derivatives of this scaffold have been investigated as inhibitors of kinases such as Akt.[8]

  • Antiviral Agents: Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. This highlights the potential of the core structure in the development of new antiviral therapies.

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. Modifications of the 4-piperidin-4-yl-pyrimidine scaffold could lead to compounds with activity at various CNS targets.

Logical Relationship of the Scaffold in Drug Design:

Drug_Design_Logic cluster_scaffold 4-Piperidin-4-yl-pyrimidine Core cluster_applications Potential Applications pyrimidine Pyrimidine Ring (H-bond acceptor/donor, scaffold for substitution) linker C-C Bond (Rigid connection) pyrimidine->linker oncology Oncology (Kinase Inhibition) pyrimidine->oncology Hinge-binding antiviral Antiviral (e.g., HIV NNRTIs) pyrimidine->antiviral Core scaffold piperidine Piperidine Ring (Site for functionalization, influences solubility and PK) piperidine->oncology Vector for side chains cns CNS Disorders piperidine->cns Common CNS motif linker->piperidine

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecular formula for 4-piperidin-4-yl-pyrimidine dihydrochloride is C9H15Cl2N3, and its structure is confirmed through a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.[4][5]

Logical Workflow for Structure Elucidation

A robust structure elucidation workflow relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Functional Groups & Salt Form cluster_3 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR NMR Spectroscopy (1H, 13C, 2D NMR) MS->NMR Provides MW for NMR Xray X-ray Crystallography (Absolute Structure) MS->Xray FTIR FTIR Spectroscopy (Vibrational Modes) NMR->FTIR Suggests functional groups NMR->Xray FTIR->Xray Confirms salt form FTIR->Xray Conclusion Final Structure Confirmation Xray->Conclusion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the initial and indispensable step, providing the molecular weight of the free base and characteristic fragmentation patterns that offer preliminary structural insights.[6][7] For a dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is ideal, as it will readily protonate the basic nitrogen atoms, allowing for the detection of the free base cation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol/water (1:1 v/v).

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode is selected due to the basicity of the nitrogen atoms in the piperidine and pyrimidine rings.[2]

  • MS Scan: Perform a full scan from m/z 50-500 to identify the protonated molecule [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe the fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions.[2]

Data Interpretation

The expected molecular weight of the free base (C9H13N3) is 163.22 g/mol .[8][9] In the full scan MS spectrum, we anticipate a prominent peak at m/z 164.1, corresponding to the protonated molecule [M+H]⁺.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺164.1182164.1185

The MS/MS fragmentation pattern is highly informative. The piperidine and pyrimidine rings exhibit characteristic cleavage pathways.[2][10]

G parent [M+H]⁺ m/z 164.1 frag1 Loss of NH3 m/z 147.1 parent->frag1 -NH3 frag2 Pyrimidine cation m/z 81.0 parent->frag2 C-C cleavage frag3 Piperidine ring opening m/z 84.1 parent->frag3 Ring fission

Caption: Predicted MS/MS fragmentation pathway.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution.[1][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.[1]

    • ¹³C NMR: Reveals the number and type of carbon atoms.[1]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

Data Interpretation

The dihydrochloride nature of the salt will lead to protonation of the basic nitrogens, causing significant downfield shifts for adjacent protons and carbons.

¹H NMR:

  • Pyrimidine Ring: Expect three distinct aromatic protons. The proton at C2 will likely be the most downfield, followed by the proton at C6, and then C5.

  • Piperidine Ring: Due to the dihydrochloride form, the piperidine nitrogen will be protonated (NH₂⁺). The axial and equatorial protons on the piperidine ring will show complex splitting patterns, appearing as multiplets. The proton at the C4 junction will be a key multiplet, coupling to both the piperidine and pyrimidine protons.

¹³C NMR:

  • Pyrimidine Ring: Three signals are expected in the aromatic region (typically 150-165 ppm).

  • Piperidine Ring: Four distinct carbon signals are expected. The carbon attached to the pyrimidine ring (C4) will be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
Pyrimidine C2~9.2s~158.0
Pyrimidine C4--~165.0
Pyrimidine C5~7.8d~120.0
Pyrimidine C6~8.9d~156.0
Piperidine C4'~3.5m~35.0
Piperidine C3', C5'~3.2 (ax), ~2.9 (eq)m~30.0
Piperidine C2', C6'~2.2 (ax), ~1.9 (eq)m~45.0
Piperidine NH₂⁺~9.5br s-

Note: These are estimated shifts and can vary based on solvent and concentration.

2D NMR experiments will confirm these assignments. For instance, an HMBC correlation between the piperidine C4' proton and the pyrimidine C4, C5, and C6 carbons would definitively establish the connection point between the two ring systems.

FTIR Spectroscopy: Identifying Functional Groups and Salt Confirmation

Expertise & Experience: FTIR spectroscopy provides information about the vibrational modes of functional groups. For this molecule, it is particularly useful for confirming the presence of the N-H bonds in the protonated amine salt and the characteristic vibrations of the aromatic pyrimidine ring.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Interpretation

The spectrum of an amine hydrochloride salt is distinct from its free base.[12]

Table 3: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2700N-H⁺ stretchSecondary Amine Salt
~2950-2850C-H stretchAliphatic (Piperidine)
~1610-1580N-H⁺ bendSecondary Amine Salt[13][14]
~1570-1450C=C, C=N stretchAromatic (Pyrimidine)

The broad absorption in the 3200-2700 cm⁻¹ region is a hallmark of the N-H⁺ stretching in an amine salt.[12] The presence of a band around 1600 cm⁻¹ for the N-H⁺ bending vibration further confirms the salt formation.[14]

Single Crystal X-ray Crystallography: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides a robust 2D structure, single crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement, including stereochemistry and the precise location of the chloride counter-ions.[15][16][17][18]

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step.[19] Slow evaporation of a solvent such as ethanol/water or isopropanol is a common starting point.

  • Crystal Selection: A suitable single crystal (typically >20 µm) is mounted on a goniometer.[15]

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[17]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.

Expected Results

The crystal structure would definitively show:

  • The connectivity of the piperidine and pyrimidine rings at the C4 positions of both rings.

  • The chair conformation of the piperidine ring.

  • The protonation of the piperidine nitrogen and one of the pyrimidine nitrogens.

  • The location of the two chloride anions in the crystal lattice, interacting with the protonated nitrogen centers via hydrogen bonds.

Conclusion

The structure elucidation of this compound is a systematic process that leverages the strengths of multiple, complementary analytical techniques. Mass spectrometry confirms the molecular formula, while a suite of NMR experiments meticulously maps the atomic connectivity. FTIR spectroscopy validates the presence of key functional groups and confirms the amine salt form. Finally, single crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. This integrated, self-validating approach ensures the highest level of scientific integrity and is an essential component of modern chemical and pharmaceutical research.

References

  • Andrade, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • ResearchGate. (2018). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • NIH. (2010). X-Ray Crystallography for Molecular Structure Determination. PMC. [Link]

  • MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Canadian Science Publishing. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • MolPort. 4-(piperidin-4-yl)pyrimidine dihydrochloride. [Link]

  • Canadian Science Publishing. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Semantic Scholar. (2019). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

  • PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-piperidin-4-yl-pyrimidine dihydrochloride, a crucial building block in contemporary drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven insights into the synthesis of this important intermediate. We will explore the strategic considerations behind various synthetic routes, provide step-by-step protocols for key transformations, and present data in a clear, comparative format. The methodologies described herein are designed to be self-validating, emphasizing robust and reproducible chemistry.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in nature as a core component of nucleic acids (cytosine, thymine, and uracil).[2] This inherent biocompatibility has made pyrimidine derivatives a focal point of medicinal chemistry research for decades.[1][2] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. Consequently, pyrimidine-containing compounds have been successfully developed as therapeutics for a wide range of diseases.[1][2][4] The incorporation of a piperidine moiety, another common fragment in drug design, often improves pharmacokinetic properties such as solubility and bioavailability.[5] The specific target of this guide, 4-piperidin-4-yl-pyrimidine, serves as a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[6][7]

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis reveals two primary pathways, each with its own set of advantages and challenges.

Diagram: Retrosynthetic Analysis of this compound

G cluster_pathway1 Pathway 1: Nucleophilic Aromatic Substitution (SNAr) cluster_pathway2 Pathway 2: Cross-Coupling Reactions cluster_pathway3 Pathway 3: De Novo Pyrimidine Synthesis Target 4-Piperidin-4-yl-pyrimidine dihydrochloride Intermediate1 4-(Piperidin-4-yl)pyrimidine Target->Intermediate1 HCl salt formation Intermediate2 tert-Butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate Intermediate1->Intermediate2 Boc Deprotection StartingMaterial4 Piperidine-4-carbonitrile Intermediate1->StartingMaterial4 Ring Formation StartingMaterial5 Dimethylformamide dimethyl acetal Intermediate1->StartingMaterial5 Ring Formation StartingMaterial1 4-Chloropyrimidine Intermediate2->StartingMaterial1 SNAr Coupling Intermediate2->StartingMaterial1 Stille or Suzuki Coupling StartingMaterial2 tert-Butyl 4-bromopiperidine-1-carboxylate (or other activated piperidine) Intermediate2->StartingMaterial2 SNAr Coupling StartingMaterial3 tert-Butyl 4-(tributylstannyl)piperidine-1-carboxylate Intermediate2->StartingMaterial3 Stille or Suzuki Coupling

Caption: Retrosynthetic pathways for this compound.

The most common and practical approach involves the coupling of a pre-functionalized piperidine ring with a pyrimidine precursor. This strategy can be further divided into two main categories:

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, involving the reaction of a piperidine nucleophile with an activated pyrimidine, such as 4-chloropyrimidine.

  • Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki or Stille coupling offer an alternative where a piperidine-containing organometallic reagent is coupled with a halogenated pyrimidine.

A third, less common approach involves the de novo construction of the pyrimidine ring onto a piperidine scaffold. While offering flexibility in substituent patterns, this route is often more synthetically demanding.

For the purposes of this guide, we will focus on the most industrially scalable and widely published method: a two-step synthesis commencing with a nucleophilic aromatic substitution, followed by deprotection.

Detailed Synthetic Pathway: A Two-Step Approach

The preferred synthetic route to this compound involves two key transformations:

  • N-Boc-Protected Piperidine Coupling: The synthesis begins with the coupling of N-Boc-4-aminopiperidine with 4-chloropyrimidine. The tert-butyloxycarbonyl (Boc) protecting group is crucial here. It serves to deactivate the piperidine nitrogen towards competing side reactions and enhances the solubility of the intermediates in organic solvents.

  • Acidic Deprotection: The final step involves the removal of the Boc group under acidic conditions, which concurrently forms the desired dihydrochloride salt.

Diagram: Overall Synthetic Scheme

G Reactant1 N-Boc-piperidin-4-one Intermediate tert-Butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate Reactant1->Intermediate Reductive Amination or Buchwald-Hartwig Coupling Reactant2 4-Chloropyrimidine Reactant2->Intermediate Product 4-Piperidin-4-yl-pyrimidine dihydrochloride Intermediate->Product HCl, Dioxane

Sources

An In-Depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride (CAS 1185304-08-8): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-Piperidin-4-yl-pyrimidine dihydrochloride, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. While specific research on this exact molecule is emerging, its constituent parts—the piperidine and pyrimidine rings—are foundational scaffolds in a vast array of clinically approved therapeutics and investigational drugs.[1][2] This document delves into the compound's physicochemical properties, presents a representative synthetic pathway, outlines robust analytical methodologies for quality control, and explores its potential applications by drawing parallels with structurally related, well-documented molecules. The primary objective is to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a versatile building block in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Piperidine-Pyrimidine Core

In the landscape of modern pharmacology, the strategic combination of specific heterocyclic rings is a cornerstone of rational drug design. The pyrimidine ring, a fundamental component of nucleobases, is a privileged structure known for its ability to act as a bioisostere for phenyl rings and engage in critical hydrogen bonding interactions with biological targets.[2][3] Its applications are widespread, from anticancer agents to antivirals.[2][4]

Complementing the aromatic pyrimidine is the saturated piperidine ring. This moiety imparts three-dimensional character to a molecule, which can significantly improve physicochemical properties such as solubility and metabolic stability while providing vectors for substitution to explore and optimize binding interactions within a protein's active site.[5]

This compound, CAS 1185304-08-8, elegantly merges these two powerful pharmacophores. It presents itself as an ideal starting material or fragment for creating libraries of more complex molecules, enabling rapid exploration of chemical space around a validated core.

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a chemical building block is critical for its effective use in synthesis and screening. The dihydrochloride salt form of this compound enhances its solubility in aqueous and polar protic solvents, a crucial attribute for reaction setup and for the preparation of stock solutions for biological assays.

PropertyValueSource
CAS Number 1185304-08-8[6]
Molecular Formula C₉H₁₃N₃ · 2HCl (or C₉H₁₅Cl₂N₃)[7][8]
Molecular Weight 236.14 g/mol [8]
Appearance Solid[9]
Synonyms Pyrimidine, 4-(4-piperidinyl)-, hydrochloride (1:2)[7]
InChI Key VHWFTCWXAYODSW-UHFFFAOYSA-N[9]
SMILES Cl.Cl.C1CC(CCN1)c1ccncn1[6]

Synthesis and Purification Workflow

The synthesis of 4-piperidin-4-yl-pyrimidine is typically achieved through multi-step sequences common in heterocyclic chemistry. While numerous routes are possible, a robust and widely applicable strategy involves the coupling of a protected piperidine precursor with a suitable pyrimidine derivative, followed by deprotection. The causality behind this choice lies in the need to control reactivity; the secondary amine of the piperidine ring is nucleophilic and would interfere with many coupling reactions if not protected.

synthesis_workflow start N-Boc-4-piperidone step1 Reductive Amination with Pyrimidine Precursor start->step1 1. Reagent A 2. Reducing Agent intermediate N-Boc-4-(pyrimidin-4-yl)piperidine step1->intermediate step2 Acidic Deprotection (e.g., HCl in Dioxane) intermediate->step2 end 4-Piperidin-4-yl-pyrimidine dihydrochloride step2->end Final Product

Caption: Representative synthetic workflow for the target compound.

Representative Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for analogous structures.[10][11]

  • Step 1: Reductive Amination.

    • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 4-aminopyrimidine (1.1 eq).

    • The choice of a protic solvent like methanol can facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This agent is selective for imines in the presence of ketones, providing a self-validating system where side reactions are minimized.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude intermediate, N-Boc-4-(pyrimidin-4-yl)piperidine, via column chromatography on silica gel.

  • Step 2: Boc Deprotection and Salt Formation.

    • Dissolve the purified intermediate from Step 1 in a minimal amount of a solvent like 1,4-dioxane or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) ( >2.0 eq) dropwise at 0 °C. The excess acid ensures complete removal of the tert-butoxycarbonyl (Boc) protecting group and formation of the dihydrochloride salt.

    • Allow the mixture to stir at room temperature. The product will often precipitate out of the solution as a solid.

    • Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum to yield the final this compound.

Analytical Methodologies for Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantitative analysis of purity. The acidic mobile phase ensures the analyte is protonated and exhibits good peak shape.[12]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm. The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive and appropriate.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total peak area.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Key expected signals in ¹H NMR would include distinct peaks for the pyrimidine protons in the aromatic region and a complex set of signals for the piperidine ring protons in the aliphatic region.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent parent ion peak corresponding to the free base [M+H]⁺.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold. Its structure presents clear vectors for chemical modification, allowing for the systematic development of derivatives with tailored biological activities.

scaffold label_N R1: Alkylation, Acylation, Reductive Amination label_N->N_pos label_Pyr R2, R3: Cross-Coupling, SNAr Reactions label_Pyr->Pyr_pos1 label_Pyr->Pyr_pos2 scaffold_img

Sources

A Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA, and is prevalent in a wide array of approved therapeutics.[1][2] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it a highly versatile core.[1] When coupled with the piperidine moiety—a saturated heterocycle renowned for improving the pharmacokinetic properties of drug candidates—the resulting structure presents a compelling starting point for library synthesis and lead optimization.

This technical guide provides an in-depth analysis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride, a specific and valuable building block for researchers in drug development. We will dissect its core physicochemical properties with a primary focus on the precise determination of its molecular weight, outline a robust synthetic and analytical validation workflow, and discuss its significance and potential applications in contemporary therapeutic research.

Section 1: Molecular Weight and Physicochemical Properties

A precise understanding of a compound's molecular weight is the foundation of all quantitative chemical and biological assays. It is critical for stoichiometry calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.

Chemical Structure and Formula

The compound consists of a pyrimidine ring attached at its 4-position to the 4-position of a piperidine ring. The dihydrochloride salt form indicates that two basic nitrogen atoms in the structure are protonated and associated with chloride counter-ions. The most likely protonation sites are the nitrogen of the piperidine ring and one of the pyrimidine ring nitrogens.

The chemical formula for the free base, 4-Piperidin-4-yl-pyrimidine, is C₉H₁₃N₃.[3] The addition of two equivalents of hydrochloric acid (HCl) for the dihydrochloride salt results in the final molecular formula: C₉H₁₅Cl₂N₃ .

Caption: Structure of this compound.
Molecular Weight Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₅Cl₂N₃).

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH151.00815.120
ChlorineCl235.45370.906
NitrogenN314.00742.021
Total Molecular Weight 236.146

The calculated molecular weight of this compound is 236.15 g/mol . This value is essential for all subsequent experimental work.

Key Physicochemical Properties

Below is a summary of key properties for the parent free base and related compounds, providing a predictive baseline for the dihydrochloride salt.

PropertyValue (Predicted/Reported)Source / Rationale
Molecular Formula C₉H₁₅Cl₂N₃Calculated from free base
Molecular Weight 236.15 g/mol Calculated
Appearance White to off-white crystalline powderTypical for hydrochloride salts of organic amines.[4]
Solubility Soluble in water, methanolThe hydrochloride salt form significantly increases aqueous solubility.[4]
pKa (Predicted) ~9.9 (Piperidine N), ~2.5 (Pyrimidine N)Based on parent structures; piperidine is strongly basic.[3]
CAS Number (Free Base) 954220-47-4Guidechem[3]

Section 2: Synthesis and Quality Control

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry.[5] The following section outlines a representative synthetic approach and the necessary analytical methods to ensure the identity and purity of the final compound, establishing a self-validating workflow.

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for constructing 4-substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. In this case, the key challenge is the incorporation of the piperidine ring. A plausible approach involves using a pre-functionalized piperidine precursor.

cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product SM1 N-Boc-4-piperidone Step1 Condensation & Cyclization SM1->Step1 Base, Solvent (e.g., NaOEt, EtOH) SM2 Formamidine Acetate SM3 1,1,3,3-Tetramethoxypropane SM3->Step1 Base, Solvent (e.g., NaOEt, EtOH) Step2 Boc-Deprotection Step1->Step2 Intermediate: N-Boc-4-(pyrimidin-4-yl)piperidine Product 4-Piperidin-4-yl-pyrimidine Dihydrochloride Step2->Product Acidic Conditions (e.g., HCl in Dioxane)

Caption: High-level synthetic workflow diagram.
Experimental Protocol (Representative)

Objective: To synthesize this compound.

Step 1: Synthesis of N-Boc-4-(pyrimidin-4-yl)piperidine

  • Rationale: This step constructs the core pyrimidine ring onto a protected piperidine scaffold. Using an N-Boc protecting group for the piperidine nitrogen prevents it from interfering in the condensation reaction and allows for controlled deprotection later.

  • To a solution of sodium ethoxide (2.2 eq) in ethanol at 0°C, add N-Boc-4-piperidone (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Stir the mixture at room temperature for 2 hours to form the enolate intermediate.

  • Add formamidine acetate (1.5 eq) to the reaction mixture.

  • Reflux the mixture for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

  • Rationale: The final step removes the Boc protecting group under acidic conditions, which simultaneously protonates the basic nitrogens to form the desired dihydrochloride salt.

  • Dissolve the purified N-Boc-4-(pyrimidin-4-yl)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

  • Add a solution of HCl in 1,4-dioxane (4M, >3.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a solid.

Analytical Validation System

To ensure the trustworthiness of the synthesized material, a panel of analytical tests must be performed.

TechniquePurposeExpected Result
¹H NMR Structural Confirmation & PurityPeaks corresponding to pyrimidine and piperidine protons with correct integration ratios. Absence of Boc-group protons (~1.4 ppm).
Mass Spec (ESI+) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₃N₃) at m/z ≈ 164.12.
HPLC Purity AssessmentA single major peak with purity >95% (typically monitored at 254 nm).
Elemental Analysis Formula ConfirmationThe percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₉H₁₅Cl₂N₃.

Section 3: Significance and Applications in Drug Discovery

The 4-Piperidin-4-yl-pyrimidine scaffold is a valuable building block precisely because it combines two moieties with proven utility in drug development. Its application is not limited to a single target class but can be adapted for various therapeutic areas.

  • Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binder" in many kinase inhibitors. The piperidine group can be functionalized to extend into solvent-exposed regions, providing opportunities to enhance potency and selectivity.

  • Antiviral Agents: Numerous pyrimidine derivatives have been developed as antiviral drugs, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[6] The piperidine moiety can modulate solubility and cell permeability, which are critical for effective antiviral activity.[6]

  • CNS-Active Agents: The piperidine scaffold is common in drugs targeting the central nervous system. By attaching it to a pyrimidine, medicinal chemists can explore novel chemical space for targets such as GPCRs or ion channels, while leveraging the pyrimidine to fine-tune electronic and metabolic properties.

The dihydrochloride salt form of this compound is particularly advantageous for research and development. Its high water solubility facilitates the preparation of stock solutions for high-throughput screening (HTS) and various in vitro biological assays.

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery. A thorough understanding of its fundamental properties, beginning with its precisely calculated molecular weight of 236.15 g/mol , is paramount for its effective use. The synthetic and analytical workflows described herein provide a reliable framework for obtaining and validating this compound, ensuring its quality for downstream applications. By leveraging the combined strengths of the pyrimidine and piperidine scaffolds, researchers are well-equipped to explore novel therapeutic interventions across a spectrum of diseases.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. Retrieved from [Link]

  • 4-Piperidone. (2023). Wikipedia. Retrieved from [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • Pantone SMART Color Swatch Card 19-3921 TCX Black Iris. (n.d.). Columbia Omni Studio. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

  • 4,4'-Bipiperidine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

Sources

Discovery of piperidin-4-yl-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Piperidin-4-yl-aminopyrimidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperidin-4-yl-aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable synthetic versatility and ability to form key hydrogen bond interactions have established it as a foundational component in a multitude of therapeutic agents.[1][2][3] This guide provides a technical deep-dive into the discovery and development of this versatile chemical series, moving from foundational synthesis to targeted applications in oncology and virology. We will explore the strategic rationale behind molecular design, detail the experimental validation processes, and provide insights into the structure-activity relationships (SAR) that drive lead optimization.

The core structure's utility stems from its capacity to engage with the hinge region of kinase enzymes, a common ATP-binding motif.[4] This has led to its widespread use in the development of kinase inhibitors.[4][5][6][7][8] Furthermore, its unique conformational flexibility allows it to bind to allosteric sites, a property successfully exploited in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[9][10][11]

Part 1: Foundational Synthesis Strategies

The construction of a diverse library of piperidin-4-yl-aminopyrimidine derivatives hinges on robust and flexible synthetic routes. The general approach involves the coupling of a substituted pyrimidine core with a piperidine moiety, allowing for variation at multiple positions to explore the chemical space and optimize biological activity.

A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a dichlorinated pyrimidine with a protected aminopiperidine, followed by subsequent reactions to introduce further diversity.

Representative Synthetic Protocol: General Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives

This protocol is a representative workflow adapted from common literature methods.[5]

  • Step 1: Initial Coupling. To a solution of 2,4-dichloropyrimidine in a suitable solvent such as chloroform, add one equivalent of tert-butyl 4-aminopiperidine-1-carboxylate and a base like triethylamine (TEA).

  • Step 2: Reaction Monitoring. Stir the reaction at room temperature for approximately 4 hours. The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the mono-substituted intermediate.

  • Step 3: Introduction of Second Substituent. To the reaction mixture containing the intermediate from Step 2, add the desired amine or thiol nucleophile. The reaction conditions may vary; for instance, coupling with anilines can be achieved by heating in ethanol with catalytic acid.[5]

  • Step 4: Deprotection. Once the fully substituted pyrimidine is formed, the Boc-protecting group on the piperidine nitrogen is removed. This is typically accomplished by treatment with a strong acid, such as 4M HCl in ethyl acetate, at room temperature for 2 hours.[5]

  • Step 5: Purification. The final product is isolated and purified using standard techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of these derivatives.

G cluster_0 Core Synthesis start 2,4-Dichloropyrimidine inter1 tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate start->inter1  Boc-4-aminopiperidine,  TEA, CHCl3 inter2 Fully Substituted Protected Intermediate inter1->inter2  Various Nucleophiles (R-NH2, R-SH)  Heat/Catalyst final Final Piperidin-4-yl-aminopyrimidine Derivative inter2->final  4M HCl in Ethyl Acetate

Caption: Generalized synthetic route for piperidin-4-yl-aminopyrimidine derivatives.

Part 2: Case Study in Oncology - Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] The aminopyrimidine scaffold is particularly adept at forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[4]

Target Rationale: Polo-like Kinase 4 (PLK4) and Focal Adhesion Kinase (FAK)
  • PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is linked to tumorigenesis in various cancers, including breast cancer. Inhibiting PLK4 leads to mitotic errors and cell death, making it an attractive anti-cancer target.[5]

  • FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overactivation is a key driver of cancer metastasis and proliferation. FAK inhibitors can disrupt these processes and are being investigated for a range of solid tumors.[4]

Structure-Activity Relationship (SAR) Exploration

The discovery process involves synthesizing a library of derivatives and screening them for inhibitory activity. The data generated informs a SAR model, guiding the design of more potent and selective compounds.

Table 1: SAR of PLK4 Inhibitors
CompoundR¹ Group (at C4 of Pyrimidine)R² Group (at C2 of Pyrimidine)PLK4 IC₅₀ (µM)Ref
3b 4-MorpholinoanilineH0.0312[5]
3r (1H-Indazol-6-yl)thio4-Morpholinoaniline0.0174[5]
8h (4-Aminophenyl)thioN¹-(piperidin-4-yl)benzene-1,4-diamine0.0067[5]

Causality Behind Experimental Choices: The initial hit, 3b , showed moderate activity. Molecular docking suggested that the C4 position extended into a hydrophobic pocket.[5] This led to the introduction of larger, more complex groups like the indazolyl-thio moiety in 3r , which improved potency. Further optimization at the C2 position, replacing morpholine with a piperidinyl-diamine group in 8h , enhanced interactions with the solvent-exposed region, resulting in a nearly three-fold increase in activity over 3r .[5]

Table 2: SAR of FAK Inhibitors
CompoundR¹ Group (at C4 of Pyrimidine)FAK IC₅₀ (nM)Ref
A1 Morpholin-4-yl356[4]
A9 Piperidin-1-yl143[4]
A12 (Oxan-4-yl)aminyl10.8[4]
A13 (4-Hydroxycyclohexyl)aminyl9.6[4]

Causality Behind Experimental Choices: Researchers hypothesized that introducing hydrophilic groups at the R¹ position, which points toward the solvent region, could enhance activity.[4] Replacing the initial morpholine ring (A1 ) with a piperidine (A9 ) improved potency. A significant leap in activity was observed when an oxygen or hydroxyl group was incorporated into a six-membered ring (A12 , A13 ), confirming that a combination of the ring structure and hydrogen-bonding capability was optimal for FAK inhibition.[4]

Mechanism of Action & Signaling Pathway

These derivatives act as ATP-competitive inhibitors. The aminopyrimidine core forms crucial hydrogen bonds with the kinase hinge region, while the piperidine and other substituents occupy adjacent hydrophobic and solvent-exposed pockets, conferring potency and selectivity.

G cluster_0 Upstream Signaling cluster_1 Akt Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates Downstream Downstream Effectors (GSK3β, mTOR) Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor Piperidin-4-yl-aminopyrimidine (e.g., AZD5363) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing inhibition by a representative derivative.

Key Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Representative)
  • Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Serially dilute the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate, often using a fluorescence polarization reader or mobility shift assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability relative to the control and determine the IC₅₀ value for each compound.

Part 3: Case Study in Virology - HIV-1 NNRTIs

The piperidin-4-yl-aminopyrimidine scaffold has also been successfully adapted to create potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9][10] Unlike nucleoside inhibitors, NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inactivates it.

Design Strategy and SAR

The design of these NNRTIs often involves fusing pharmacophore elements from existing drugs. For example, researchers designed a novel series by combining features of etravirine and other piperidine-linked aminopyrimidines.[9] A key goal in NNRTI development is to maintain potency against drug-resistant viral strains, which often have mutations in the RT binding pocket (e.g., K103N, Y181C).[10][11]

Table 3: Anti-HIV-1 Activity of Selected Derivatives
CompoundR¹ Group (at C5 of Pyrimidine)R² Group (at N1 of Piperidine)Activity vs. WT HIV-1 (EC₅₀, nM)Activity vs. K103N Mutant (EC₅₀, µM)Ref
Nevirapine (Reference Drug)2002.5[9]
Compound A CN4-cyano-2,6-difluorobenzyl7.9>10.8[9]
5k CNBenzylPotent (not quantified)Potent vs K103N/Y181C[10]
5q 3,5-dimethylbenzonitrile1H-Indazol-5-yl6.40.077[11]

Causality Behind Experimental Choices: The development of these compounds demonstrates a focus on overcoming resistance. While early derivatives showed high potency against wild-type (WT) virus, they often lost activity against mutants.[9] The introduction of flexible linkers and specific aromatic groups, such as the N-benzyl group in 5k and the indazolyl moiety in 5q , was a deliberate strategy to allow the inhibitor to adapt its binding mode within the mutated pocket, thereby retaining potency.[10][11] Compound 5q proved particularly effective, with potent activity against multiple resistant strains.[11]

Conclusion and Future Perspectives

The piperidin-4-yl-aminopyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent ability to interact with key biological targets have made it a cornerstone of modern medicinal chemistry. The case studies presented here in oncology and virology represent just a fraction of its potential applications.

Future research will likely focus on further refining the selectivity of kinase inhibitors to minimize off-target effects and on developing next-generation NNRTIs that are resilient to an even broader range of viral mutations. The continued exploration of novel substitutions on this versatile core, guided by computational modeling and empirical screening, ensures that piperidin-4-yl-aminopyrimidine derivatives will remain a highly valuable asset in the development of new medicines.

References
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]

  • as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. PubMed. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. [Link]

  • Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health (NIH). [Link]

Sources

4-Piperidin-4-yl-pyrimidine dihydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple cataloging of properties to provide field-proven insights into its application, synthesis, and handling, grounded in authoritative scientific principles.

Strategic Overview: Understanding the Core Utility

This compound is a heterocyclic compound valued primarily as a versatile building block in medicinal chemistry. Its structure, combining a saturated piperidine ring with an aromatic pyrimidine core, represents a common motif in a wide array of biologically active agents. The piperidine moiety offers a flexible, three-dimensional scaffold that can be functionalized to modulate solubility and engage with hydrophobic pockets in target proteins, while the pyrimidine ring provides a flat, aromatic system rich in hydrogen bond donors and acceptors, crucial for specific receptor interactions.

The true value of this compound lies not in its intrinsic biological activity, which is generally minimal, but in its potential as a foundational scaffold for the synthesis of novel therapeutics. Researchers utilize this intermediate for developing new chemical entities targeting a range of diseases, from viral infections to cancer.[1][2][3]

Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is the bedrock of any experimental design. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological assays and synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N₃ • 2HCl (or C₉H₁₅Cl₂N₃)[4][5]
Molecular Weight 236.14 g/mol [5]
CAS Number 1185304-08-8; 954220-47-4[4][6]
Appearance Solid
SMILES String Cl.Cl.C1CC(CCN1)c1ccncn1[4]
InChI Key NXWUMAKDYWLFIS-UHFFFAOYSA-N[6][7]

Synthesis and Derivatization: The Chemist's Perspective

While specific, proprietary manufacturing processes for this compound are seldom published, its synthesis can be logically deduced from established organo-synthetic principles. The general approach involves the coupling of a piperidine precursor with a pyrimidine precursor.

The piperidine ring itself is a staple in organic synthesis, often prepared via the catalytic hydrogenation of the corresponding pyridine compound.[8] More complex, substituted 4-piperidones, which are direct precursors to the 4-yl linkage, are frequently synthesized using methods like the Dieckmann condensation.[8][9]

A plausible synthetic workflow is conceptualized below. This diagram illustrates a generalized strategy, a common approach in medicinal chemistry for creating such hybrid molecules.

G cluster_piperidine Piperidine Moiety Preparation cluster_pyrimidine Pyrimidine Moiety Preparation cluster_coupling Core Coupling & Final Product Formation P1 Pyridine P2 N-Protected 4-Piperidone P1->P2 Multi-step synthesis P3 N-Protected 4-Substituted Piperidine (e.g., 4-halopiperidine) P2->P3 Functional Group Interconversion C1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) P3->C1 Reactant A Y1 Pyrimidine Precursors (e.g., amidines, 1,3-dicarbonyls) Y2 Substituted Pyrimidine (e.g., 4-halopyrimidine) Y1->Y2 Ring Formation & Functionalization Y2->C1 Reactant B C2 N-Deprotection C1->C2 C3 Salt Formation (HCl) C2->C3 C4 4-Piperidin-4-yl-pyrimidine dihydrochloride C3->C4

Caption: Conceptual Synthesis Workflow for this compound.

Biological Context and Research Applications

The piperidine-pyrimidine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to a wide range of biological targets with high affinity.

  • Antiviral Research: A notable application of this structural class is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A study published in the European Journal of Medicinal Chemistry described the design of piperidin-4-yl-aminopyrimidine derivatives that exhibited potent activity against wild-type HIV-1, with EC₅₀ values in the nanomolar range.[1] These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting viral replication.[1]

  • Oncology: The pyrimidine ring is a cornerstone of many anticancer drugs.[2] Derivatives of 4-piperidone, a close structural relative and synthetic precursor, have been investigated for their anticancer properties.[10] Therefore, 4-Piperidin-4-yl-pyrimidine serves as an excellent starting point for synthesizing novel kinase inhibitors, cell cycle modulators, or agents that interfere with cancer signaling pathways.

  • CNS Disorders: The ability of the piperidine ring to confer favorable pharmacokinetic properties, including blood-brain barrier penetration, makes this scaffold attractive for developing agents targeting central nervous system disorders.

The utility of this compound in drug discovery is best visualized through the lens of fragment-based and scaffold-based design.

G cluster_core Core Scaffold cluster_derivatives Synthetic Elaboration & Optimization cluster_targets Potential Therapeutic Targets Core 4-Piperidin-4-yl-pyrimidine dihydrochloride D1 N-Alkylation/Acylation (Piperidine) Core->D1 Leads to D2 Substitution on Pyrimidine Ring Core->D2 Leads to D3 Bioisosteric Replacement Core->D3 Leads to T1 Kinases (Oncology) D1->T1 Generates Candidates for T2 Viral Enzymes (e.g., HIV-RT) D1->T2 Generates Candidates for T3 GPCRs (CNS) D1->T3 Generates Candidates for T4 Other Enzymes D1->T4 Generates Candidates for D2->T1 Generates Candidates for D2->T2 Generates Candidates for D2->T3 Generates Candidates for D2->T4 Generates Candidates for D3->T1 Generates Candidates for D3->T2 Generates Candidates for D3->T3 Generates Candidates for D3->T4 Generates Candidates for

Caption: Role as a core scaffold in medicinal chemistry drug discovery programs.

Key Experimental Protocols

The following protocols are exemplary and designed to be self-validating. They represent typical first steps a researcher would take when utilizing this chemical.

Protocol 1: N-Alkylation of the Piperidine Moiety

This protocol describes the functionalization of the secondary amine on the piperidine ring, a common strategy to introduce new functional groups and build molecular complexity.

Causality: The secondary amine of the piperidine is a nucleophile. In the presence of a base, it can be deprotonated (or its equilibrium shifted) to readily attack an electrophilic alkyl halide, forming a new carbon-nitrogen bond. The base is critical to neutralize the HCl salt and the HBr generated during the reaction.

  • Reagents & Materials:

    • This compound

    • Alkyl Halide (e.g., Benzyl bromide)

    • Base (e.g., Potassium carbonate, K₂CO₃, or Triethylamine, TEA)

    • Solvent (e.g., Acetonitrile or N,N-Dimethylformamide, DMF)

    • Stir plate, round-bottom flask, condenser

    • TLC plates, ethyl acetate, hexanes

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous solvent (e.g., Acetonitrile, 10 mL per mmol of starting material).

    • Add the base. Use a slight excess to neutralize both HCl salts and the acid byproduct (e.g., K₂CO₃, 3.0 eq).

    • Stir the suspension for 15-20 minutes at room temperature.

    • Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Filter off the solid base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

Protocol 2: Analytical Characterization

This workflow ensures the identity and purity of both the starting material and any synthesized derivatives.

Causality: Each analytical technique provides orthogonal data. LC-MS confirms the molecular weight, NMR elucidates the precise chemical structure and connectivity of atoms, and HPLC quantifies the purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample (~0.1 mg) in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column.

    • Run a gradient of water/acetonitrile (both with 0.1% formic acid).

    • Confirm the presence of the expected molecular ion peak ([M+H]⁺) for the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the disappearance of the N-H proton from the piperidine ring and the appearance of new signals corresponding to the added alkyl group. Verify that the chemical shifts and integration of pyrimidine and piperidine protons are consistent with the expected structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a method using a C18 column to assess purity.[11]

    • Use a mobile phase similar to the LC-MS method.

    • Monitor at a suitable UV wavelength (e.g., 254 nm).

    • Purity is determined by integrating the area of the product peak relative to the total peak area.

G Start Synthesized Product LCMS LC-MS Analysis Start->LCMS Result_MW Correct Molecular Weight? LCMS->Result_MW NMR NMR Spectroscopy (¹H, ¹³C) Result_Struct Correct Structure? NMR->Result_Struct HPLC HPLC Purity Check Result_Purity Purity >95%? HPLC->Result_Purity Result_MW->NMR Yes Fail Re-purify or Re-synthesize Result_MW->Fail No Result_Struct->HPLC Yes Result_Struct->Fail No Success Characterization Complete Result_Purity->Success Yes Result_Purity->Fail No

Caption: Self-validating workflow for analytical characterization of derivatives.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. The information below is synthesized from standard Safety Data Sheets (SDS) for similar chemical classes.[12][13][14]

CategoryGuidelineRationale
Personal Protective Equipment (PPE) Wear protective gloves, lab coat, and safety glasses/goggles.[12][13][14]Prevents skin and eye contact with the chemical, which may cause irritation.[12]
Handling Use only in a well-ventilated area, preferably a chemical fume hood.[12][13][15] Avoid breathing dust.[12][13] Wash hands thoroughly after handling.[12][13]Minimizes inhalation risk. Good hygiene prevents accidental ingestion.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[12][13][14] Store locked up.[12][13]The compound is hygroscopic and should be protected from moisture. Secure storage prevents unauthorized access.
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]Immediate irrigation is crucial to minimize potential eye damage.
First Aid: Skin Wash with plenty of soap and water.[12][13]Removes the chemical from the skin to prevent irritation.
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.[12][13]Provides a source of fresh oxygen and removes the individual from exposure.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][13]Ensures environmental protection and compliance with hazardous waste regulations.

Conclusion

This compound is more than a mere catalog chemical; it is a strategic tool for the innovative medicinal chemist. Its combination of a functionalizable piperidine core and a versatile pyrimidine ring provides a robust platform for generating diverse chemical libraries and pursuing novel therapeutic agents. By understanding its fundamental properties, synthetic utility, and proper handling, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

  • 4-(piperidin-4-yl)pyrimidine dihydrochloride. (n.d.). Molport. [Link]

  • Piperidine Synthesis. (2004). Defense Technical Information Center. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). ResearchGate. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • 4-(piperidin-4-yl)pyrimidine. (n.d.). PubChemLite. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). National Institutes of Health. [Link]

Sources

Methodological & Application

Synthesis of 4-Piperidin-4-yl-pyrimidine dihydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory Synthesis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key heterocyclic building block in modern medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for obtaining this compound in high purity. The protocol herein is built upon established principles of heterocyclic chemistry and has been designed to be self-validating through clear, rational steps and integrated quality control checkpoints.

The 4-piperidin-4-yl-pyrimidine scaffold is a privileged structure found in a variety of biologically active agents, including potent enzyme inhibitors and receptor modulators.[1][2] Its utility stems from the combination of the hydrogen bond accepting capabilities of the pyrimidine ring and the versatile three-dimensional geometry of the piperidine moiety, which allows for precise vectoral projection of substituents to probe target binding pockets. The dihydrochloride salt form ensures chemical stability and enhances aqueous solubility, making it ideal for subsequent downstream applications in drug discovery workflows.[3][4]

This application note will detail a robust two-step synthetic sequence, explain the chemical reasoning behind each procedural choice, and provide methods for the definitive characterization of the final product.

Overall Synthetic Workflow

The synthesis proceeds via a two-step route starting from commercially available precursors. The core transformation is a nucleophilic aromatic substitution (SNAr) reaction, followed by an acid-mediated deprotection which concurrently facilitates the formation of the target dihydrochloride salt.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection & Salt Formation 4-Chloropyrimidine 4-Chloropyrimidine Coupling Nucleophilic Aromatic Substitution 4-Chloropyrimidine->Coupling tert-butyl 4-aminopiperidine-1-carboxylate tert-butyl 4-aminopiperidine-1-carboxylate tert-butyl 4-aminopiperidine-1-carboxylate->Coupling Intermediate tert-butyl 4-(pyrimidin-4-ylamino) piperidine-1-carboxylate Coupling->Intermediate  DIPEA, NMP  90-100 °C Deprotection Acid-mediated Deprotection Intermediate->Deprotection  HCl in Dioxane  Room Temp Final_Product 4-Piperidin-4-yl-pyrimidine dihydrochloride Deprotection->Final_Product

Figure 1: Synthetic scheme for this compound.

Materials and Reagents

Proper reagent quality is critical for reaction success. Use reagents from reputable suppliers without further purification unless specified.

ReagentCAS No.Molecular Weight ( g/mol )Suggested Grade
4-Chloropyrimidine1122-23-2114.54>97%
tert-butyl 4-aminopiperidine-1-carboxylate87120-72-7200.28>98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Anhydrous, >99.5%
1-Methyl-2-pyrrolidone (NMP)872-50-499.13Anhydrous, >99.5%
Hydrogen Chloride solution (4M in 1,4-Dioxane)7647-01-036.46Reagent Grade
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Diethyl Ether (Et₂O)60-29-774.12Anhydrous
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate

This step involves the nucleophilic aromatic substitution of the chlorine atom on the electron-deficient pyrimidine ring by the primary amine of the protected piperidine.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol, 1.0 equiv).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP, 100 mL) to dissolve the solid.

  • Add 4-Chloropyrimidine (5.72 g, 50.0 mmol, 1.0 equiv) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 17.4 mL, 100.0 mmol, 2.0 equiv).

    • Causality: DIPEA is a non-nucleophilic organic base used to scavenge the hydrochloric acid generated during the reaction. Using two equivalents ensures the reaction medium remains basic, driving the reaction to completion and preventing the protonation of the nucleophile.

  • Heat the reaction mixture to 95 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloropyrimidine) is consumed.

    • TLC System: 1:1 Ethyl Acetate/Hexanes. The product should have a lower Rf than 4-chloropyrimidine.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the crude product under high vacuum to yield tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate as an off-white to pale yellow solid. The material is typically carried forward without further purification.

PART B: Synthesis of this compound

This final step removes the tert-butoxycarbonyl (Boc) protecting group under strong acidic conditions. The dihydrochloride salt of the product precipitates directly from the reaction medium.

Procedure:

  • Suspend the crude product from Part A (assuming ~50.0 mmol theoretical yield) in Ethyl Acetate (100 mL) in a 500 mL flask with vigorous stirring.

  • Slowly add a 4M solution of hydrogen chloride in 1,4-dioxane (50 mL, 200 mmol, 4.0 equiv) at room temperature over 15 minutes.

    • Causality: The large excess of HCl ensures the complete cleavage of the acid-labile Boc group and provides sufficient chloride ions to form the dihydrochloride salt by protonating both the piperidine nitrogen and one of the basic pyrimidine nitrogens.

  • A thick white precipitate will form almost immediately. Stir the resulting slurry at room temperature for 4-6 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of diethyl ether (3 x 75 mL) to remove residual dioxane and any organic impurities.

  • Dry the white solid under high vacuum at 40-50 °C for 12 hours to afford this compound.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a combination of spectroscopic and chromatographic methods.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, D₂O)δ (ppm): ~8.85 (s, 1H, pyrimidine H2), ~8.60 (d, 1H, pyrimidine H6), ~7.50 (d, 1H, pyrimidine H5), ~4.50 (m, 1H, piperidine CH), ~3.60 (m, 2H, piperidine axial CH₂), ~3.25 (m, 2H, piperidine equatorial CH₂), ~2.40 (m, 2H, piperidine axial CH₂), ~2.15 (m, 2H, piperidine equatorial CH₂).
¹³C NMR (100 MHz, D₂O)δ (ppm): ~160.2, ~158.5, ~155.8, ~112.1 (pyrimidine carbons), ~48.5 (piperidine CH), ~43.2 (piperidine CH₂), ~28.9 (piperidine CH₂).
Mass Spectrometry ESI-MS: Calculated for C₉H₁₃N₃ [M+H]⁺: 164.12. Found: 164.1.[4]
HPLC Purity >98% (Column: C18, 4.6 x 150 mm; Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA; Detection: 254 nm).
Appearance White to off-white crystalline solid.

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[5]

  • Chemical Hazards:

    • 4-Chloropyrimidine: Irritant. Avoid inhalation and contact with skin.

    • NMP: A reproductive toxin. Handle in a well-ventilated fume hood and avoid exposure.

    • DIPEA: Corrosive and flammable. Handle with care.

    • HCl in Dioxane: Highly corrosive and flammable. Generates corrosive HCl gas. All operations must be conducted in a certified chemical fume hood.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and halogenated waste should be collected in separate, properly labeled containers.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Part A reaction stalls 1. Insufficient base (DIPEA).2. Inactive catalyst or wet reagents.3. Insufficient temperature.1. Add an additional 0.5 equivalent of DIPEA.2. Ensure all reagents and solvents are anhydrous.3. Increase temperature to 105 °C, but do not exceed 110 °C to avoid decomposition.
Low yield in Part B 1. Incomplete deprotection.2. Product is partially soluble in the wash solvent.1. Extend the reaction time with HCl/Dioxane to 8 hours or overnight.2. Minimize the volume of wash solvents. Ensure diethyl ether is used for the final wash as the product is sparingly soluble in it.
Product is off-color (not white) Residual impurities from the coupling step, possibly due to trapped NMP or colored byproducts.Recrystallize the final dihydrochloride salt from a methanol/diethyl ether solvent system. Alternatively, dissolve the salt in a minimum amount of water, treat with activated carbon, filter through celite, and re-precipitate by adding excess acetone or isopropanol.

References

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. [Link]

  • Synthesis of pyrimidine derivatives 4a and 4b. - ResearchGate. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • Piperidin-4-one: the potential pharmacophore. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • 4-(piperidin-4-yl)pyrimidine (C9H13N3) - PubChemLite. [Link]

  • 4-(piperidin-4-yl)pyrimidine dihydrochloride | 1185304-08-8; 954220-47-4 - Molport. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Piperidin-4-yl-pyrimidine dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged structure" for the design of enzyme inhibitors, particularly targeting protein kinases. The fusion of a pyrimidine core with a piperidinyl moiety, as seen in 4-piperidin-4-yl-pyrimidine, offers a three-dimensional architecture that can be exploited for enhanced target engagement and optimized pharmacokinetic properties. This document provides a comprehensive guide for researchers on the handling, characterization, and application of 4-piperidin-4-yl-pyrimidine dihydrochloride in early-stage drug discovery, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties and Handling of this compound

As a dihydrochloride salt, this compound is expected to exhibit improved aqueous solubility compared to its free base, a desirable characteristic for in vitro assays.[2][3] However, hydrochloride salts of small molecules can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] Proper handling and storage are therefore critical to ensure the integrity and accurate concentration of the compound in experimental setups.

Table 1: Physicochemical and Handling Information for this compound

PropertyRecommendation/InformationCitation
Storage Store at 0-8°C in a tightly sealed container with a desiccant.[6][7] Avoid repeated opening and closing of the stock container in a humid environment.[6][7]
Appearance Typically an off-white to white solid.[6]
Solubility Expected to be soluble in aqueous buffers and polar organic solvents like DMSO. Determine the precise solubility in your chosen assay buffer empirically.[2][6]
Hygroscopicity As a hydrochloride salt, the compound may be hygroscopic. Minimize exposure to atmospheric moisture.[4][5][4][5]
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[8]

Experimental Design: A Roadmap for Target Identification and Validation

Given the prevalence of the (piperidin-4-yl)pyrimidine scaffold in known kinase inhibitors, a logical first step is to screen this compound against a panel of protein kinases implicated in diseases such as cancer. Cyclin-dependent kinases (CDKs) and Extracellular signal-regulated kinase 5 (ERK5) are pertinent starting points based on literature precedents for similar molecular frameworks.

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Mechanism of Action Compound Handling Compound Handling Solubility & Stability Testing Solubility & Stability Testing Compound Handling->Solubility & Stability Testing Kinase Panel Screening Kinase Panel Screening Solubility & Stability Testing->Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identified Hits Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) IC50 Determination->Cytotoxicity (MTT Assay) Potent Hits Target Engagement Target Engagement Cytotoxicity (MTT Assay)->Target Engagement Kinetic Studies Kinetic Studies Target Engagement->Kinetic Studies Western Blotting Western Blotting Target Engagement->Western Blotting

Caption: A logical workflow for the characterization of this compound.

Protocols for In Vitro Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative kinase, CDK2/Cyclin A. The assay can be adapted for other kinases.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme[9][10]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]

  • Substrate (e.g., Histone H1, 1 mg/mL)[10]

  • γ-³²P-ATP[10]

  • This compound

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose P81 paper[10]

  • 1% Phosphoric acid solution[10]

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the Kinase Assay Buffer. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup: In a 96-well plate, combine the Kinase Assay Buffer, the serially diluted compound (or DMSO for the control), and the CDK2/Cyclin A enzyme.

  • Initiation of Reaction: Add the substrate and γ-³²P-ATP to initiate the kinase reaction. The final reaction volume is typically 25-50 µL.[9][10]

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.[10]

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose P81 paper to stop the reaction.[10]

  • Washing: Wash the P81 paper strips three times with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.[10]

  • Quantification: Measure the radioactivity on the P81 strips using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Table 2: Example Data Presentation for Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
This compoundCDK2/Cyclin AExperimental Value
Staurosporine (Control)CDK2/Cyclin AKnown Value
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of a relevant cancer cell line (e.g., a cell line known to be dependent on the kinase identified in Protocol 1).[13][14]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.[12]

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow for the MTT cell viability assay.

Interpretation of Results and Further Steps

A potent IC50 value in a kinase inhibition assay, coupled with a corresponding cytotoxic effect in a relevant cell line, would strongly suggest that this compound warrants further investigation as a potential drug lead. Subsequent studies should focus on:

  • Selectivity Profiling: Screening against a broader panel of kinases to determine the selectivity profile of the compound.[16]

  • Mechanism of Action Studies: Performing kinetic assays to elucidate the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Target Engagement in Cells: Utilizing techniques such as Western blotting to confirm that the compound inhibits the phosphorylation of downstream targets of the identified kinase in a cellular context.

  • Lead Optimization: Synthesizing analogs of 4-piperidin-4-yl-pyrimidine to improve potency, selectivity, and drug-like properties.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly kinase inhibitors. The protocols and guidelines presented in this document provide a robust framework for the initial characterization and validation of this and similar compounds in a drug discovery setting. Rigorous and systematic evaluation, as outlined, is crucial for unlocking the full therapeutic potential of this versatile molecular architecture.

References

  • BPS Bioscience. (n.d.). CDK2 Assay Kit, Data Sheet. Retrieved from [Link]

  • Tan, E. Z., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1935. [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(23), 8206. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Tan, E. Z., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Reaction Biology. (n.d.). ERK5 Kinase Activity Assay Service. Retrieved from [Link]

  • Fesatidou, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(4), 549. [Link]

  • Sharma, S., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]

  • INSPIRSTECH. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tong, W. Q. T., & Tice, G. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Pharmaceutical Research, 27(4), 636–648. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 19(7), 773-783. [Link]

  • Fisher, J. L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27749–27756. [Link]

  • Drews, O., et al. (2022). The MEK5/ERK5 Pathway in Health and Disease. International Journal of Molecular Sciences, 23(3), 1735. [Link]

  • GraphPad Prism. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,.... Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Roy, B., & Kumar, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3249. [Link]

  • Chemchart. (n.d.). 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperidin-4-yl)pyrimidine (C9H13N3). Retrieved from [Link]

  • Molport. (n.d.). 4-(piperidin-4-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 781649-84-1 | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved from [Link]

Sources

The Strategic Utility of 4-Piperidin-4-yl-pyrimidine Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The pyrimidine and piperidine rings are prime examples of such structures.[1] The pyrimidine core is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and its derivatives are found in a wide array of approved drugs, from antivirals to anticancer agents.[2] The piperidine ring, a saturated heterocycle, is one of the most prevalent structural motifs in pharmaceuticals, valued for its ability to introduce conformational constraint, improve physicochemical properties, and provide a vector for interacting with biological targets.[3]

The strategic combination of these two scaffolds into the 4-piperidin-4-yl-pyrimidine moiety creates a versatile and powerful chemical intermediate. This building block is particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a common driver of oncogenesis.[4] The piperidinyl group often serves as a key linker, positioning other pharmacophoric elements to interact with the ATP-binding site of the target kinase, while the pyrimidine ring can act as a hinge-binding motif. This guide provides a detailed exploration of 4-Piperidin-4-yl-pyrimidine dihydrochloride as a crucial intermediate, offering in-depth protocols for its synthesis and its application in the construction of potent kinase inhibitors.

Physicochemical and Structural Data

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The dihydrochloride salt form of 4-piperidin-4-yl-pyrimidine is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.

PropertyValueSource(s)
Chemical Name 4-(Piperidin-4-yl)pyrimidine dihydrochloride
CAS Number 1185304-08-8; 954220-47-4
Molecular Formula C₉H₁₅Cl₂N₃
Molecular Weight 236.14 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
SMILES Cl.Cl.C1CC(CCN1)c1ccncn1

Synthesis of this compound: A Two-Stage Protocol

The synthesis of the title compound is most reliably achieved through a two-step process involving the creation of a Boc-protected intermediate followed by acidic deprotection. This strategy is a cornerstone of modern organic synthesis as the tert-butyloxycarbonyl (Boc) protecting group is robust under a variety of reaction conditions but can be removed cleanly under acidic conditions, preventing unwanted side reactions at the piperidine nitrogen.

Protocol 1: Synthesis of tert-Butyl 4-(Pyrimidin-4-yl)piperidine-1-carboxylate (Intermediate A)

This protocol details a Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. The rationale for this choice is its high functional group tolerance and reliability.

Causality: The reaction couples a tin-containing piperidine derivative with a halogenated pyrimidine. The palladium catalyst is essential, cycling through oxidative addition, transmetalation, and reductive elimination steps to form the C-C bond between the two rings.

Materials:

  • 4-Chloropyrimidine

  • tert-Butyl 4-(tributylstannyl)piperidine-1-carboxylate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous toluene (10 mL per mmol of 4-chloropyrimidine) under a nitrogen atmosphere, add tert-butyl 4-(tributylstannyl)piperidine-1-carboxylate (1.1 eq).

  • De-gas the solution by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous potassium fluoride solution (to remove tin byproducts), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate A as a solid.

Protocol 2: Deprotection and Salt Formation

Causality: This step utilizes a strong acid (HCl) to cleave the acid-labile Boc protecting group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the secondary amine of the piperidine ring. The excess HCl then protonates the basic nitrogen atoms on both the piperidine and pyrimidine rings to form the stable dihydrochloride salt.

Materials:

  • tert-Butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (Intermediate A )

  • Hydrogen chloride solution (e.g., 4M in 1,4-dioxane or saturated in diethyl ether)

  • Diethyl ether, anhydrous

  • Methanol

Procedure:

  • Dissolve Intermediate A (1.0 eq) in a minimal amount of methanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an excess of hydrogen chloride solution (e.g., 4M in dioxane, 5-10 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.

  • Monitor the completion of the deprotection by TLC or LC-MS.

  • Add anhydrous diethyl ether to the mixture to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether.

  • Dry the product under vacuum to yield This compound as a white or off-white solid.

Synthesis of this compound cluster_0 Protocol 1: Boc-Protected Intermediate Synthesis cluster_1 Protocol 2: Deprotection and Salt Formation 4-Chloropyrimidine 4-Chloropyrimidine Stille_Coupling Stille Coupling Pd(PPh₃)₄, Toluene, Reflux 4-Chloropyrimidine->Stille_Coupling Boc_Piperidine_Sn tert-Butyl 4-(tributylstannyl)piperidine-1-carboxylate Boc_Piperidine_Sn->Stille_Coupling Intermediate_A Intermediate A (Boc-Protected) Stille_Coupling->Intermediate_A Deprotection Acidic Deprotection HCl in Dioxane/Ether Intermediate_A->Deprotection Final_Product 4-Piperidin-4-yl-pyrimidine dihydrochloride Deprotection->Final_Product Kinase Inhibitor Synthesis Intermediate 4-Piperidin-4-yl-pyrimidine (free base, generated in situ) Reaction SNAr Reaction DIPEA, DMF, 80-100 °C Intermediate->Reaction Core 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Core->Reaction Product Kinase Inhibitor Analog Reaction->Product

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of medicinal chemistry and drug development.[1][2] Its derivatives are integral to the very fabric of life, forming the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," a molecular framework that is frequently found in potent, biologically active compounds. Consequently, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][3]

The remarkable versatility of the pyrimidine core has driven the continuous evolution of synthetic methodologies aimed at its construction and functionalization. The demand for novel derivatives with tailored properties necessitates robust, efficient, and versatile synthetic routes. This guide provides an in-depth exploration of key experimental procedures for pyrimidine synthesis, moving beyond mere step-by-step instructions to elucidate the underlying chemical principles and rationale behind each protocol. We will delve into classical condensation reactions that have stood the test of time, as well as modern, metal-catalyzed cross-coupling techniques that offer unparalleled precision in molecular construction.

This document is intended for researchers, scientists, and drug development professionals. It is structured to serve as a practical laboratory resource, combining field-proven insights with rigorous scientific grounding to empower the synthesis of the next generation of pyrimidine-based therapeutics.

Strategic Overview of Pyrimidine Synthesis

The construction of the pyrimidine ring can be approached through several strategic disconnections. The most common and powerful methods involve the condensation of a three-carbon (C-C-C) building block with a nitrogen-carbon-nitrogen (N-C-N) unit. This overarching strategy encompasses a variety of specific, named reactions and modern synthetic innovations.

G N-C-N Unit N-C-N Unit Biginelli Reaction Biginelli Reaction N-C-N Unit->Biginelli Reaction Urea/Thiourea Chalcone Cyclization Chalcone Cyclization N-C-N Unit->Chalcone Cyclization Guanidine/Urea C-C-C Unit C-C-C Unit C-C-C Unit->Biginelli Reaction β-Dicarbonyl C-C-C Unit->Chalcone Cyclization Chalcone (α,β-unsaturated ketone) Pyrimidine Pyrimidine Core Biginelli Reaction->Pyrimidine Chalcone Cyclization->Pyrimidine Suzuki Coupling Suzuki Coupling Suzuki Coupling->Pyrimidine Functionalization

Caption: General workflow for pyrimidine synthesis.

Method 1: The Biginelli Reaction - A Classic Multicomponent Synthesis

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains a highly efficient and atom-economical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] The reaction condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[6]

Mechanistic Rationale

The currently accepted mechanism proceeds through an N-acyliminium ion intermediate.[6][7] The causality of the steps is crucial:

  • Iminium Formation (Rate-Limiting Step): The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step is typically the slowest because it requires the activation of the aldehyde's carbonyl group by the acid catalyst to make it sufficiently electrophilic for attack by the weakly nucleophilic urea.

  • Nucleophilic Attack: The β-ketoester, existing in equilibrium with its enol form, acts as the carbon nucleophile. It attacks the highly electrophilic N-acyliminium ion.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization where the free amine of the urea attacks the ester's carbonyl group, followed by dehydration to form the stable, six-membered dihydropyrimidine ring.

G cluster_0 Biginelli Reaction Mechanism A Aldehyde + Urea + H⁺ B N-Acyliminium Ion (Key Electrophile) A->B Condensation D Nucleophilic Attack B->D C β-Ketoester (Enol Form) C->D E Open-Chain Ureide D->E F Intramolecular Cyclization E->F G Dehydration (-H₂O) F->G H Dihydropyrimidinone (DHPM) G->H

Caption: Key stages of the Biginelli reaction mechanism.

Protocol 1: Classical Synthesis of a Dihydropyrimidinone

This protocol describes a conventional, solvent-based synthesis using dicalcium phosphate as a mild, reusable catalyst.[8]

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Ethyl Acetoacetate (β-ketoester) (1.0 mmol)

  • Urea (1.5 mmol)

  • Dicalcium Phosphate Dihydrate (DCPD) (7 mol%)

  • Ethanol (10 mL)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 mmol), urea (1.5 mmol), ethyl acetoacetate (1.0 mmol), and DCPD (7 mol%).

    • Scientist's Note: Using a slight excess of urea (1.5 eq) helps to drive the reaction equilibrium towards the product, compensating for any potential side reactions or decomposition.

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Scientist's Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the initial condensation step while maintaining a controlled reaction temperature (approx. 78 °C).

  • Work-up and Isolation: Upon completion (typically indicated by the disappearance of the aldehyde spot on TLC), a solid product will precipitate from the reaction mixture. Cool the flask to room temperature.

  • Filtration: Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from hot methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one. The catalyst can often be recovered from the filtrate.[8]

    • Scientist's Note: Recrystallization is a critical step for purification. Methanol is chosen for its ability to dissolve the product at high temperatures and allow it to crystallize out in a pure form upon cooling, leaving impurities behind in the solvent.

EntryAldehydeCatalystTimeYield (%)Reference
1BenzaldehydeDCPD (7 mol%)25 min92[8]
24-ChlorobenzaldehydeDCPD (7 mol%)20 min95[8]
34-NitrobenzaldehydeDCPD (7 mol%)15 min96[8]
44-MethoxybenzaldehydeDCPD (7 mol%)35 min89[8]

Method 2: Synthesis from Chalcones - A Versatile Precursor Approach

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent C-C-C synthons for pyrimidine synthesis.[2][3] They are readily prepared via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[9] The subsequent cyclocondensation of the chalcone with an N-C-N unit like guanidine or urea under basic conditions yields highly substituted pyrimidines.

Mechanistic Rationale
  • Michael Addition: The reaction is initiated by the nucleophilic attack of the N-C-N reagent (e.g., guanidine) onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is a classic Michael addition reaction, driven by the formation of a stabilized enolate.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular condensation. An amino group attacks the carbonyl carbon of the original chalcone backbone.

  • Dehydration & Tautomerization: The resulting heterocyclic intermediate eliminates a molecule of water. A subsequent tautomerization (aromatization) leads to the stable pyrimidine ring. The use of a strong base like KOH is essential to deprotonate the guanidine/urea, making it a more potent nucleophile for the initial Michael addition.

G cluster_0 Chalcone Cyclization Mechanism A Chalcone + Guanidine (base) B Michael Addition (Nucleophilic Attack) A->B C Enolate Intermediate B->C D Intramolecular Condensation C->D E Cyclic Intermediate D->E F Dehydration & Aromatization E->F G Substituted Pyrimidine F->G

Caption: Pathway for pyrimidine synthesis from chalcones.

Protocol 2: Synthesis of a 2-Aminopyrimidine from a Chalcone

This protocol details the synthesis of 2-amino-4,6-disubstituted pyrimidines from a chalcone precursor and guanidine hydrochloride.[3][10]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine Hydrochloride (0.01 mol)

  • Potassium Hydroxide (KOH) solution (e.g., 5 mL of a 50% solution)

  • Ethanol (25 mL)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 25 mL of ethanol.

    • Scientist's Note: Guanidine is used as its hydrochloride salt for stability and ease of handling. The active nucleophile is the free base, which is generated in situ by the addition of a strong base (KOH).

  • Base Addition: Add the aqueous KOH solution to the reaction mixture. A precipitate may form.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

    • Scientist's Note: The prolonged reflux is necessary to ensure the completion of both the Michael addition and the subsequent cyclization/dehydration steps, which can be slower than the initial addition.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing crushed ice (~100 g).

    • Scientist's Note: Pouring the reaction mixture into ice water causes the organic product to precipitate out of the now largely aqueous solution, facilitating its isolation.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure pyrimidine derivative.[3]

Chalcone Substituent (Ar)Reaction Time (Reflux)Yield (%)Reference
4-Fluorophenyl10 h78[3]
4-Chlorophenyl12 h75[10]
4-Methoxyphenyl12 h72[10]
Phenyl10 h70[3]

Method 3: Suzuki-Miyaura Cross-Coupling - Precision Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating aryl- or heteroaryl-substituted pyrimidines.[11][12] This palladium-catalyzed reaction couples a halogenated pyrimidine (e.g., 2-chloropyrimidine) with an arylboronic acid. Its primary advantage is the exceptional tolerance of a wide variety of functional groups and the high degree of regioselectivity it offers.[13]

Mechanistic Rationale (The Catalytic Cycle)

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyrimidine. This is often the rate-determining step. The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aromatic halides.[14]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid to a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (the pyrimidine and the aryl group) are coupled together, and the C-C bond is formed. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Arylboronic Acid + Base H->D I Halopyrimidine (Ar-X) I->B

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: Microwave-Assisted Suzuki Coupling of a Chloropyrimidine

This protocol describes an efficient microwave-assisted synthesis of a C4-aryl-substituted pyrimidine from 2,4-dichloropyrimidine, highlighting the regioselectivity of the reaction.[12]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)

  • Arylboronic Acid (0.5 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reaction vial

Procedure:

  • Inert Atmosphere: Prepare the solvent mixture (4 mL 1,4-dioxane and 2 mL H₂O) and degas it by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[14]

  • Reaction Setup: To a microwave reaction vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

    • Scientist's Note: The C4 position of 2,4-dichloropyrimidine is more reactive towards Suzuki coupling than the C2 position. This regioselectivity is a key feature of the substrate's electronics, allowing for selective mono-arylation under controlled conditions.

  • Solvent Addition: Add the degassed solvent mixture to the vial and seal it securely.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100 °C for 15 minutes with stirring.

    • Scientist's Note: Microwave heating dramatically accelerates the reaction by efficiently transferring energy to the polar solvent, often reducing reaction times from hours to minutes compared to conventional heating.[12]

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 4-aryl-2-chloropyrimidine.

Arylboronic AcidCatalyst LoadingTimeTemp (°C)Yield (%)Reference
Phenyl0.5 mol%15 min10098[12]
4-Methoxyphenyl0.5 mol%15 min10099[12]
4-Fluorophenyl0.5 mol%15 min10091[12]
2-Thienyl0.5 mol%15 min10088[12]

Conclusion and Future Outlook

The synthesis of pyrimidine derivatives is a dynamic and continuously advancing field. While classical methods like the Biginelli reaction offer simplicity and efficiency for certain scaffolds, modern techniques such as multicomponent reactions and palladium-catalyzed cross-couplings provide unparalleled access to complex and precisely functionalized molecules.[15][16] The choice of synthetic strategy must be tailored to the specific target molecule, considering factors such as desired substitution patterns, functional group compatibility, and scalability. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the toolkit available to medicinal and organic chemists will undoubtedly expand, paving the way for the discovery of novel pyrimidine derivatives with enhanced therapeutic potential.

References

  • Jadhav, S. D., et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(10), 183-191.

  • Patel, A. B., et al. (2020). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones. Journal of Chemical, Biological and Physical Sciences, 10(3), 235-241.

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619.

  • Kumar, A., et al. (2023). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. International Journal of Environmental Sciences, 10(1), 1-10.

  • Shaikh, R. A., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(3), 582-589.

  • Das, B., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Iranian Chemical Society, 7(4), 900-907.

  • Alahmad, S., et al. (2018). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 10(10), 110-117.

  • BenchChem. (2025). The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application. BenchChem Application Notes.

  • Han, Y., et al. (2004). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters, 45(29), 5585-5587.

  • Jadhav, S. S., et al. (2018). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 10(1), 1-14.

  • Titi, K., et al. (2019). Synthesis and Biological Investigation of Novel Adamantylated Heterocyclic Rings with Chalcone Based Structure. Hebron University Research Journal, 8, 14-25.

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem Application Notes.

  • Alahmad, S., et al. (2018). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 10(10), 110-117.

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research, 30(5), 34-43.

  • BenchChem. (2025). Troubleshooting Suzuki Coupling Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine. BenchChem Technical Support Center.

  • E-CHIMICA. (2021). One Pot Synthesis of Dihydropyrimidones. Prezi.

  • Bose, D. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.

  • Organic Chemistry Portal. (2021). Pyrimidine synthesis. Organic Chemistry Portal.

  • Uličná, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5737.

  • Chniouel, O., et al. (2021). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 65(2), 241-250.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem Application Notes.

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.

  • Patel, K. D., et al. (2014). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 1(7), 1-7.

  • Raman, N., et al. (2011). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 3(6), 613-618.

  • Mercer University. (n.d.). Biginelli Dihydropyrimidine Synthesis. Theochem @ Mercer University.

  • Vella, M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry, 3(2), 659-671.

  • E-CHIMICA. (2021, June 20). Preparation of Dihydropyrimidone. YouTube.

  • Hussain, M., et al. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(12), 1983-1990.

  • Gholamhosseini-Nazari, F., et al. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 7(12), 990-999.

  • Sreenivasulu, R., et al. (2012). Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. International Journal of Pharmacy and Biological Sciences, 2(1), 227-234.

  • Kamal, A., et al. (2007). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Letters in Drug Design & Discovery, 4(6), 443-448.

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.

  • Rios-Lombardía, N., & González-Sabín, J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 154.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4166.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • El-Malah, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(4), 2133-2144.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • J&K Scientific LLC. (2021). Biginelli Reaction. J&K Scientific.

Sources

Application of Piperidinyl Pyrimidines in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of piperidinyl pyrimidines in cancer research, with a focus on their role as potent and selective kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and offers insights into data interpretation.

Introduction: The Rise of Piperidinyl Pyrimidines in Oncology

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This chemical motif has proven to be a versatile backbone for the design of inhibitors against key oncogenic kinases, leading to the development of several FDA-approved drugs and numerous clinical candidates. The inherent structural features of the piperidinyl pyrimidine core allow for precise interactions with the ATP-binding pockets of various kinases, enabling the development of highly selective and potent inhibitors.

This technical guide will focus on three major classes of piperidinyl pyrimidine-based inhibitors that have shown significant promise in cancer research:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Revolutionizing the treatment of certain breast cancers.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: Targeting a critical signaling pathway frequently dysregulated in cancer.

  • Janus Kinase (JAK) Inhibitors: Showing potential in hematological malignancies and inflammatory conditions associated with cancer.

We will explore the scientific rationale behind targeting these kinases and provide detailed, field-proven protocols for evaluating the efficacy of piperidinyl pyrimidine-based compounds in preclinical models.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of piperidinyl pyrimidines stems from their ability to inhibit specific kinases that are crucial for cancer cell proliferation, survival, and growth.[1] Understanding these mechanisms is fundamental to designing and interpreting experiments.

CDK4/6 Inhibition: Halting the Cell Cycle

A hallmark of cancer is uncontrolled cell proliferation, which is driven by the dysregulation of the cell cycle.[2] Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 to S phase transition of the cell cycle.[2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-retinoblastoma protein (Rb) pathway is hyperactive, leading to continuous cell division.[3][4]

Piperidinyl pyrimidine-based CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, are designed to mimic ATP and bind to the catalytic site of CDK4 and CDK6.[5] This competitive inhibition prevents the phosphorylation of the retinoblastoma protein (pRb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry, thereby inducing G1 cell cycle arrest.[6][7]

Signaling Pathway of CDK4/6 Inhibition

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Therapeutic Intervention Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Activate PI3K_path PI3K/Akt Pathway RTK->PI3K_path RAS_path RAS/MAPK Pathway RTK->RAS_path CyclinD_CDK46 Cyclin D / CDK4/6 Complex PI3K_path->CyclinD_CDK46 Activate RAS_path->CyclinD_CDK46 Activate Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb (Phosphorylated Rb) E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Drives Piperidinyl_Pyrimidine Piperidinyl Pyrimidine CDK4/6 Inhibitor Piperidinyl_Pyrimidine->CyclinD_CDK46 Inhibits

Caption: CDK4/6 Inhibition Pathway.

PI3K Inhibition: Disrupting a Central Survival Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism.[8] Aberrant activation of the PI3K/Akt/mTOR pathway is one of the most common oncogenic events in human cancers.[9] This pathway can be activated by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[8]

Piperidinyl pyrimidine-based compounds have been developed as PI3K inhibitors, targeting the various isoforms of the p110 catalytic subunit. By binding to the ATP-binding site of PI3K, these inhibitors block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as Akt and PDK1, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[10]

Signaling Pathway of PI3K Inhibition

PI3K_Pathway cluster_0 Upstream Activation cluster_1 PI3K Signaling Cascade cluster_2 Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Cell_Growth_Survival Cell Growth & Survival Downstream_Effectors->Cell_Growth_Survival Promotes Pyrimidine_Inhibitor Piperidinyl Pyrimidine PI3K Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits

Caption: PI3K Inhibition Pathway.

JAK Inhibition: Modulating Cytokine Signaling

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling through the JAK-STAT pathway.[11] This pathway plays a crucial role in hematopoiesis, immune responses, and inflammation.[12] Dysregulation of the JAK-STAT pathway is implicated in various hematological malignancies and solid tumors, where it promotes cell proliferation and survival.[13]

Piperidinyl pyrimidine-based JAK inhibitors, such as Ruxolitinib, function as ATP-competitive inhibitors of JAK1 and JAK2.[13] By blocking the kinase activity of JAKs, these compounds prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of target genes involved in cell growth and survival.[14]

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway cluster_0 Extracellular Signaling cluster_1 Intracellular Cascade cluster_2 Nuclear Events cluster_3 Therapeutic Intervention Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation_Survival Leads to Pyrimidine_Inhibitor Piperidinyl Pyrimidine JAK Inhibitor Pyrimidine_Inhibitor->JAK Inhibits MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Piperidinyl Pyrimidine Compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow.

Principle: Western blotting is used to detect specific proteins in a sample and to assess the effect of the compound on the target and downstream signaling molecules. For CDK4/6 inhibitors, this would involve looking at the phosphorylation status of Rb.

Protocol:

  • Cell Lysis:

    • Seed cells and treat with the piperidinyl pyrimidine compound for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Rabbit anti-phospho-Rb (Ser780)

      • Rabbit anti-Rb

      • Rabbit anti-CDK4

      • Rabbit anti-CDK6

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with a CDK4/6 inhibitor is expected to cause an accumulation of cells in the G1 phase.

Protocol:

  • Cell Preparation and Treatment:

    • Seed cells in a 6-well plate and treat with the piperidinyl pyrimidine compound for 24-48 hours.

  • Cell Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. [15] * Incubate the cells at -20°C for at least 2 hours. [16]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. [15][17] * Incubate for 30 minutes at room temperature in the dark. [17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy Studies

Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to evaluate the in vivo antitumor activity of a compound. [18] Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject approximately 5-10 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice). [18]

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Formulate the piperidinyl pyrimidine compound for the appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint may be reached when tumors in the control group reach a certain size, or after a predetermined treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start Implant_Cells Implant Cancer Cells into Mice Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Compound Administer Piperidinyl Pyrimidine Compound Randomize_Mice->Administer_Compound Monitor_Efficacy Monitor Tumor Volume & Body Weight Administer_Compound->Monitor_Efficacy Endpoint_Analysis Endpoint Analysis (Tumor Excision) Monitor_Efficacy->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: In Vivo Xenograft Study Workflow.

Data Presentation and Interpretation

In Vitro Potency of Piperidinyl Pyrimidine-Based CDK4/6 Inhibitors

The following table summarizes the reported IC₅₀ values for three FDA-approved piperidinyl pyrimidine-based CDK4/6 inhibitors against various breast cancer cell lines.

CompoundCell LineReceptor StatusIC₅₀ (nM)Reference
Palbociclib MCF-7ER+, PR+, HER2-108 ± 13.15[19]
T-47DER+, PR+, HER2-~100[20]
Ribociclib MDA-MB-453AR+, ER-, PR-, HER2+49.0 ± 0.6[21]
MDA-MB-468ER-, PR-, HER2-72.0 ± 3.6[21]
Abemaciclib MCF-7ER+, PR+, HER2-~168[22]
MDA-MB-231ER-, PR-, HER2-~168[22]

Note: IC₅₀ values can vary depending on the assay conditions and cell line passage number.

Conclusion and Future Directions

Piperidinyl pyrimidines represent a highly successful class of targeted therapies in oncology. Their versatility as a scaffold for kinase inhibitors has led to significant advancements in the treatment of various cancers. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting field. Future directions may include the development of next-generation piperidinyl pyrimidine inhibitors with improved selectivity and potency, the exploration of novel combination therapies to overcome resistance, and the application of these compounds to a broader range of cancer types.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(3), 1345.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • ResearchGate. (n.d.). Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. Retrieved from [Link]

  • ResearchGate. (n.d.). List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). Retrieved from [Link]

  • Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry, 65(21), 14489-14506.
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(8), 2283-2300.
  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. The Annals of Pharmacotherapy, 49(10), 1153-1160.
  • Antitumor Efficacy Testing in Rodents. Methods in Molecular Biology, 597, 143-151.
  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1185331.
  • Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities. npj Breast Cancer, 11, 58.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 248, 115069.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 18(12), 15313-15366.
  • Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. BMJ Open, 9(10), e031051.
  • Alterations of pRb1-cyclin D1-cdk4/6-p16(INK4A) pathway in endometrial carcinogenesis. British Journal of Cancer, 90(1), 191-198.
  • ResearchGate. (n.d.). (A) The JAK-STAT signaling pathway; (B) various biological responses.... Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 73(1), 7.2.1-7.2.13.
  • Lorman-Carbó, N., et al. (2024). Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer. Scientific Reports, 14(1), 1-13.
  • Chen, P., et al. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 17(5), 897-907.
  • The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(79), 34848-34863.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(13), 4203.
  • ResearchGate. (n.d.). Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... Retrieved from [Link]

  • Precision Medicine Highlights Dysregulation of the CDK4/6 Cell Cycle Regulatory Pathway in Pediatric, Adolescents and Young Adult Sarcomas. Cancers, 14(19), 4833.
  • Role of CDK4/6 inhibitors in targeting Rb proficient small cell lung cancer. Translational Lung Cancer Research, 9(4), 1476-1479.
  • Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy. Cancers, 11(5), 693.
  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Cell & Bioscience, 12(1), 1-13.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. International Journal of Life Sciences and Biotechnology, 7(1), 21-27.
  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry, 208, 112773.
  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(19), 4895.
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Drug Efficacy Testing in Mice. Current Protocols in Pharmacology, 47(1), 14.15.1-14.15.15.
  • CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Advances, 11(47), 29227-29246.
  • Therapeutic inhibition of the JAK-STAT pathway in the treatment of inflammatory bowel disease. World Journal of Gastroenterology, 30(1), 1-15.
  • Cyclin D-Cdk4,6 drives cell cycle progression via the retinoblastoma protein's C-terminal helix. bioRxiv, 397140.
  • KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (2018). Has anyone reached the IC50 values in the literature ( ̴100 nM) for MCF-7 and MDA-MB-231 cell lines after Palbociclib (PD0332991) treatment to cells?. Retrieved from [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Piperidin-4-yl-pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidin-4-yl-pyrimidine Derivatives in Oncology

The piperidin-4-yl-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide array of biological activities, notably as potent and selective inhibitors of various protein kinases.[1] Protein kinases are crucial regulators of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to characterize the anti-cancer properties of novel piperidin-4-yl-pyrimidine derivatives. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing compound efficacy from broad cellular effects to specific molecular target engagement. We will focus on assays relevant to two prominent cancer-associated kinases: Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.

I. Assessing Cellular Proliferation and Viability

A primary indicator of a compound's anti-cancer potential is its ability to inhibit the proliferation of cancer cells. Two widely accepted methods for this are the MTT and BrdU assays.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of metabolically active cells.[4]

Rationale for Use: This assay provides a rapid and high-throughput method to screen compounds for their general cytotoxic or cytostatic effects.[5] A dose-dependent decrease in the formazan signal indicates that the piperidin-4-yl-pyrimidine derivative is impacting cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A431 for high EGFR expression, or KMS-12-BM for PIM-1 relevance) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the piperidin-4-yl-pyrimidine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Presentation: Example MTT Assay Results

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.250.08100
0.11.180.0794.4
10.850.0568.0
100.420.0333.6
1000.150.0212.0
B. BrdU Assay: Quantifying DNA Synthesis

The 5-bromo-2'-deoxyuridine (BrdU) assay provides a more direct measure of cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is detected using a specific antibody.

Rationale for Use: This assay confirms that the observed effects from the MTT assay are due to an inhibition of cell division, a key mechanism for many kinase inhibitors.

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[8]

  • Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Wash the wells with a wash buffer. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1-2 hours at room temperature.

  • Substrate Addition and Detection: Wash the wells and add the enzyme substrate (e.g., TMB). After a color change, add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[9]

II. Investigating the Induction of Apoptosis

Many effective anti-cancer agents, including kinase inhibitors, induce programmed cell death, or apoptosis. A key event in apoptosis is the activation of caspases.

Caspase-Glo® 3/7 Assay: Measuring Apoptotic Activity

The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and -7, two key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[10]

Rationale for Use: An increase in caspase-3/7 activity provides strong evidence that the piperidin-4-yl-pyrimidine derivative induces apoptosis in cancer cells. This assay can be multiplexed with viability assays to provide a more comprehensive picture of the compound's cellular effects.[6]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells and treat with the compound as described in the MTT protocol (steps 1 and 2).

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation: Example Caspase-Glo® 3/7 Assay Results

Compound Concentration (µM)Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
Vehicle Control (0)1,5001201.0
0.11,8001501.2
14,5003503.0
1012,0009808.0
10015,0001,10010.0

III. Confirming Target Engagement in a Cellular Context

Demonstrating that a compound directly interacts with its intended target within the complex environment of a living cell is a critical step in drug development.

A. Cellular Thermal Shift Assay (CETSA®): Verifying Target Binding

CETSA® is based on the principle that a protein's thermal stability is altered upon ligand binding.[11] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.[11]

Rationale for Use: CETSA® provides direct evidence of target engagement in intact cells or cell lysates, confirming that the piperidin-4-yl-pyrimidine derivative physically interacts with its kinase target.[11]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.[11]

B. NanoBRET™ Target Engagement Assay: A Live-Cell Approach

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a target protein in living cells.[12] The assay utilizes a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. When a test compound displaces the tracer, the BRET signal decreases.[12]

Rationale for Use: NanoBRET™ provides quantitative data on compound affinity and residence time at the target in a physiological context, offering a more dynamic view of target engagement than CETSA®.[8]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Add the NanoBRET™ tracer and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for a period to allow for compound binding to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters. The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.

IV. Elucidating the Mechanism of Action: Signaling Pathway Analysis

To understand how a piperidin-4-yl-pyrimidine derivative exerts its anti-proliferative and pro-apoptotic effects, it is essential to analyze its impact on the intracellular signaling pathways regulated by the target kinase.

Western Blotting: Monitoring Protein Phosphorylation

Western blotting is a powerful technique to detect changes in the phosphorylation status of key proteins within a signaling cascade.[13] Inhibition of a kinase is expected to decrease the phosphorylation of its downstream substrates.

Rationale for Use: By examining the phosphorylation levels of proteins downstream of the target kinase (e.g., Akt and S6K for the PIM-1 pathway, or MEK and ERK for the EGFR pathway), we can confirm that the compound inhibits the kinase's activity in cells and dissect its mechanism of action.[2][14]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein (e.g., phospho-Akt). Subsequently, incubate with a secondary antibody conjugated to a detection enzyme.

  • Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody that recognizes the total amount of the target protein to normalize the data and confirm that the observed changes are due to altered phosphorylation, not changes in protein expression.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF PIM1 PIM-1 BAD BAD PIM1->BAD Inhibition of Apoptosis mTORC1 mTORC1 PIM1->mTORC1 S6K p70S6K mTORC1->S6K S6K->TF Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival Compound Piperidin-4-yl-pyrimidine Derivative Compound->EGFR Compound->PIM1

Caption: Representative Kinase Signaling Pathways Targeted by Piperidin-4-yl-pyrimidine Derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Piperidin-4-yl-pyrimidine Derivative Synthesis Proliferation Cell Proliferation Assays (MTT, BrdU) Start->Proliferation Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Proliferation->Apoptosis TargetEngagement Target Engagement Assays (CETSA, NanoBRET) Apoptosis->TargetEngagement Signaling Signaling Pathway Analysis (Western Blot) TargetEngagement->Signaling DataAnalysis Data Analysis & Interpretation (IC50, EC50, etc.) Signaling->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A Stepwise Workflow for the Cellular Characterization of Kinase Inhibitors.

V. Conclusion and Future Directions

The suite of cell-based assays described in this application note provides a comprehensive and robust framework for the preclinical evaluation of piperidin-4-yl-pyrimidine derivatives as potential anti-cancer therapeutics. By systematically assessing their impact on cell viability, proliferation, apoptosis, target engagement, and intracellular signaling, researchers can gain a deep understanding of their mechanism of action and make informed decisions for lead optimization and further development. The validation of any new therapeutic agent requires a multi-faceted approach, and the integration of these assays is crucial for building a compelling case for clinical translation.[15][16]

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. In S. Markossian, A. Grossman, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. Retrieved from [Link]

  • Cellistic. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis. Molecules, 26(16), 4983. [Link]

  • Al-Harbi, S., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 16(4), 4847-4854. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Lim, C. S., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1589. [Link]

  • Klinghammer, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13548. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Retrieved from [Link]

  • Popa, A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12151. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis induction by caspase-3/7 activity assay detection in MDA-MB-231 cell line.... Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Wei, Y., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(1), 1-12. [Link]

  • Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. Retrieved from [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?. Retrieved from [Link]

  • Cooper, G. M. (2000). Pathways of Intracellular Signal Transduction. In The Cell: A Molecular Approach (2nd ed.). Sinauer Associates. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). A diagram showing the intracellular signalling pathways and how an.... Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • AboulMagd, A. M., et al. (2020). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Advances, 10(11), 6426-6437. [Link]

  • Spandidos Publications. (2018). Evaluation of anticancer agents using patient-derived tumor organoids characteristically similar to source tissues. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2022). Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. Molecules, 27(23), 8569. [Link]

Sources

Application Note: Preparation and Handling of 4-Piperidin-4-yl-pyrimidine dihydrochloride Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization, handling, and storage of 4-Piperidin-4-yl-pyrimidine dihydrochloride in dimethyl sulfoxide (DMSO). As a small molecule of interest in drug discovery and chemical biology, establishing accurate and reproducible solution-based assays is paramount. This guide moves beyond a simple protocol, delving into the physicochemical rationale behind the recommended procedures, with a specific focus on the challenges presented by hydrochloride salt forms in aprotic, hygroscopic solvents. We present a validated, step-by-step protocol for preparing high-concentration stock solutions, best practices for storage to ensure long-term stability and concentration integrity, and a troubleshooting guide for common issues such as precipitation.

Introduction and Scientific Rationale

4-Piperidin-4-yl-pyrimidine and its salt forms are heterocyclic scaffolds relevant in medicinal chemistry.[1] The dihydrochloride salt is often synthesized to improve aqueous solubility and stability in solid form.[2] However, these advantages in aqueous media do not always translate directly to organic solvents like DMSO, which is the standard for compound library management and high-throughput screening.[3][4]

The primary challenge stems from two key properties:

  • The Dihydrochloride Salt Form: this compound is an ionic salt. Its dissolution requires a solvent capable of effectively solvating the protonated pyrimidine-piperidine cation and the two chloride anions. While DMSO is a strong, polar aprotic solvent, its ability to solvate anions is weaker than protic solvents like water.[5]

  • DMSO Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The introduction of even small amounts of water into the DMSO stock can significantly alter the solvent environment. For a hydrochloride salt, this absorbed water can disrupt the delicate solvation balance, decrease solubility, and lead to microprecipitation or complete compound fallout, often after freeze-thaw cycles.[6]

Understanding these principles is critical for preventing experimental artifacts that arise from inaccurate compound concentrations. This guide provides the expertise to mitigate these risks.

Compound Properties
PropertyValueSource
Chemical Name This compoundN/A
Alternate Names Pyrimidine, 4-(4-piperidinyl)-, hydrochloride (1:2)[7]
CAS Number 1185304-08-8[7][8]
Molecular Formula C₉H₁₃N₃ · 2HCl[9]
Molecular Weight 236.14 g/mol [7][9]

Essential Materials and Equipment

  • This compound (e.g., Santa Cruz Biotechnology, sc-254487)[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.

  • Analytical balance (± 0.01 mg precision).

  • Amber glass vials with PTFE-lined screw caps.

  • Low-volume, single-use cryovials for aliquoting.

  • Calibrated positive displacement or air displacement pipettes.

  • Vortex mixer.

  • Bath sonicator.

  • Water bath or dry block heater (optional, for gentle warming).

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is designed to be a self-validating system. Visual confirmation of complete dissolution at each stage is crucial for ensuring the final concentration is accurate.

Step 1: Pre-Protocol Preparations

1.1. Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid. 1.2. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle that has been blanketed with an inert gas like argon.

Step 2: Weighing and Initial Solvent Addition

2.1. Tare a clean, dry amber glass vial on the analytical balance. 2.2. Carefully weigh out a precise amount of the compound (e.g., 2.36 mg). 2.3. Calculate the required volume of DMSO to achieve the target concentration of 10 mM.

  • Calculation:Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Molarity (mol/L))
  • Example:2.36 mg = 0.00236 g
  • Volume (L) = 0.00236 g / (236.14 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL 2.4. Add the calculated volume of anhydrous DMSO to the vial containing the compound.
Step 3: Aided Dissolution

3.1. Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. 3.2. Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes. The ultrasonic waves provide localized energy to break up the crystal lattice structure and facilitate dissolution. 3.3. Visual Inspection: After sonication, again inspect the solution carefully. It should be a clear, particle-free solution. If particulates persist, repeat the sonication. 3.4. Gentle Warming (Optional): If the compound remains insoluble, gentle warming to 30-37°C can be employed. Use a calibrated water bath or dry block heater for 5-10 minutes, followed by vortexing. Caution: Do not overheat, as this may risk compound degradation. This step should be a last resort and validated for the specific assay.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution A Equilibrate Compound to Room Temp B Weigh Compound (e.g., 2.36 mg) A->B C Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) B->C D Vortex Vigorously (1-2 min) C->D E Bath Sonicate (10-15 min) D->E F Visually Inspect for Complete Dissolution E->F H Gentle Warming (Optional, 30-37°C) E->H F->E Particulates Remain G Stock Solution Ready F->G Clear H->F

Caption: Workflow for preparing a this compound stock solution.

Protocol for Long-Term Storage and Handling

The primary goal of this protocol is to prevent the introduction of water and to minimize degradation from repeated freeze-thaw cycles.[6]

4.1. Aliquoting: Immediately after confirming complete dissolution, aliquot the stock solution into single-use, low-volume cryovials. The volume of each aliquot should be appropriate for a single experiment. 4.2. Labeling: Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and date of preparation. 4.3. Storage: Store the aliquots at -20°C or -80°C in a desiccated environment if possible. 4.4. Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Before opening, briefly vortex and centrifuge the vial to ensure any potential micro-precipitates are redissolved and collected at the bottom. Do not refreeze any unused portion of the thawed aliquot.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. 1. Insufficient solvation energy. 2. Poor quality or non-anhydrous DMSO. 3. Attempting too high of a concentration.1. Continue sonication for an additional 15-20 minutes. 2. Use gentle warming (30-37°C) as described in Step 3.4. 3. Use a fresh, sealed vial of anhydrous DMSO. 4. Prepare a more dilute stock solution.
A clear stock solution becomes cloudy or shows precipitate after storage/freezing. 1. Water Contamination: The hygroscopic DMSO has absorbed atmospheric moisture, reducing the salt's solubility.[6] 2. Freeze-Thaw Cycles: Repeated temperature changes promote the precipitation of less soluble components.[6]1. Before use, warm the vial to 37°C for 5-10 minutes, vortex thoroughly, and briefly centrifuge. 2. Discard the stock and prepare a new one using fresh anhydrous DMSO and strictly adhering to the single-use aliquot protocol.
Precipitation occurs immediately upon dilution into aqueous assay buffer. 1. Low Aqueous Solubility: The compound, despite being a salt, may have intrinsically low solubility in the high-water, buffered environment. 2. "Salting Out": High salt concentration in the buffer can reduce the solubility of the compound.[10]1. Lower the final assay concentration of the compound. 2. Perform a serial dilution in DMSO or a DMSO/water co-solvent system before the final dilution into the assay buffer.[10] 3. If compatible with the assay, consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer.[10]
The Impact of DMSO Hygroscopicity

The following diagram illustrates the causal mechanism by which atmospheric moisture can compromise the integrity of the stock solution.

G cluster_env Environment cluster_sol Stock Solution Vial A Atmospheric Moisture (H₂O) DMSO Anhydrous DMSO (Aprotic) A->DMSO Absorption (Hygroscopic Nature) Compound_Sol Dissolved C⁹H₁₅N₃²⁺ · 2Cl⁻ DMSO->Compound_Sol Solvates Ions Compound_Ppt Precipitated Compound DMSO->Compound_Ppt Alters Solvation Reduces Solubility Compound_Sol->Compound_Ppt Precipitation

Caption: Mechanism of precipitation due to water absorption in DMSO.

Conclusion

The successful use of this compound in research hinges on the careful and informed preparation of its DMSO stock solutions. By understanding the chemical principles governing its solubility—namely the challenges of solvating an ionic salt in an aprotic solvent and the critical impact of water contamination—researchers can implement robust protocols. Adherence to the procedures outlined in this guide, particularly the use of high-purity anhydrous DMSO and the strict practice of creating single-use aliquots, will ensure the generation of reliable, reproducible data in downstream applications.

References

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • DMSO and Drug Discovery. Perlara. [Link]

  • Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]

  • DMSO solubility and bioscreening. ResearchGate. [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • Fipronil | C12H4Cl2F6N4OS | CID 3352. PubChem. [Link]

  • 4-(piperidin-4-yl)pyrimidine dihydrochloride. Molport. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

  • 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4). Chemchart. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Zenodo. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Fluroxypyr | C7H5Cl2FN2O3 | CID 50465. PubChem. [Link]

  • Effect of Different Salt Concentrations on Dimethyl Sulfoxide (DMSO) Nanocluster Structures by Molecular Dynamics Simulations. PubMed. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Does dmso stay soluble in sodium chloride saturated water? Reddit. [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-piperidin-4-yl-pyrimidine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize the synthetic route to this valuable building block. We will delve into the causality behind experimental choices, providing actionable insights to improve yield, purity, and overall process efficiency.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges frequently encountered during the synthesis, which typically follows a two-step route: a nucleophilic aromatic substitution (SNAr) to couple the piperidine and pyrimidine rings, followed by the deprotection of the piperidine nitrogen and salt formation.

Issue 1: Low Yield in the SNAr Coupling Reaction

Question: My coupling reaction between 4-chloropyrimidine and N-Boc-4-aminopiperidine is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the SNAr coupling are a common hurdle. The reactivity of 4-chloropyrimidine is moderate, and the reaction is sensitive to several parameters.[1][2] Let's break down the potential causes and solutions.

  • Suboptimal Base Selection: The base is critical for scavenging the HCl generated during the reaction and for maintaining the nucleophilicity of the piperidine nitrogen.

    • Insight: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, but their solubility can be an issue in common aprotic solvents, leading to slow or incomplete reactions.[3] Organic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are alternatives, but they can sometimes compete as nucleophiles or lead to complex purification profiles.

    • Recommendation:

      • Switch to a Stronger, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is an excellent choice for this type of N-arylation, often leading to faster reaction rates.[3]

      • Improve Solubility: If using K₂CO₃, consider a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or switch to a more polar aprotic solvent like DMF or NMP, which can better solubilize the base.

  • Inadequate Reaction Temperature: SNAr reactions with moderately activated aryl chlorides often require thermal energy to proceed at a reasonable rate.

    • Insight: Room temperature conditions may be insufficient to overcome the activation energy barrier for the reaction.

    • Recommendation: Heat the reaction mixture, typically between 80-110 °C.[3] Monitor the reaction progress by TLC or LC-MS to avoid potential decomposition at excessively high temperatures.[4][5]

  • Solvent Effects: The choice of solvent can significantly impact reactant solubility and reaction kinetics.

    • Insight: Aprotic polar solvents are generally preferred as they can stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.

    • Recommendation: While solvents like THF or Dioxane are common, switching to DMF, NMP, or DMSO can dramatically improve both solubility of reagents and reaction rates.

Caption: Decision tree for troubleshooting low SNAr coupling yield.

Issue 2: Incomplete Boc Deprotection

Question: The removal of the Boc group using HCl in dioxane seems to stall, and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete Boc deprotection is typically due to insufficient acid stoichiometry or the presence of water, which can hydrolyze the acidic reagent. The goal is to achieve clean conversion to the amine salt.[6][7]

  • Insufficient Acid: The Boc group removal is an acid-catalyzed process. Stoichiometric amounts of acid are consumed to protonate the resulting free amine.

    • Insight: Commercial solutions of HCl in dioxane can degrade over time, leading to a lower actual concentration. A minimum of two equivalents of HCl are needed: one for the catalysis and one to form the salt with the piperidine nitrogen. Another equivalent is needed for the pyrimidine nitrogen, bringing the total to at least three.

    • Recommendation:

      • Increase Stoichiometry: Use a larger excess of the HCl/dioxane solution, typically 5-10 equivalents.[6]

      • Use Fresh Reagent: Ensure the HCl/dioxane solution is fresh or has been recently titrated to confirm its molarity.

      • Alternative Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a highly effective alternative.[7] The reaction is often faster, but it will yield the TFA salt, which may require a salt swap to the desired dihydrochloride.

  • Reaction Conditions: While the reaction is often performed at room temperature, it can be sluggish.

    • Insight: Gentle warming can sometimes accelerate the deprotection, but may also lead to side products if other acid-sensitive functional groups are present.

    • Recommendation: Monitor the reaction by TLC/LC-MS. If it stalls after 1-2 hours, consider gentle warming to 40 °C. Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis of the reagent.[6]

Issue 3: Difficulty in Product Isolation and Purification

Question: After deprotection, I obtain an oily or sticky solid that is difficult to handle and purify. How can I isolate a clean, crystalline dihydrochloride salt?

Answer: The physical properties of hydrochloride salts can be challenging. The key is to ensure complete salt formation and then induce crystallization.

  • Incomplete Salt Formation: If insufficient HCl is present, you may have a mixture of the free base, the mono-hydrochloride, and the desired di-hydrochloride, which often presents as an oil.

    • Insight: Both the piperidine and one of the pyrimidine nitrogens are basic enough to be protonated. Full protonation is required for the crystalline dihydrochloride salt.

    • Recommendation: After the deprotection is complete (as confirmed by LC-MS), consider adding additional anhydrous HCl (either as a solution in dioxane or by bubbling HCl gas) to ensure complete formation of the dihydrochloride salt.[8]

  • Crystallization Technique: The choice of solvent for precipitation/crystallization is crucial.

    • Insight: The product is highly polar and requires a non-polar solvent to precipitate.

    • Recommendation:

      • Solvent Trituration: After removing the reaction solvent (e.g., dioxane) under reduced pressure, add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to the residue.[9]

      • Stir/Sonicate: Vigorously stir or sonicate the mixture. This mechanical agitation helps break up oils and induces the formation of a solid precipitate.

      • Filtration and Washing: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove organic impurities, and dry under vacuum.[6] A patent describes dissolving the residue in an organic solvent and bubbling HCl gas, followed by filtration and recrystallization to obtain the final product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? A1: The most common and reliable route involves the SNAr reaction of 4-chloropyrimidine with a commercially available N-Boc protected piperidine derivative (e.g., tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate), followed by acidic deprotection to yield the final dihydrochloride salt.[11] This approach avoids handling the volatile and potentially reactive free piperidine.

Q2: Are there any specific safety precautions I should be aware of? A2: Yes. 4-Chloropyrimidine is a lachrymator and should be handled in a well-ventilated fume hood. Strong acids like HCl in dioxane and TFA are highly corrosive and should be handled with appropriate personal protective equipment (PPE). The deprotection step generates tert-butyl cation, which evolves as isobutylene gas, so the reaction should not be performed in a sealed vessel.

Q3: Can I perform the deprotection and salt formation in one step? A3: Absolutely. Using a reagent like 4M HCl in dioxane for the deprotection step directly yields the hydrochloride salt.[6][9][11] The key is to use a sufficient excess to ensure both deprotection and the formation of the di-hydrochloride salt are complete.

Q4: How do I monitor the progress of these reactions? A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. For TLC, a mobile phase of ethyl acetate/hexanes is suitable for the Boc-protected intermediate, while a more polar system like DCM/methanol (with a small amount of ammonium hydroxide) is needed for the free amine product. LC-MS is ideal for confirming the disappearance of starting material and the appearance of the product's mass peak.

Data Summary & Protocols

Table 1: Comparison of SNAr Coupling Conditions
EntryBase (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
1K₂CO₃ (2.5)Dioxane1002465Standard conditions, can be slow.
2DIPEA (3.0)DMF901280Good alternative, requires careful purification.
3NaOtBu (2.2)Toluene1006>90Often the most effective for challenging substrates.[3]

Data compiled from literature describing similar N-arylation reactions.[12]

Detailed Experimental Protocol: Boc Deprotection and Salt Formation

This protocol describes the efficient removal of the Boc group and isolation of the final product.

Materials:

  • tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (1.0 equiv.)

  • 4M HCl in 1,4-dioxane (10 equiv.)

  • Diethyl ether (or MTBE)

  • Anhydrous glassware, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate.

  • Reagent Addition: Add a minimal amount of anhydrous dioxane or DCM to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl in 1,4-dioxane solution (10 equivalents) to the stirred solution.[6] Gas evolution (isobutylene) will be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS, ensuring the disappearance of the starting material.[6]

  • Product Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation: To the resulting residue, add a sufficient volume of diethyl ether. Stir or sonicate the slurry vigorously for 15-30 minutes to induce precipitation of a fine solid.

  • Filtration: Collect the white to off-white solid by vacuum filtration. Wash the filter cake thoroughly with several portions of fresh diethyl ether to remove any non-polar impurities.[9]

  • Drying: Dry the product under high vacuum to afford this compound in typically quantitative yield.

Caption: Step-by-step workflow for the Boc deprotection and isolation protocol.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Accessed January 22, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Accessed January 22, 2026.
  • Benchchem. Avoiding side product formation in pyrimidine synthesis. Accessed January 22, 2026.
  • Benchchem.
  • PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Accessed January 22, 2026.
  • PubMed. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. Accessed January 22, 2026.
  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Accessed January 22, 2026.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • ResearchGate. I have a problem with boc deprotection of pyridinium salts. Accessed January 22, 2026.
  • PMC. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Accessed January 22, 2026.
  • Organic Chemistry Portal. Pyrimidine synthesis. Accessed January 22, 2026.
  • Benchchem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Accessed January 22, 2026.
  • Benchchem.
  • PMC. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Accessed January 22, 2026.
  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Accessed January 22, 2026.
  • Asian Publication Corporation. A J C A J C. Accessed January 22, 2026.
  • YouTube. Pyrimidine Synthesis. Accessed January 22, 2026.
  • The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Accessed January 22, 2026.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Accessed January 22, 2026.
  • RSC Publishing. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Accessed January 22, 2026.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • ResearchGate. C-N coupling reaction with 4-chloropyridin-1-ium chloride with... Accessed January 22, 2026.
  • Google Patents. US2868793A - Purification of piperidines. Accessed January 22, 2026.
  • ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. Accessed January 22, 2026.
  • Creative Proteomics Blog.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ResearchGate. The reaction of 4-chloropyridine with some amines. Accessed January 22, 2026.
  • PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Accessed January 22, 2026.
  • Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. Accessed January 22, 2026.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine. Accessed January 22, 2026.
  • PubChem. 4-Chloropyridine | C5H4ClN | CID 12288. Accessed January 22, 2026.
  • BLD Pharm. 1955505-79-9|4-(Piperidin-4-yl)pyrimidine hydrochloride|BLD Pharm. Accessed January 22, 2026.
  • Benchchem. "optimizing reaction conditions for N-arylation of piperazine". Accessed January 22, 2026.
  • Molport. 4-(piperidin-4-yl)pyrimidine dihydrochloride | 1185304-08-8; 954220-47-4. Accessed January 22, 2026.
  • BLDpharm. 1159814-28-4|2-(Piperidin-4-yl)pyrimidin-4-amine. Accessed January 22, 2026.

Sources

Technical Support Center: Purification of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Piperidin-4-yl-pyrimidine dihydrochloride. As a highly polar, water-soluble dihydrochloride salt, this compound presents unique purification challenges that standard protocols may not adequately address. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and successfully obtain your target compound with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile can vary significantly based on the synthetic route. However, common impurities fall into three categories:

  • Organic Impurities: These arise from the synthesis itself and can include unreacted starting materials, reagents, or by-products from side reactions. For pyrimidine and piperidine syntheses, these might include incompletely cyclized intermediates or products of over-alkylation.[1][2]

  • Inorganic Impurities: These are typically inorganic salts, such as sodium chloride (NaCl) or ammonium chloride (NH₄Cl), which may be generated during pH adjustments or work-up steps.[3] Their high polarity and water solubility can make them difficult to separate from the highly polar product.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., DMF, THF, ethanol) may be retained in the crude solid.

Q2: Why is this particular compound so difficult to purify using standard methods?

The primary challenge stems from its physicochemical properties as a dihydrochloride salt. The two protonated nitrogen atoms (one on the piperidine ring, one on the pyrimidine ring) make the molecule highly polar and often very soluble in water and polar protic solvents like methanol or ethanol.[4] This leads to several issues:

  • Standard Chromatography: The compound will likely show very poor mobility on standard silica gel, often streaking or remaining at the baseline, because it binds irreversibly to the acidic silica stationary phase.[5]

  • Reverse-Phase Chromatography (RP-HPLC): On standard C18 columns, the compound may elute in the void volume with little to no retention due to its high polarity.

  • Recrystallization: Its high solubility in polar solvents can make it difficult to achieve the supersaturation needed for crystallization, often requiring large volumes of anti-solvent or resulting in the product "oiling out."[6]

Q3: What are the recommended analytical techniques for assessing the purity of the final product?

A multi-technique approach is always best for a comprehensive purity assessment.

Technique Purpose & Key Considerations
¹H NMR Provides structural confirmation and detects proton-bearing impurities. Use a deuterated solvent in which the salt is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD). qNMR can be used for absolute purity determination without a reference standard.[7]
RP-HPLC The primary method for quantitative purity analysis. Due to the high polarity, specialized methods are required. Consider using ion-pairing agents (e.g., HFBA) or employing Hydrophilic Interaction Chromatography (HILIC) for better retention and separation.[8]
LC-MS Confirms the molecular weight of the parent compound (as the free base) and helps in identifying unknown impurities.[9]
TLC Useful for rapid, qualitative reaction monitoring. Standard silica plates may be ineffective.[5] Consider using reverse-phase TLC plates or a highly polar mobile phase (e.g., DCM/Methanol/Ammonia).

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during purification experiments.

Problem: My compound "oils out" or forms a goo during recrystallization attempts.

Potential Causes:

  • High Solute Solubility: The concentration of your compound in the chosen solvent is too high, preventing the formation of an ordered crystal lattice.

  • Low Melting Point Impurities: The presence of impurities can create a eutectic mixture with a lower melting point than the solvent's boiling point.

  • Hygroscopic Nature: The salt may be absorbing atmospheric moisture, which hinders crystallization.[6]

Solutions & Scientific Rationale:

  • Change the Solvent System: The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but readily soluble when hot.

    • Action: Switch from single-solvent systems (like pure ethanol) to a binary system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol, or water) and slowly add a "poor" or "anti-solvent" (e.g., isopropanol, acetonitrile, ethyl acetate, or THF) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly. This controlled reduction in solubility promotes gradual crystal growth over rapid precipitation.[4]

  • Reduce the Temperature: If the compound oils out at the solvent's boiling point, try dissolving it at a lower temperature (e.g., 60 °C instead of reflux) before cooling.

  • Use Seeding: Add a single, pure crystal of the target compound to the supersaturated solution as it cools. This provides a nucleation site for crystal growth to begin, bypassing the energy barrier required for spontaneous nucleation.

  • Perform Trituration: If crystallization fails, remove the solvent in vacuo to get the oil. Add a poor solvent in which the compound is insoluble (e.g., diethyl ether or ethyl acetate).[10] Vigorously stir or sonicate the mixture. This process can often induce the oil to solidify into an amorphous or microcrystalline solid by mechanically forcing lattice formation and washing away soluble impurities.

Problem: My compound streaks badly or doesn't move from the baseline on a silica TLC plate.

Potential Causes:

  • Strong Ionic Interactions: As a hydrochloride salt, the positively charged compound binds strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption.[5]

Solutions & Scientific Rationale:

  • Modify the Mobile Phase: Neutralize the acidic sites on the silica and/or reduce the polarity of your analyte to improve mobility.

    • Action: Add a small amount of a basic modifier to your eluent. A common choice is 1-2% triethylamine (Et₃N) or ammonium hydroxide in a polar mobile phase like 10-20% Methanol in Dichloromethane (DCM). The base will deprotonate the silanol groups and compete for binding sites, allowing your compound to move up the plate.

  • Use a Different Stationary Phase:

    • Action: Switch to reverse-phase (C18) TLC plates, which separate compounds based on hydrophobicity. Alternatively, alumina (basic or neutral) plates can be effective for basic compounds.

  • "Spot" the Free Base:

    • Action: Before spotting on the TLC plate, dissolve a tiny sample of your salt in a drop of dilute aqueous base (like NaHCO₃), extract with a small amount of an organic solvent (like ethyl acetate), and spot the organic layer. This allows you to chromatograph the less polar, neutral free base, which will behave much better on silica gel.

Problem: How do I effectively remove inorganic salts (e.g., NaCl) from my product?

Potential Causes:

  • Inorganic salts are often co-products from neutralization steps (e.g., reacting an amine with HCl or neutralizing excess base with HCl).[3] Their high water solubility mimics that of your target dihydrochloride salt, making separation by simple washing difficult.

Solutions & Scientific Rationale:

  • Solvent Washing (Trituration): This is the simplest method if there is a suitable solvent.

    • Action: Find an organic solvent in which your target compound is poorly soluble but the inorganic salt is completely insoluble. Alcohols like isopropanol or ethanol can sometimes work. Suspend the crude solid in this solvent, stir vigorously, and filter. The inorganic salt should remain as a solid while some organic impurities may be washed away. Repeat if necessary.

  • Purification via the Free Base: This is the most robust and reliable method. It leverages the significant change in solubility between the salt and its neutral form.[3]

    • Workflow:

      • Dissolve the crude dihydrochloride salt in a minimum amount of water.

      • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH, K₂CO₃) with stirring until the pH is >10. The free base should precipitate or form an oil.

      • Extract the free base into an organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or a 9:1 mixture of Chloroform/Isopropanol. The inorganic salts will remain in the aqueous layer.

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

      • Dissolve the resulting free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol, isopropanol, or ethyl acetate).

      • Add a stoichiometric amount (2 equivalents) of HCl in an anhydrous medium (e.g., HCl in dioxane, diethyl ether, or isopropanol). This is critical to avoid re-introducing water.

      • The pure dihydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize yield, then collect the solid by filtration, wash with a cold, non-polar solvent (like ether), and dry under high vacuum.

G start Crude Dihydrochloride Salt (with inorganic impurities) dissolve Dissolve in H₂O start->dissolve basify Basify with aq. NaOH/K₂CO₃ to pH > 10 dissolve->basify extract Extract Free Base with Organic Solvent (e.g., DCM) basify->extract separate Separate Layers (Inorganic Salts in Aqueous Phase) extract->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry concentrate Concentrate in vacuo dry->concentrate resalt Dissolve Free Base in Anhydrous Solvent (e.g., IPA) concentrate->resalt add_hcl Add 2 eq. Anhydrous HCl (e.g., HCl in Dioxane) resalt->add_hcl precipitate Precipitate Pure Salt add_hcl->precipitate filter Filter and Wash (with e.g., Diethyl Ether) precipitate->filter end Pure 4-Piperidin-4-yl-pyrimidine Dihydrochloride filter->end

Caption: Workflow for removing inorganic salts.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Ethyl Acetate Solvent System

This protocol is designed for removing less polar organic impurities.

  • Place the crude this compound (e.g., 1.0 g) in a flask equipped with a magnetic stir bar and a reflux condenser.

  • Add a minimal volume of hot ethanol to dissolve the solid completely at reflux.

  • While maintaining the temperature, add ethyl acetate dropwise via an addition funnel until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Remove the heat source and allow the flask to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this period.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate or diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum to remove all residual solvents.

  • Assess purity using HPLC and ¹H NMR.

Protocol 2: Purity Assessment by RP-HPLC with Ion-Pairing

This method improves the retention of the polar salt on a C18 column.

  • Instrumentation: Standard HPLC system with UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition (95:5 A:B).

Rationale: The anionic HFBA pairs with the cationic analyte, forming a more hydrophobic complex that has a stronger interaction with the C18 stationary phase, leading to increased retention and better peak shape.[8]

G start Crude Product Analysis (TLC, NMR, LCMS) impurity_type What is the primary impurity type? start->impurity_type inorganic Inorganic Salts (e.g., NaCl) impurity_type->inorganic Inorganic salts visible in NMR/LCMS nonpolar Non-polar / Less Polar Organic Impurities impurity_type->nonpolar Spots with high Rf on TLC polar Highly Polar Organic Impurities (Similar polarity to product) impurity_type->polar Impurity peak close to product peak in RP-HPLC freebase Strategy: Free-Basing and Re-salting (Protocol in guide) inorganic->freebase recrystallize Strategy: Recrystallization (e.g., Alcohol/Ether system) nonpolar->recrystallize chromatography Strategy: Preparative Chromatography (HILIC or Mixed-Mode) polar->chromatography

Caption: Choosing the right purification method.

References

  • Welch, C. J., et al. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6. Available at: [Link]

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC?. r/chemistry. Available at: [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available at: [Link]

  • Patsnap Eureka. (n.d.). Salts and polymorphs of pyrimidine compound. Available at: [Link]

  • ResearchGate. (2013). How can I purify HCl salt of a compound which has an isocyanate group?. Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Piperidin-4-Ylmethylpyridine Dihydrochloride. Available at: [Link]

  • PubChemLite. (n.d.). 4-(piperidin-4-yl)pyrimidine (C9H13N3). Available at: [Link]

  • Molport. (n.d.). 4-(piperidin-4-yl)pyrimidine dihydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • MDPI. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(9), 1445. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Available at: [Link]

Sources

Technical Support Center: Overcoming Side Reactions in Piperidinyl-Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common challenges and side reactions encountered during the synthesis of piperidinyl-pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance reaction efficiency and product purity.

Troubleshooting Guides: Question & Answer Format

This section directly addresses specific issues that may arise during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Problem 1: Low Yield of the Desired Piperidinyl-Pyrimidine Product in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Buchwald-Hartwig amination to couple a piperidine with a halogenated pyrimidine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Buchwald-Hartwig aminations involving piperidinyl and pyrimidine moieties can stem from several factors, primarily related to catalyst deactivation, competing side reactions, and suboptimal reaction conditions.[1][2]

Causality and Mechanistic Insights:

The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[1] Side reactions can disrupt this cycle. A significant competing reaction is hydrodehalogenation , where the starting aryl halide is converted to an arene, thereby reducing the amount of electrophile available for cross-coupling.[3] This can be initiated by various hydrogen sources, including water or the solvent.[4][5][6] Another common issue is the formation of homocoupling products, where two molecules of the starting boronic acid (in the case of Suzuki coupling) or other organometallic reagent dimerize.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Minimize Hydrodehalogenation:

    • Ensure Anhydrous Conditions: Moisture can be a hydrogen source for hydrodehalogenation.[4][5][6] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.

    • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.[4] Consider screening bulky, electron-rich ligands like SPhos, XPhos, or RuPhos, which can promote the desired reductive elimination.[2]

  • Suppress Homocoupling:

    • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a homocoupling pathway.[8] Degas solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).[8][9]

    • Use a Pd(0) Precatalyst: Using a Pd(II) source requires an in-situ reduction that can sometimes be inefficient and promote side reactions.[8] Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8]

    • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help maintain the palladium catalyst in its active Pd(0) state and suppress homocoupling.[7][9]

  • Optimize Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical.[10] An inappropriate base can lead to slow reaction rates, allowing more time for side reactions. Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[8]

    • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[11] Avoid excessively high temperatures that could lead to decomposition.[10]

Quantitative Data Summary:

ParameterRecommendationRationale
Solvent Anhydrous toluene, dioxane, or THFMinimizes hydrodehalogenation.
Catalyst Loading 1-5 mol %Balances reaction rate and cost.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes reductive elimination and minimizes side reactions.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The appropriate base is crucial for activating the coupling partners.[8]
Temperature 80-110 °CProvides sufficient energy for the reaction without causing significant decomposition.
Problem 2: Formation of Dimerized Byproducts

Question: I am observing a significant amount of a dimeric byproduct in my Suzuki coupling reaction to form a piperidinyl-pyrimidine. How can I minimize this?

Answer: The formation of a homocoupled dimer of your boronic acid is a common side reaction in Suzuki-Miyaura coupling.[7][8] This is often caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), initiating an undesired catalytic cycle.[8]

Mechanistic Pathway for Homocoupling:

Suzuki_Homocoupling Pd0 Pd(0)L₂ PdII Pd(II)L₂ Pd0->PdII Oxidation (O₂) OxAdd L₂Pd(R¹)X Pd0->OxAdd Oxidative Addition Trans2 L₂Pd(R²)₂ PdII->Trans2 Transmetalation (2 R²-B(OR)₂) Trans1 L₂Pd(R¹)R² OxAdd->Trans1 Transmetalation Product R¹-R² Trans1->Product Reductive Elimination Product->Pd0 Dimer R²-R² Trans2->Dimer Reductive Elimination Dimer->Pd0 R1X R¹-X R1X->OxAdd R2B R²-B(OR)₂ R2B->Trans1 R2B->Trans2

Caption: Suzuki catalytic cycle with a competing homocoupling pathway.

Strategies for Minimizing Dimer Formation:

  • Rigorous Exclusion of Oxygen: As mentioned previously, this is the most critical step. Utilize a glovebox for reaction setup if possible, and ensure all solvents are thoroughly degassed.[8] A nitrogen or argon subsurface sparge can be very effective at removing dissolved oxygen.[9][12]

  • Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues with incomplete in-situ reduction of Pd(II) precursors.[8]

  • Slow Addition of Reagents: In some instances, the slow addition of the boronic acid can maintain a low concentration of the species prone to homocoupling, thereby favoring the desired cross-coupling pathway.[8]

  • Use of Additives: Mild reducing agents can help to keep the palladium in its active Pd(0) state.[8]

Experimental Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[2]

  • In a separate flask, dissolve the piperidinyl-pyrimidine boronic acid (1.2 equiv.) in a minimal amount of the degassed solvent.

  • Add the boronic acid solution to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to the optimized temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: Can the nitrogen atoms in the pyrimidine ring inhibit the palladium catalyst?

A1: Yes, the basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This is particularly relevant for sterically unhindered pyrimidines. The use of bulky, electron-rich ligands can often mitigate this issue by sterically disfavoring the coordination of the pyrimidine nitrogen to the palladium.[2]

Q2: What are some common impurities I might see in my final product, and how can I remove them?

A2: Besides unreacted starting materials and the side products discussed above (hydrodehalogenated arene, homocoupled dimer), you may also encounter impurities from the catalyst (residual palladium and ligand). Purification is typically achieved through column chromatography on silica gel.[13] In some cases, recrystallization can be an effective method for obtaining highly pure material.[14]

Q3: Are there alternative methods to Buchwald-Hartwig or Suzuki couplings for synthesizing piperidinyl-pyrimidines?

A3: Yes, nucleophilic aromatic substitution (SₙAr) can be a viable alternative, especially if the pyrimidine ring is activated with electron-withdrawing groups.[15] For example, a chloropyrimidine can react directly with a piperidine, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures.[15] Another approach involves the synthesis of the pyrimidine ring from a piperidine-containing precursor.[13][16]

Q4: My reaction seems to stall before completion. What should I do?

A4: Incomplete conversion can be due to several factors.[10][11] First, ensure your catalyst is active; if you are using a catalyst that has been stored for a long time, its activity may be diminished.[11] Second, the reaction may simply require a longer reaction time or a moderate increase in temperature to proceed to completion.[10][11] Monitor the reaction by TLC to distinguish between a stalled reaction and one that is simply slow.[11] Finally, consider that an equilibrium may have been reached. In such cases, adding more of one of the reactants might drive the reaction forward.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11767-11769. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (n.d.).
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Weizmann Research Portal. Retrieved January 22, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

  • overcoming side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs. (2021). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). NIH. Retrieved January 22, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (1990). Google Patents.
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988). Google Patents.
  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. (n.d.). Biochemistry Den. Retrieved January 22, 2026, from [Link]

  • de novo synthesis of pyrimidine ribonucleotides. (n.d.). DAV University. Retrieved January 22, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2009). PubMed. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pyrimidines. (n.d.). Retrieved January 22, 2026, from [Link] heterocyclic-chemistry-5th-edition/10-pyrimidines

  • Fused pyrimidine piperidine cyclic derivative, preparation process and use thereof. (2020). Google Patents.
  • Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques - Benchchem. (n.d.).
  • Regioselective N-Arylation of Some Pyrimidine and Purine Nucleobases. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved January 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Stability of 4-Piperidin-4-yl-pyrimidine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Piperidin-4-yl-pyrimidine dihydrochloride. This guide is designed to provide expert advice and practical solutions to common challenges encountered when handling this compound in solution. By understanding its stability profile, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and solution stability of this compound.

1. What is the recommended solvent for dissolving this compound?

For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is often suitable. For aqueous buffers, it is crucial to consider the pH, as pyrimidine derivatives can be susceptible to pH-dependent hydrolysis.[1][2] The dihydrochloride salt suggests that it will be more soluble in aqueous solutions compared to its free base form.

2. What are the optimal storage conditions for solutions of this compound?

To maximize shelf-life, it is recommended to store stock solutions at -20°C or -80°C.[3][4] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation. For short-term storage of working solutions, refrigeration at 2-8°C is recommended.

3. How does pH affect the stability of this compound in aqueous solutions?

The pyrimidine ring system can be susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Generally, neutral or slightly acidic pH conditions are likely to be the most favorable for the stability of this compound. It is crucial to determine the optimal pH range for your specific application through stability studies.

4. Is this compound sensitive to light?

5. Can I expect oxidation to be a problem for this compound in solution?

The structure of 4-Piperidin-4-yl-pyrimidine does not contain functional groups that are highly susceptible to oxidation under normal experimental conditions. However, the presence of oxidizing agents or exposure to air for extended periods at elevated temperatures could potentially lead to degradation.[6]

Troubleshooting Guide: Solution Instability Issues

This guide provides a structured approach to identifying and resolving common problems related to the stability of this compound solutions.

Problem 1: Precipitation or Cloudiness in the Solution

Symptoms:

  • Visible particulate matter or crystals in the solution.

  • A hazy or cloudy appearance.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Low Solubility The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer system.1. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. 2. If precipitation persists, consider preparing a more dilute solution. 3. For aqueous solutions, adjusting the pH might improve solubility.
pH Shift A change in the pH of the solution can alter the ionization state of the compound, leading to decreased solubility.1. Measure the pH of the solution and adjust it back to the desired range using dilute acid or base. 2. Ensure your buffer has sufficient capacity to maintain the target pH.
Compound Degradation The precipitate could be a less soluble degradation product.1. Analyze the precipitate and the supernatant by HPLC or LC-MS to identify the components. 2. If degradation is confirmed, review the storage conditions and solution preparation procedure.
Problem 2: Loss of Biological Activity or Inconsistent Results

Symptoms:

  • Reduced or no effect in biological assays compared to previous experiments.

  • High variability in experimental replicates.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Chemical Degradation The compound may be degrading in solution due to factors like pH, temperature, or light exposure.1. Prepare fresh solutions for each experiment. 2. Conduct a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). 3. Analyze the solution using a stability-indicating HPLC method to quantify the amount of intact compound.[3][4]
Adsorption to Surfaces The compound may adsorb to the surface of plasticware or glassware, reducing its effective concentration.1. Use low-adsorption microplates and tubes. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with your assay.
Incorrect Concentration Errors in weighing or dilution can lead to incorrect solution concentrations.1. Re-verify all calculations and ensure proper calibration of balances and pipettes. 2. Confirm the concentration of the stock solution using a validated analytical method.

Troubleshooting Workflow for Solution Instability

G cluster_precip Precipitation Issues cluster_activity Loss of Activity Issues start Instability Observed (Precipitation or Loss of Activity) check_prep Review Solution Preparation Protocol start->check_prep fresh_solution Prepare Fresh Solution check_prep->fresh_solution issue_persists Issue Persists? fresh_solution->issue_persists check_solubility Assess Solubility: - Warm/Sonicate - Adjust pH issue_persists->check_solubility Yes, Precipitation check_storage Verify Storage Conditions: - Temperature - Light Exposure - Freeze-Thaw Cycles issue_persists->check_storage Yes, Loss of Activity end_good Problem Resolved issue_persists->end_good No solubility_ok Solubility Issue Resolved? check_solubility->solubility_ok analyze_precipitate Analyze Precipitate (HPLC/LC-MS) solubility_ok->analyze_precipitate No end_precip Optimize Solvent/pH or Concentration solubility_ok->end_precip Yes end_degradation Identify Degradation Pathway & Modify Conditions analyze_precipitate->end_degradation forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation stability_hplc Use Stability-Indicating HPLC Method forced_degradation->stability_hplc stability_hplc->end_degradation

Caption: A decision tree for troubleshooting solution instability.

Experimental Protocols: Assessing Solution Stability

To ensure the reliability of your experimental data, it is highly recommended to perform stability studies of this compound under your specific experimental conditions. A forced degradation study is a powerful tool for this purpose.[6][7][8]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or an appropriate aqueous buffer).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature and at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.[8]

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acidic Hydrolysis (0.1M HCl) start->acid base Alkaline Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis end Identify Degradation Products & Assess Stability Profile analysis->end

Caption: A workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9]

1. Column and Mobile Phase Selection:

  • A C18 reversed-phase column is a good starting point.

  • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and resolution.

2. Method Development:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation between the peak for this compound and all degradation product peaks.

3. Method Validation:

  • Once the method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Key Parameters for a Stability-Indicating HPLC Method

ParameterAcceptance CriteriaRationale
Specificity The method should be able to resolve the main peak from all degradation products and impurities.Ensures that the measured peak corresponds only to the intact compound.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the desired concentration range.Demonstrates a proportional relationship between detector response and concentration.
Accuracy Recovery of 98-102% for the API.Shows how close the measured value is to the true value.
Precision Relative standard deviation (RSD) of ≤ 2% for replicate injections.Indicates the reproducibility of the method.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature.Demonstrates the reliability of the method for routine use.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016).
  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic. (n.d.).
  • Forced degradation studies. MedCrave online. (2016).
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis ( ) and sulfurization ( ) of 1h in....
  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.).
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. (2021).
  • The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. (2002). Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Analytical Method Validation for (S)-3-(4-Fluorobenzyl)piperidine.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. (n.d.).
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. (n.d.).
  • On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. PubMed. (2020).
  • Wikipedia. (n.d.). Thiamine.

Sources

Navigating the Nuances of 4-Piperidin-4-yl-pyrimidine dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Piperidin-4-yl-pyrimidine dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the optimal storage and handling of this compound. Our aim is to move beyond generic advice and delve into the causality behind best practices, ensuring the integrity of your experiments and the longevity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the storage of this compound?

A1: The principal challenge lies in its likely hygroscopic nature. As a dihydrochloride salt, the compound has a high affinity for atmospheric moisture. Absorption of water can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also initiate chemical degradation, compromising sample purity and experimental reproducibility.[1]

Q2: I've noticed the powder in my vial has become clumpy. What does this indicate and is the compound still usable?

A2: Clumping is a strong indicator that the compound has absorbed moisture from the atmosphere.[1] While the compound may not be completely degraded, its precise concentration will be difficult to determine, which can significantly impact the accuracy of your experimental results. For assays sensitive to concentration, it is highly recommended to use a fresh, properly stored vial.

Q3: Are there any visible signs of chemical degradation I should watch for?

A3: Beyond the physical signs of moisture absorption, any change in color or the appearance of new crystalline forms could indicate degradation. Pyrimidine derivatives can be susceptible to ring opening or other rearrangements, especially when exposed to moisture and light over extended periods. Regular visual inspection of your stock is a crucial, albeit simple, quality control step.

Troubleshooting Guide: Common Storage and Handling Issues

Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent experimental results between different vials of the same lot. Moisture absorption leading to inaccurate concentrations.1. Discard the suspect vial: For the highest accuracy, do not attempt to use a vial that shows signs of moisture absorption. 2. Review storage protocol: Ensure all users are adhering to strict anhydrous storage conditions. This is a systemic issue that needs to be addressed at the lab level.
Difficulty in accurately weighing small quantities of the powder. Static electricity and/or moisture absorption causing the powder to adhere to spatulas and weigh boats.1. Use an anti-static gun: This will neutralize static charges on the weighing vessel. 2. Equilibrate to room temperature: If stored refrigerated, allow the sealed container to warm to ambient temperature before opening to prevent condensation. 3. Work quickly: Minimize the time the container is open to the atmosphere to reduce moisture uptake.
Visible degradation (e.g., discoloration) of the solid compound over time. Improper storage conditions (exposure to light, oxygen, or elevated temperatures).1. Store in an inert atmosphere: For long-term storage, consider transferring the compound to an amber vial and storing it under argon or nitrogen in a desiccator. 2. Protect from light: Use amber vials or wrap clear vials in aluminum foil.[2][3] 3. Ensure consistent low temperature: Use a calibrated refrigerator or freezer for storage.

Recommended Storage Protocol

To ensure the long-term stability and integrity of this compound, a multi-faceted approach to storage is essential. The following protocol is based on best practices for hygroscopic and potentially light-sensitive hydrochloride salts.

Step-by-Step Storage Procedure:
  • Initial Receipt and Inspection: Upon receiving the compound, visually inspect the container for an intact seal and the physical appearance of the compound. Any deviation from a free-flowing powder should be noted.

  • Primary Storage Container: The compound should be stored in its original vial, which is typically designed to provide a good seal. If you need to aliquot the compound, use clean, dry amber glass vials with tightly sealing caps.

  • Secondary Containment and Atmosphere:

    • Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). This provides a dry microenvironment.

    • For enhanced protection, especially for long-term storage, consider backfilling the primary vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store the compound in a refrigerator at 2-8°C . This reduces the rate of potential degradation reactions.

  • Light Protection: Always store the compound in the dark. If the original vial is not amber, place it in a light-blocking secondary container or wrap it in aluminum foil.[2][3]

Workflow for Handling and Dispensing:

G cluster_storage Storage cluster_workflow Dispensing Workflow storage Store at 2-8°C in Desiccator Protected from Light equilibrate Equilibrate to Room Temperature (in desiccator) storage->equilibrate 1. Remove weigh Weigh Quickly in Low Humidity Environment equilibrate->weigh 2. Open & Dispense reseal Reseal Tightly (Purge with Inert Gas if possible) weigh->reseal 3. Close return_storage Return to Storage reseal->return_storage 4. Store

Caption: Recommended workflow for handling this compound.

Logical Framework for Storage Decisions

The decision-making process for storing this and similar compounds can be visualized as a flowchart, prioritizing the mitigation of the most likely sources of degradation.

G start Is the compound a hydrochloride salt? hygroscopic Assume Hygroscopic start->hygroscopic Yes storage_protocol Implement Anhydrous Storage Protocol: - Tightly sealed container - Desiccator hygroscopic->storage_protocol light_sensitive Is the compound light-sensitive? storage_protocol->light_sensitive protect_light Protect from Light: - Amber vial - Store in dark light_sensitive->protect_light Yes/Precaution temp_sensitive Is thermal degradation a concern? light_sensitive->temp_sensitive No protect_light->temp_sensitive refrigerate Refrigerate (2-8°C) temp_sensitive->refrigerate Yes/Precaution final_storage Final Storage Conditions temp_sensitive->final_storage No refrigerate->final_storage

Sources

Technical Support Center: HPLC Method Development for 4-Piperidin-4-yl-pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Piperidin-4-yl-pyrimidine dihydrochloride. This document provides a structured approach to method development, answers to frequently asked questions, and a comprehensive troubleshooting guide designed for researchers, analytical scientists, and drug development professionals.

Introduction: Understanding the Analytical Challenge

This compound is a polar, basic molecule, presenting a unique set of challenges for reversed-phase HPLC. Its high polarity makes it difficult to retain on traditional nonpolar stationary phases like C18 and C8, while its basic nitrogenous groups can lead to poor peak shape (tailing) due to interactions with acidic silanols on the silica surface of the column[1]. This guide will walk you through a systematic process to overcome these challenges and develop a reliable and reproducible analytical method.

Section 1: Analyte Characterization and Initial Considerations

A successful method begins with understanding the analyte's physicochemical properties. These properties are critical in selecting the initial chromatographic conditions.

PropertyValue (Estimated/Reported)Implication for HPLC Method Development
Structure Pyrimidine ring linked to a piperidine ring. Dihydrochloride salt form.The molecule has two basic nitrogens, making it highly polar and prone to protonation.
pKa Piperidine moiety: ~11. Pyrimidine moiety: ~5.7.The piperidine nitrogen is a strong base, while the pyrimidine nitrogen is weaker[2][3][4][5]. Mobile phase pH control is critical to manage ionization and achieve consistent retention and peak shape.
Polarity HighExpect poor retention on standard C18 columns with high organic mobile phases. Strategies to increase retention are necessary[6][7].
UV Absorbance (λmax) The pyrimidine chromophore is expected to absorb in the UV range. A typical λmax for aminopyrimidines is around 273-275 nm[8][9].A starting detection wavelength of 275 nm is recommended. A full UV scan should be performed to confirm the optimal wavelength.

Section 2: Recommended HPLC Method Development Workflow

This section outlines a systematic, step-by-step protocol for developing a robust HPLC method. The process is designed to logically move from initial screening to final optimization.

Experimental Protocol: Step-by-Step Method Development

Step 1: Initial Column and Mobile Phase Screening

  • Objective: To find a column and mobile phase combination that provides adequate retention (k > 2) and acceptable peak shape.

  • Rationale: Because the analyte is highly polar and basic, standard C18 columns may fail. Screening alternative stationary phases is a crucial first step[6][7]. Low pH mobile phases are used to protonate the basic analyte and suppress silanol interactions, which helps improve peak shape[10][11].

  • Procedure:

    • Prepare a 100 µg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.

    • Screen the columns listed in the table below.

    • For each column, perform a generic gradient elution from 5% to 95% Acetonitrile (ACN) over 15 minutes.

    • Use a mobile phase containing an acidic modifier to control pH and improve peak shape.

Table of Initial Screening Conditions:

Parameter Condition A Condition B Rationale
Column Options Polar-Endcapped C18, Phenyl-Hexyl, Cyano (CN) HILIC (Hydrophilic Interaction Liquid Chromatography) Polar-endcapped phases are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity[1][7]. HILIC is an excellent alternative for retaining very polar compounds.
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Formate, pH 3.0 in 90:10 ACN:Water Formic acid is a common volatile modifier for LC-MS compatibility and provides a low pH[10]. Ammonium formate is a true buffer, providing better pH control and reducing silanol interactions[12].
Mobile Phase B 0.1% Formic Acid in Acetonitrile 10 mM Ammonium Formate, pH 3.0 in 90:10 ACN:Water Matched organic modifier to maintain consistency.
Flow Rate 1.0 mL/min 1.0 mL/min Standard for a 4.6 mm ID column.
Temperature 30 °C 30 °C Controlled temperature ensures retention time reproducibility.
Detection 275 nm 275 nm Based on the pyrimidine chromophore[8][9].

| Injection Volume | 5 µL | 5 µL | Small volume to minimize peak distortion. |

Step 2: Optimization of Mobile Phase and Gradient

  • Objective: To refine the separation by optimizing the mobile phase pH and gradient profile.

  • Rationale: Fine-tuning the pH can significantly impact the retention and peak shape of basic compounds[1]. The gradient slope affects the resolution and analysis time.

  • Procedure:

    • Select the best column/mobile phase system from Step 1.

    • If using a buffered mobile phase, adjust the pH between 2.5 and 3.5 to find the optimal balance of retention and peak symmetry. A pH at least 2 units away from the analyte's pKa is recommended to ensure a single ionic state[13].

    • Adjust the gradient slope. A shallower gradient will improve the resolution between the main peak and any impurities.

Step 3: Final Method Fine-Tuning and System Suitability

  • Objective: To confirm method robustness and establish system suitability criteria.

  • Procedure:

    • Slightly vary the flow rate (±10%) and column temperature (±5 °C) to ensure the method is robust.

    • Establish system suitability criteria by making five replicate injections of a standard. Recommended criteria include:

      • Tailing Factor: < 1.5

      • Relative Standard Deviation (RSD) of Retention Time: < 1.0%

      • RSD of Peak Area: < 2.0%

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_finalize Phase 3: Finalization Start Define Analyte Properties (Polar, Basic, UV Active) ScreenCols Screen Columns: - Polar-Endcapped C18 - Phenyl-Hexyl - HILIC Start->ScreenCols ScreenMP Screen Mobile Phases: - Low pH (0.1% FA) - Buffered (Ammonium Formate) Start->ScreenMP EvalRet Evaluate Retention & Peak Shape ScreenCols->EvalRet ScreenMP->EvalRet OptGrad Optimize Gradient Slope (for resolution & time) EvalRet->OptGrad Good Shape, Poor Resolution OptpH Optimize Mobile Phase pH (for peak shape) EvalRet->OptpH Poor Peak Shape Robust Robustness Check (Flow Rate, Temperature) OptGrad->Robust OptpH->OptGrad SST Define System Suitability Criteria (Tailing, RSD%) Robust->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: A logical workflow for HPLC method development.

Section 3: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Q1: Why is my peak tailing severely?

Answer: Peak tailing for basic compounds like this is almost always caused by secondary interactions between the protonated amine groups of your analyte and ionized, acidic silanol groups (Si-O⁻) on the surface of the silica-based column packing[1][12].

  • Solution 1: Lower the Mobile Phase pH: Adjust your mobile phase pH to be between 2.5 and 3.0. At this low pH, the majority of silanol groups are protonated (Si-OH) and are no longer negatively charged, which minimizes the unwanted ionic interaction[10].

  • Solution 2: Use a Buffer: A simple acid like formic or trifluoroacetic acid (TFA) may not have enough capacity to control the pH at the silica surface. Use a true buffer like ammonium formate or phosphate buffer (if not using MS detection) at a concentration of 10-20 mM to maintain a consistent low pH[12][13].

  • Solution 3: Use a Modern, High-Purity Column: Older columns often have a higher concentration of active silanols. Modern columns made with high-purity silica and advanced end-capping are specifically designed to reduce these interactions and provide much better peak shape for basic analytes[1].

Q2: I have very little or no retention, and my peak is eluting at the void volume. What should I do?

Answer: This is a classic problem for polar compounds in reversed-phase chromatography[6][7]. The analyte is too hydrophilic and has minimal interaction with the nonpolar stationary phase.

  • Solution 1: Decrease the Organic Content: Start your gradient at a very low organic percentage (e.g., 0-5% acetonitrile or methanol). If using 100% aqueous mobile phase, ensure your column is "aqueous stable" (e.g., a polar-endcapped phase) to prevent phase collapse, where the C18 chains fold on themselves, leading to loss of retention[14][15].

  • Solution 2: Switch to a More Retentive Column: A standard C18 is often not the best choice. Try a column with a different selectivity, such as a Phenyl-Hexyl phase, which offers pi-pi interactions with the pyrimidine ring, or an embedded polar group (amide) phase that can provide enhanced retention for polar compounds[13].

  • Solution 3: Use HILIC: If reversed-phase options fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the packing material, providing excellent retention for very polar compounds[16].

Q3: My retention times are drifting from one injection to the next. What is the cause?

Answer: Retention time instability is often due to insufficient column equilibration or changes in the mobile phase.

  • Solution 1: Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow 10 column volumes of the starting mobile phase to pass through the column between runs.

  • Solution 2: Check Mobile Phase Preparation: Inconsistent mobile phase preparation, especially the pH, can cause drift. Always prepare fresh mobile phase daily and use a calibrated pH meter[13]. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly[17].

  • Solution 3: Control Column Temperature: Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention time. A stable temperature of 30-40 °C is recommended.

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Primary Problem Tailing Poor Peak Shape (Tailing > 1.5) Problem->Tailing NoRetention Poor Retention (k < 2) Problem->NoRetention Drift Retention Time Drift (RSD > 1%) Problem->Drift LowerpH Lower Mobile Phase pH (2.5 - 3.0) Tailing->LowerpH Yes LessOrganic Decrease Initial % Organic (0-5% ACN) NoRetention->LessOrganic Yes Equilibrate Increase Equilibration Time (10-15 column volumes) Drift->Equilibrate Yes UseBuffer Use a Buffer (e.g., 10mM Ammonium Formate) LowerpH->UseBuffer Still Tailing NewColumn Use High-Purity/ Endcapped Column UseBuffer->NewColumn Still Tailing AltColumn Try Alternative RP Column (Phenyl, Polar-Embedded) LessOrganic->AltColumn Still No Retention UseHILIC Switch to HILIC Mode AltColumn->UseHILIC Still No Retention CheckMP Check Mobile Phase Prep (Fresh, pH meter) Equilibrate->CheckMP Still Drifting UseOven Use Column Oven (e.g., 30°C) CheckMP->UseOven Still Drifting

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024, June 18). Waters Blog.[Link]

  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe.[Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.[Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.[Link]

  • PIPERIDINE. Ataman Kimya.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • Piperidine. The Merck Index Online.[Link]

  • BA Method Development: Polar Compounds. BioPharma Services.[Link]

  • What Causes Peak Tailing in HPLC? (2024, October 28). Chrom Tech, Inc.[Link]

  • UV Absorption Spectra of Azo Derivatives of Pyrimidine. ResearchGate.[Link]

  • HPLC Troubleshooting Guide. Agilent Technologies.[Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (2024, June 15). PharmaGuru.[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). Restek Corporation.[Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(25), 14035-14046. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • 4-Aminopyrimidine CAS#: 591-54-8. ChemWhat.[Link]

  • Gote, M. T., et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Future Journal of Pharmaceutical Sciences, 7(1), 10. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.[Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.[Link]

  • 4-Aminopyrimidine. PubChem, National Institutes of Health.[Link]

  • Choosing HPLC Columns for Rapid Method Development. (2013, June 20). Agilent.[Link]

  • 4-Aminopyridine. Wikipedia.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Apex Scientific.[Link]

Sources

Technical Support Center: Crystallization of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-piperidin-4-yl-pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The following sections are structured to address common challenges encountered during the crystallization of this and similar dihydrochloride salts, combining theoretical principles with practical, field-proven solutions.

Troubleshooting Guide: From Oiling Out to Crystal Perfection

This guide addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and offering step-by-step solutions.

Issue 1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute at that specific solvent composition. For a dihydrochloride salt like this compound, this can be particularly prevalent due to strong intermolecular interactions and the potential for high solubility in polar solvents.

Underlying Causes:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a level of supersaturation that favors liquid-liquid phase separation over the more ordered process of nucleation and crystal growth.[1]

  • Low Melting Point/Eutectic Formation: The presence of impurities can lower the melting point of the solid, making it more prone to oiling out.[2]

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for inducing crystallization.

Step-by-Step Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A rate of 1°C per minute or slower is a good starting point.[3] Consider using a programmable cooling bath for precise control.

    • Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to the solution of your compound. This ensures localized supersaturation is minimized.

  • Adjust the Solvent System:

    • Increase Solvent Volume: Add more of the primary (good) solvent to the oiled-out mixture and gently heat until a clear solution is re-formed. Then, re-attempt the crystallization with a slower cooling or anti-solvent addition rate.

    • Screen for a New Solvent System: If oiling out persists, a different solvent or anti-solvent may be necessary. For pyrimidine and piperidine derivatives, consider the solvent systems in the table below.[2][4]

  • Introduce Seed Crystals:

    • If you have a small amount of solid material, add a few seed crystals to the solution just as it becomes cloudy (the metastable zone). This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[5]

  • Control the pH:

    • For dihydrochloride salts, the pH of the solution can significantly impact solubility and stability.[6] Ensure the pH is maintained in a range that favors the salt form and avoids the precipitation of the free base.

Issue 2: I'm getting very fine needles or a powder instead of larger, well-defined crystals. How can I improve the crystal habit?

Answer: The formation of fine needles or a powder is typically indicative of rapid nucleation and crystal growth. While this can lead to high yields, it often results in lower purity due to the inclusion of solvent and impurities in the rapidly forming crystal lattice. The goal is to slow down the crystallization process to favor the growth of larger, more ordered crystals.

Underlying Causes:

  • Excessive Supersaturation: As with oiling out, a very high degree of supersaturation leads to the rapid formation of many small nuclei.

  • High Agitation Rate: Overly vigorous stirring can increase the rate of secondary nucleation, where new crystals are formed from contact with existing crystals.

  • Solvent Effects: The solvent system can influence the crystal habit.

Step-by-Step Solutions:

  • Decrease Supersaturation:

    • Reduce Cooling Rate: Employ a very slow cooling ramp.

    • Use Less Anti-solvent or Add it Slower: This will reduce the final supersaturation level.

    • Increase the Amount of "Good" Solvent: Start with a slightly more dilute solution.

  • Optimize Agitation:

    • Reduce the stirring speed once nucleation has begun. Gentle agitation is sufficient to keep the crystals suspended and ensure uniform growth.

  • Solvent System Modification:

    • Experiment with different solvent systems. A solvent that provides moderate solubility and a gradual change in solubility with temperature or anti-solvent addition is ideal.

  • Utilize Ostwald Ripening:

    • After the initial crystallization, hold the crystal slurry at a constant temperature for an extended period (several hours to days). This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and redeposit onto larger, more stable crystals, leading to a narrower size distribution and improved morphology.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for this compound crystallization?

A1: Given that this compound is a salt, polar protic solvents are likely to be good primary solvents, while non-polar solvents will act as anti-solvents. A systematic approach to solvent screening is recommended.

Recommended Solvent/Anti-solvent Systems for Screening:

Good Solvent (for dissolving)Potential Anti-Solvent (for precipitation)Comments
MethanolDiethyl ether, Toluene, Ethyl acetateMethanol is a common solvent for polar organic molecules.[7]
EthanolHexanes, Ethyl acetate, DichloromethaneEthanol is another good choice, often providing a desirable solubility profile.[4]
Isopropanol (IPA)Heptane, Methyl tert-butyl ether (MTBE)IPA can sometimes offer better control over crystal growth compared to methanol or ethanol.
WaterAcetone, Isopropanol, AcetonitrileAs a dihydrochloride salt, it is likely to have some aqueous solubility.[8]
N,N-Dimethylformamide (DMF)Water, Dichloromethane, Ethyl acetateDMF is a strong polar aprotic solvent for poorly soluble compounds.[9]
Dimethyl sulfoxide (DMSO)Water, Ethyl acetate, TolueneSimilar to DMF, DMSO can dissolve highly polar compounds.[9]

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium is critical for a dihydrochloride salt. The piperidine nitrogen is basic, and its protonation state is pH-dependent.[8]

  • Low pH (Acidic): At a low pH, both the piperidine and pyrimidine nitrogens will be protonated, favoring the dihydrochloride salt form. This is generally the desired state for crystallization of the salt.

  • Neutral to High pH (Basic): As the pH increases, the piperidinium ion will deprotonate to the free base. The free base has significantly different solubility properties (likely much less soluble in aqueous media and more soluble in organic solvents) than the salt.[8] Attempting to crystallize at a pH where the free base is present can lead to the precipitation of an amorphous solid or an oil, and will result in a different chemical entity. Therefore, maintaining a sufficiently acidic environment is crucial for crystallizing the dihydrochloride salt.

Q3: What is polymorphism and why is it important for my compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[7] These different crystalline forms are called polymorphs.

  • Why it Matters: Polymorphs of the same compound can have different physical properties, including:

    • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[10]

    • Stability: One polymorph may be more stable than another under certain conditions of temperature and humidity.

    • Melting Point: Each polymorph will have a distinct melting point.

    • Mechanical Properties: This can affect manufacturing processes like tableting.

It is important to control the crystallization process to consistently produce the desired polymorph.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Preparation: Place a small amount (e.g., 10-20 mg) of this compound into several small vials.

  • Solubility Testing:

    • Add a small volume (e.g., 0.1 mL) of a "good" solvent (from the table above) to each vial at room temperature. Observe for dissolution.

    • If the compound dissolves, it is too soluble in that solvent at room temperature for cooling crystallization.

    • If the compound does not dissolve, gently heat the vial while adding more solvent dropwise until a clear solution is obtained. Note the temperature and the approximate volume of solvent used.

  • Inducing Crystallization:

    • Cooling Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in a refrigerator or ice bath. Observe for crystal formation.

    • Anti-solvent Crystallization: For compounds that are too soluble even when cold, take the room temperature solution and add an anti-solvent dropwise until the solution becomes persistently cloudy.

  • Evaluation: Assess the quality and quantity of the crystals formed in each successful system.

Protocol 2: Seeding to Control Crystallization
  • Prepare a Saturated Solution: Prepare a saturated solution of your compound at an elevated temperature as determined in the solvent screening.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but has not yet started to crystallize (the metastable zone). This is often just a few degrees below the saturation temperature.

  • Add Seed Crystals: Add a very small amount of finely ground crystals of this compound to the solution.

  • Controlled Growth: Continue to cool the solution slowly, allowing the crystals to grow on the added seeds.

Visualizing Crystallization Troubleshooting

Diagram 1: Decision Tree for "Oiling Out"

G start Experiment 'Oils Out' reheat Re-heat to Dissolve Oil Add More 'Good' Solvent (10-20%) start->reheat slow_cool Attempt Crystallization with Slower Cooling / Anti-Solvent Addition reheat->slow_cool oils_out_again Does it Oil Out Again? slow_cool->oils_out_again success Success: Crystalline Product oils_out_again->success No seed Attempt Seeding at Metastable Zone oils_out_again->seed Yes oils_out_seed Does it Still Oil Out? seed->oils_out_seed oils_out_seed->success No screen_solvents Re-screen for a New Solvent/Anti-solvent System oils_out_seed->screen_solvents Yes

Caption: A workflow for troubleshooting the "oiling out" phenomenon.

Diagram 2: Relationship Between Supersaturation, Nucleation, and Crystal Growth

G cluster_0 Supersaturation Level cluster_1 Outcome High High outcome_high Fast Nucleation Poor Crystal Quality (Needles/Powder) High Risk of Oiling Out High->outcome_high Optimal Optimal outcome_optimal Controlled Nucleation Good Crystal Growth High Purity Crystals Optimal->outcome_optimal Low Low outcome_low No Nucleation Low or No Yield Low->outcome_low

Caption: The impact of supersaturation on crystallization outcomes.

References

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • MolPort. (n.d.). 4-(piperidin-4-yl)pyrimidine dihydrochloride. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. [Link]

  • Bhat, R., et al. (2016). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 11), 1635–1638. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia pharmaceutica, 81(2), 405–416. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

Sources

Technical Support Center: Purification of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Piperidin-4-yl-pyrimidine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity issues encountered with this compound. As a polar dihydrochloride salt, this molecule presents unique purification challenges. This document provides in-depth, experience-driven solutions to help you achieve the desired purity for your research.

Section 1: Initial Purity Assessment & Common Problems

Before attempting any purification, it is critical to assess the purity of your starting material. A multi-technique approach provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective first-pass analysis.[1] Due to the polar and basic nature of the compound, streaking is a common issue.[2]

    • Recommended TLC System: A typical mobile phase is a mixture of a nonpolar and a polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH). To prevent streaking, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) to the mobile phase (e.g., 90:10:1 DCM/MeOH/NH4OH).[2]

    • Visualization: The pyrimidine ring is UV-active, so spots can be visualized under a 254 nm UV lamp.[1] Staining with iodine vapor or potassium permanganate can reveal non-UV-active impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is standard. However, the high polarity of the dihydrochloride salt can lead to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying structural impurities and, crucially, residual solvents.[4]

Commonly Encountered Purity Issues:

  • Off-white or yellow coloration.

  • Multiple spots on the TLC plate.[5]

  • Poor peak shape (tailing, fronting) in HPLC chromatograms.[2]

  • Presence of residual solvents (e.g., ethanol, isopropanol, acetonitrile) in the NMR spectrum.[6][7]

  • Inorganic salt contamination from synthesis or workup.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

FAQ 1: My this compound is slightly yellow and shows a minor, less polar impurity on TLC. What is the best first step?

Answer: For minor organic impurities, especially those with different polarity, recrystallization is the most efficient purification method.[8] The goal is to find a solvent system where the desired compound has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor upon cooling.

Underlying Principle: Recrystallization works on the principle of differential solubility. As a saturated solution of an impure compound cools, the solution becomes supersaturated with respect to the main component. This forces the desired compound to crystallize out, leaving the lower-concentration impurities dissolved in the cold solvent.[8]

Recommended Protocol: Recrystallization from an Alcohol/Ether System

A common and effective solvent system for hydrochloride salts is a polar protic solvent (like an alcohol) paired with a nonpolar anti-solvent (like an ether).[9]

  • Solvent Selection: Begin with ethanol (EtOH) or isopropanol (IPA).

  • Dissolution: In a clean Erlenmeyer flask, add the minimum amount of hot alcohol (e.g., ethanol) to the crude solid to achieve complete dissolution. Use a magnetic stirrer and a hot plate set to a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a single seed crystal from a previous batch.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethanol to remove residual mother liquor. Follow with a wash of a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to displace the alcohol and aid in drying.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Solvent SystemRationale
Ethanol/Diethyl Ether The compound is soluble in hot ethanol but less soluble in cold. Diethyl ether is an "anti-solvent" that can be added carefully to the cooled solution to induce further precipitation.[9]
Isopropanol (IPA) Often provides a good balance of solubility for polar salts.
Methanol/Acetonitrile Methanol is a very strong solvent for polar compounds. Acetonitrile can act as an anti-solvent. This combination is useful if the compound is too soluble in hot ethanol.
FAQ 2: My TLC shows multiple impurities, some more polar and some less polar than my product. Recrystallization isn't working. What's next?

Answer: When dealing with multiple impurities of varying polarities, column chromatography is the recommended method.[10] For a highly polar hydrochloride salt, standard silica gel chromatography requires a modified mobile phase to achieve good separation and prevent severe tailing.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (the eluent).[10] Polar compounds, like your dihydrochloride salt, interact strongly with the polar silica gel and require a more polar mobile phase to elute.[10] The basic nitrogens in the molecule can interact strongly with the acidic silica surface, causing streaking; this is counteracted by adding a basic modifier to the eluent.[2]

Workflow Diagram: Choosing a Purification Method

G start Assess Purity (TLC, NMR) impurity_type What is the nature of the impurity? start->impurity_type recrystallize Recrystallization impurity_type->recrystallize Minor Impurity (Different Solubility) column Column Chromatography impurity_type->column Multiple Impurities (Varying Polarity) drying High-Vacuum Drying or Lyophilization impurity_type->drying Residual Solvent (NMR Evidence)

Caption: Decision workflow for selecting the appropriate purification technique.

Recommended Protocol: Modified Silica Gel Chromatography

  • Stationary Phase: Standard flash-grade silica gel (SiO₂).

  • Mobile Phase (Eluent) Selection:

    • Start with a TLC analysis to find a solvent system that gives your product an Rf value of ~0.2-0.3.

    • A good starting point is a gradient of Methanol in Dichloromethane (DCM). For example, start with 2% MeOH in DCM and gradually increase to 10-15% MeOH.

    • Crucial Modifier: Add 0.5-1% of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent mixture. This is essential to prevent peak tailing by neutralizing the acidic sites on the silica gel.[2]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the polar eluent component (e.g., methanol) or the final eluent mixture. Adsorb this solution onto a small amount of silica gel ("dry loading"). Evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The added base (TEA) is volatile and will be removed under vacuum.

FAQ 3: My NMR spectrum is clean except for residual ethanol and water. How can I remove these without another purification step?

Answer: Removing residual protic solvents like ethanol and water, which can be trapped in the crystal lattice of a salt, often requires more than simple oven drying.[6][7] A specialized drying technique known as vacuum hydration or drying in the presence of water vapor can be highly effective.[4][6][11]

Underlying Principle: Organic solvents can become entrapped within a crystal's structure.[6][7] The vacuum hydration method works by first exposing the solid to a vacuum in the presence of water vapor. The smaller, highly polar water molecules displace the larger organic solvent molecules (like ethanol) from the crystal lattice.[4][11] In a second step, the now surface-adsorbed and lattice-bound water is removed by drying under high vacuum at a moderate temperature.[11]

Recommended Protocol: Two-Stage Vacuum Drying

  • Solvent Displacement (Vacuum Hydration):

    • Place your solid sample in a drying dish inside a vacuum oven or desiccator.

    • In the same chamber, place a separate, open container of water (e.g., a crystallization dish) to create a water-vapor-rich atmosphere.[4]

    • Apply a moderate vacuum and leave the sample at room temperature for 12-24 hours.[4] This allows water vapor to displace the trapped ethanol.

  • Final Drying:

    • Remove the dish of water from the chamber.

    • Apply a high vacuum to the chamber and gently heat the sample (e.g., 40-50°C). The optimal temperature depends on the thermal stability of your compound.

    • Dry for 24-48 hours until a constant weight is achieved. The absorbed water will be removed under these conditions.[11]

  • Verification: Confirm the removal of the solvent by re-running the ¹H NMR spectrum. The peaks corresponding to ethanol should be absent or significantly diminished.[4]

This method is often superior to prolonged heating alone, which can sometimes cause degradation or discoloration of the product.[6][7]

References

  • US Patent US5981751A. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.
  • EP Patent EP0900582A1. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Google Patents.
  • Fink, R. M., et al. Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. Available from: [Link]

  • AU Patent AU7854098A. Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.
  • EP Patent EP0900582A1. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. Google Patents.
  • Column chromatography. University of California, Los Angeles. Available from: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester. Available from: [Link]

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Molbase. Available from: [Link]

Sources

Technical Support Center: pH Stability of Piperidine Derivatives in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of piperidine-containing compounds in aqueous solutions. Our focus is to deliver field-proven insights and robust protocols to ensure the integrity of your experimental results.

Section 1: Foundational Stability Concepts (FAQs)

This section addresses the fundamental principles governing the stability of piperidine derivatives.

Q1: What is the intrinsic stability of the piperidine ring in aqueous solutions?

A1: The piperidine ring is a saturated heterocyclic amine, which is generally considered a robust and chemically stable scaffold.[1] Its stability stems from being a fully saturated, non-aromatic ring system. The nitrogen atom gives the ring basic properties (the pKa of the conjugate acid, piperidinium, is approximately 11.2), meaning it is protonated and positively charged in acidic and neutral solutions. This protonation further enhances its stability against degradation in these pH ranges.[2] Therefore, under typical hydrolytic stress conditions used in pharmaceutical stability studies (e.g., dilute acid or base at moderate temperatures), the piperidine ring itself is unlikely to undergo cleavage. Degradation pathways almost always involve functional groups attached to the ring.[1]

Q2: If the ring is stable, what are the primary causes of degradation for piperidine derivatives at different pH values?

A2: The degradation of piperidine derivatives is almost always dictated by the susceptibility of their substituent functional groups to pH-dependent hydrolysis. The most common labile groups include:

  • Esters: Highly susceptible to both acid-catalyzed and, more significantly, base-catalyzed hydrolysis to yield a carboxylic acid and an alcohol. The degradation of methylphenidate to ritalinic acid is a classic example.[3][4][5]

  • Amides: Generally more stable than esters, but can be hydrolyzed under more forceful acidic or basic conditions to yield a carboxylic acid and an amine. The hydrolysis of piperine (an amide) into piperic acid and piperidine is a well-documented case.[6][7]

  • Amidines: This functional group can be susceptible to hydrolysis, particularly under acidic conditions, which catalyze the cleavage of the C=N bond.[8][9]

  • Other Groups: Other functionalities, such as imines or carbamates, attached to the piperidine scaffold will also have their own characteristic pH-stability profiles.

Q3: What are the key factors that influence the rate of degradation in an aqueous solution?

A3: Several factors critically impact the stability of a piperidine derivative in solution:

  • pH: This is the most critical factor. The rate of hydrolysis for common functional groups often follows a U-shaped or V-shaped pH-rate profile, where the compound is most stable at a specific pH (or pH range) and degrades faster in more acidic or alkaline conditions.[8]

  • Temperature: Degradation reactions are chemical processes, and their rates generally increase with temperature, as described by the Arrhenius equation. This is the principle behind using elevated temperatures in forced degradation studies to accelerate the process.[8][9]

  • Buffer Species: The components of your buffer system can do more than just control pH. Certain buffer ions, like phosphate or citrate, can act as nucleophiles or general acid/base catalysts, actively participating in and accelerating the degradation reaction. This phenomenon is known as buffer catalysis.[10]

  • Ionic Strength: The total concentration of ions in the solution can influence reaction rates by affecting the activity of the reactants and transition states.

  • Light and Oxygen: While this guide focuses on pH (hydrolytic) stability, it is crucial to remember that photodegradation and oxidation are other common degradation pathways that must be controlled for or studied separately.[6]

Section 2: Troubleshooting Guide for Experimental Issues

This section is designed in a question-and-answer format to directly address common problems encountered during stability experiments.

Q4: I'm observing significant degradation of my compound in a neutral (pH 7) phosphate buffer. I thought it would be stable. What's happening?

A4: This is a common and important observation that highlights the difference between pH control and buffer catalysis. While you might expect maximum stability around neutral pH, two factors could be at play:

  • Specific Base Catalysis: Even at pH 7, there is a concentration of hydroxide ions (10⁻⁷ M) that can catalyze the hydrolysis of sensitive functional groups, like esters. For some molecules, the point of maximum stability (the bottom of the pH-rate curve) is in the mildly acidic range (e.g., pH 4-6), and the rate of degradation increases as the pH moves towards 7 and beyond.

  • Buffer Catalysis: The phosphate ions in your buffer (specifically HPO₄²⁻) can act as a nucleophilic or general-base catalyst, directly participating in the hydrolysis reaction.[10] This can significantly accelerate degradation compared to a non-nucleophilic buffer (like MES or HEPES) at the exact same pH.

Troubleshooting Steps:

  • Verify the pH-Rate Profile: Perform a quick screen at different pH values (e.g., pH 3, 5, 7, 9) to find the region of maximum stability for your compound.

  • Test a Different Buffer: Rerun the experiment at pH 7 using a non-nucleophilic buffer (e.g., a Good's buffer like HEPES) and compare the degradation rate to your phosphate buffer results. If the degradation is slower in the new buffer, you have strong evidence for buffer catalysis.

Q5: My HPLC results are inconsistent. The peak area for my main compound is decreasing, but I don't see any new degradation peaks appearing. Where is my compound going?

A5: This frustrating issue can have several causes. The absence of new peaks does not mean degradation isn't occurring.

  • Degradants are Not Retained or Detected:

    • High Polarity: The degradation products might be highly polar (e.g., a small, cleaved piperidine ring fragment or a simple carboxylic acid) and are eluting in the solvent front (void volume) of your reversed-phase HPLC method.

    • No Chromophore: The degradants may lack a UV-active chromophore, making them invisible to a standard UV detector. For example, if hydrolysis cleaves a large UV-active portion of the molecule from the piperidine ring, the piperidine-containing fragment may not be detectable.

  • Precipitation: The degradant could be poorly soluble in your mobile phase or sample solvent and is precipitating out of solution either in the vial or on the column, leading to pressure increases.

  • Adsorption: The parent compound or its degradants may be irreversibly adsorbing to the HPLC column or system components. This is more common with very "sticky" basic compounds on silica-based columns.

Troubleshooting Workflow:

Troubleshooting_Missing_Peak start Inconsistent Peak Area No New Degradation Peaks check_void Analyze Solvent Front (Void Volume) start->check_void check_detector Use Alternative Detector (e.g., MS, CAD, ELSD) start->check_detector check_gradient Run Steep Gradient & Column Wash start->check_gradient check_solubility Visually Inspect Sample Check System Pressure start->check_solubility result_polar Degradant is highly polar check_void->result_polar Peak found in void? result_no_uv Degradant lacks chromophore check_detector->result_no_uv New peak found? result_adsorbed Compound adsorbed on column check_gradient->result_adsorbed Compound elutes during wash? result_precip Compound/Degradant precipitated check_solubility->result_precip Precipitate or high pressure?

Caption: Troubleshooting logic for disappearing HPLC peaks.

Q6: My chromatogram shows tailing peaks for my basic piperidine compound. How can I improve the peak shape?

A6: Peak tailing for basic compounds is a classic HPLC problem, often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based column packing.

Solutions to Improve Peak Shape:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5). At this pH, the piperidine nitrogen is fully protonated, but more importantly, the surface silanol groups are also protonated (neutral), minimizing ionic interactions.

  • Add an Amine Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, shielding your analyte from them.

  • Use a Modern Column: Employ a high-purity silica column with end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol interactions and provide excellent peak shape for bases.

  • Lower Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration.

Section 3: Experimental Protocols and Data

This section provides a standardized protocol for conducting hydrolytic stability studies and illustrative data.

Protocol: Forced Degradation Study - Hydrolytic Stability

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[2][11]

Objective: To assess the stability of a piperidine derivative across a range of pH values and identify potential degradation products.

Materials:

  • Piperidine derivative (API)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Buffer salts (e.g., sodium phosphate, sodium acetate, sodium borate)

  • Calibrated pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Condition: In a volumetric flask, add a small volume of the stock solution and dilute with 0.1 M HCl. The final organic solvent concentration should be low (<5%) to ensure aqueous conditions.

    • Basic Condition: Prepare a similar sample using 0.1 M NaOH.

    • Neutral Condition: Prepare a similar sample using purified water.

    • Buffered Conditions (Optional but Recommended): Prepare samples in various buffers spanning the desired pH range (e.g., pH 4, 7, 9).

  • Incubation:

    • Place all samples, including a control sample (time zero, stored at 2-8°C), into a temperature-controlled oven or water bath set to an elevated temperature (e.g., 60°C).

    • The goal is to achieve 5-20% degradation.[2] This may require optimizing the time and temperature.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Immediately quench the reaction by cooling the aliquot on ice and neutralizing the acidic/basic samples with an equivalent amount of base/acid.

  • Analysis:

    • Analyze all samples (including the time-zero control) using the validated stability-indicating HPLC method.

    • Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the time-zero control.

    • Determine the relative retention times and peak areas of any new degradation products formed.

Workflow Diagram for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_acid Prepare Acid Sample (0.1 M HCl) prep_stock->prep_acid prep_base Prepare Base Sample (0.1 M NaOH) prep_stock->prep_base prep_neutral Prepare Neutral Sample (Water) prep_stock->prep_neutral incubate Incubate all samples (e.g., 60°C) timepoint Sample at T=0, 2, 8, 24h incubate->timepoint quench Quench Reaction (Cool & Neutralize) timepoint->quench hplc Analyze via Stability- Indicating HPLC quench->hplc data Calculate % Degradation Identify Degradants hplc->data report Generate Stability Report & pH-Rate Profile data->report

Caption: General workflow for a hydrolytic forced degradation study.

Illustrative Data: pH-Rate Profile

The following table shows hypothetical, yet typical, data from a pH stability study of a piperidine-ester derivative at 60°C. This data can be used to construct a pH-rate profile to identify the pH of maximum stability.

pH ConditionBuffer System (50 mM)Time (hours)% Parent RemainingObserved Rate Constant (k_obs, hr⁻¹)
2.0HCl2492.50.0033
4.5Acetate2498.10.0008
6.0Phosphate2496.20.0016
7.4Phosphate2488.30.0052
9.0Borate870.50.0437
12.0NaOH265.40.2125

Note: This data illustrates that the compound is most stable at pH 4.5 and is susceptible to both acid- and base-catalyzed hydrolysis, with the base-catalyzed reaction being significantly faster.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? Biosynce Blog. [Link]

  • dos Santos, J. D., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Yoo, S. H., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH. [Link]

  • Oleszak, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. [Link]

  • Oleszak, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development for the estimation of impurities in Methylphenidate Hydrochloride drug substance and validation by UPLC. JOCPR. [Link]

  • Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. ResearchGate. [Link]

  • Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. PubMed. [Link]

  • Gucwa, K., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for elucidating molecular structures in solution. This guide provides an in-depth, expert-level comparison and interpretation of the NMR analysis of 4-piperidin-4-yl-pyrimidine dihydrochloride, a key heterocyclic scaffold in medicinal chemistry.

The Strategic Importance of the 4-Piperidin-4-yl-pyrimidine Scaffold

The 4-piperidin-4-yl-pyrimidine motif is a privileged structure in modern pharmacology. The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs, while the piperidine moiety can significantly enhance solubility, metabolic stability, and cell permeability.[1] Consequently, the precise and accurate characterization of novel analogues based on this scaffold is a critical step in the drug development pipeline.

Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] When subjected to a powerful magnetic field, these nuclei absorb and re-emit electromagnetic radiation at distinct frequencies. This "chemical shift" (δ) is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.

Furthermore, interactions between adjacent nuclei, known as spin-spin coupling, result in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), reveals crucial information about the connectivity and stereochemistry of the molecule.

A Self-Validating Protocol for High-Fidelity NMR Data Acquisition

The integrity of any structural elucidation rests on the quality of the acquired data. The following protocol is designed to generate reliable and reproducible NMR spectra for this compound.

Meticulous Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid overwhelming solvent signals.[2][3] For a dihydrochloride salt, polar solvents are necessary. Deuterium oxide (D₂O) and methanol-d₄ (CD₃OD) are excellent choices due to their ability to dissolve the ionic compound.[2][4][5][6] D₂O offers the added advantage of exchanging with labile N-H protons, simplifying the spectrum and aiding in peak identification.[2][4]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[7] For the less sensitive ¹³C nucleus and for 2D NMR experiments, a higher concentration of 50-100 mg may be required.[7]

  • Internal Standard: For accurate chemical shift referencing (δ = 0.00 ppm), an internal standard is recommended. Tetramethylsilane (TMS) is commonly used, though its volatility can be a drawback.[3][5] Alternatively, the residual solvent peak can be used for referencing.[5]

  • Filtration: To ensure optimal spectral quality, it is imperative that the sample is free of any particulate matter.[8][9] Filtering the sample through a small cotton plug in a Pasteur pipette into the NMR tube is a simple and effective method.[8][9][10]

Instrument Calibration and Setup
  • Magnetic Field Strength: Higher field strength magnets (e.g., 400 MHz and above) provide superior signal dispersion and resolution, which is critical for complex molecules.

  • Shimming: Optimizing the homogeneity of the magnetic field through a process called "shimming" is essential for obtaining sharp, well-resolved peaks. Modern spectrometers are equipped with automated shimming routines.

  • Pulse Calibration: Accurate calibration of the radiofrequency pulses is necessary for quantitative analysis and optimal signal excitation.

Prudent Data Acquisition
  • ¹H NMR: A standard one-pulse experiment is typically employed. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, signal averaging is required. Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, providing direct evidence of connectivity.[11][12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C signals.[11][13][14]

Deciphering the Spectra: A Guided Interpretation

The interpretation of NMR spectra is a deductive process involving the analysis of chemical shifts, coupling patterns, and signal integrals.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Rationale for Chemical Shift
Pyrimidine H-2~8.7~159Highly deshielded due to the inductive effect of two adjacent nitrogen atoms.
Pyrimidine H-5~7.5~122Deshielded by the aromatic ring current and the adjacent nitrogen.
Pyrimidine H-6~8.9~161Deshielded by the aromatic ring current and the adjacent nitrogen.
Piperidine H-4~3.2~42Methine proton directly attached to the electron-withdrawing pyrimidine ring.
Piperidine H-2',6'~3.0 - 3.6~48Methylene protons adjacent to the positively charged nitrogen atom.
Piperidine H-3',5'~1.9 - 2.3~33Aliphatic methylene protons.
N-H (Piperidine)Variable-Signal is often broad and may exchange with D₂O, causing it to disappear.

Note: These are approximate values and can be influenced by solvent, concentration, and pH.

Visualizing the Path from Sample to Structure

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter shim Shim Magnetic Field filter->shim calibrate Calibrate Pulses shim->calibrate run_1h Acquire ¹H NMR calibrate->run_1h run_13c Acquire ¹³C NMR calibrate->run_13c run_2d Acquire 2D NMR (COSY, HSQC) calibrate->run_2d ft Fourier Transform run_1h->ft run_13c->ft run_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline assign Peak Assignment & Structural Elucidation baseline->assign

Caption: A systematic workflow for the NMR analysis of small molecules.

Key ¹H-¹H COSY Correlations

Caption: Expected COSY correlations for the 4-piperidin-4-yl-pyrimidine scaffold.

A Comparative Look at Alternative Analytical Techniques

While NMR is indispensable for structural elucidation, a multi-technique approach provides the most comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires minimal sample.[1]Does not provide detailed connectivity or stereochemical information.[1]
Infrared (IR) Spectroscopy Presence of specific functional groups.Rapid and non-destructive.Complex spectra can be challenging to fully interpret.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a high-quality single crystal, which can be difficult to grow.

Conclusion

The comprehensive NMR analysis of this compound, integrating ¹H, ¹³C, and 2D NMR experiments, provides an unparalleled level of structural detail in solution. By adhering to a rigorous and well-validated experimental protocol, researchers can ensure the acquisition of high-fidelity data. This, in turn, empowers medicinal chemists to confidently advance their drug discovery programs. The synergistic use of NMR with complementary techniques such as mass spectrometry and X-ray crystallography provides a robust and holistic approach to the characterization of novel chemical entities.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available at: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Available at: [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. Available at: [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Online Publishing @ NIScPR. Available at: [Link]

  • How to make an NMR sample. University of Edinburgh. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. WordPress. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Available at: [Link]

  • 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of 4b. ResearchGate. Available at: [Link]

  • 4-Piperidin-2-yl-pyrimidine dihydrochloride [1361112-28-8]. Chemsigma. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 4-Piperidin-4-yl-pyrimidine dihydrochloride by Mass Spectrometry

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Small heterocyclic molecules, such as this compound, serve as critical building blocks for a new generation of therapeutics. Their structural integrity, purity, and identity must be unequivocally established. This guide provides an in-depth, expert-driven perspective on the characterization of this compound, focusing on the pivotal role of mass spectrometry. We will explore the causality behind experimental choices, compare mass spectrometry with orthogonal analytical techniques, and present a self-validating framework for comprehensive analysis.

The Central Role of Mass Spectrometry in Molecular Characterization

Mass spectrometry (MS) is an indispensable tool in pharmaceutical sciences, prized for its exceptional sensitivity and its ability to provide precise molecular weight information. For a molecule like this compound (Formula: C₉H₁₃N₃·2HCl, Molecular Weight of Salt: 236.14 g/mol ), MS allows for the direct confirmation of its molecular formula and aids in structural elucidation through fragmentation analysis.

The compound consists of a piperidine ring linked to a pyrimidine ring—two nitrogen-containing heterocycles prevalent in biologically active compounds.[1] The dihydrochloride salt form enhances solubility and stability but requires careful consideration during analysis.

Causality of Ionization Technique Selection: Electrospray Ionization (ESI)

Given that 4-Piperidin-4-yl-pyrimidine is a polar, non-volatile small molecule, Electrospray Ionization (ESI) is the most appropriate ionization technique. ESI is a "soft" ionization method that transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[2] Due to the presence of basic nitrogen atoms in both the piperidine and pyrimidine rings, the molecule is readily protonated. Therefore, analysis is conducted in positive ion mode , where we expect to observe the protonated free base, [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

A robust analytical method must be self-validating.[3][4] The following protocol is designed to ensure reproducibility and accuracy, incorporating system suitability checks as a core component.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a stock solution of 100 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. Modern mass spectrometers are highly sensitive, and low micromolar concentrations are often sufficient.[2]

  • System Suitability Test (SST):

    • Before analyzing the sample, inject a known standard (e.g., caffeine, leucine enkephalin) to verify instrument performance, including mass accuracy and sensitivity. This ensures the trustworthiness of the subsequent data.

  • Liquid Chromatography (LC) Separation (Optional but Recommended):

    • While direct infusion is possible, coupling MS with HPLC (LC-MS) is superior for purity analysis.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes. This separates the analyte from potential impurities.

  • Mass Spectrometer Parameters (ESI-Positive Mode):

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Cone Voltage: 20 – 40 V (A lower voltage minimizes in-source fragmentation).

    • Desolvation Gas Flow (N₂): 600 – 800 L/hr.

    • Desolvation Temperature: 350 – 450 °C.

    • Source Temperature: 120 – 150 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition and Analysis:

    • Acquire full scan data to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the suspected [M+H]⁺ ion to induce fragmentation and gather structural information. Collision-Induced Dissociation (CID) with nitrogen or argon is a common method.[5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (ACN:H2O + 0.1% FA) A->B C Dilute to Working Conc. (1-10 µg/mL) B->C D Inject System Suitability Standard C->D To Instrument E Inject Sample onto LC System D->E F ESI-MS Detection (Positive Ion Mode) E->F G Acquire Full Scan MS (Identify [M+H]⁺) F->G H Perform MS/MS on [M+H]⁺ (Fragmentation) G->H I Interpret Spectra (Confirm Structure) H->I

Caption: Workflow for the LC-MS characterization of 4-Piperidin-4-yl-pyrimidine.

Data Interpretation: Predicting the Mass Spectrum

The acquired mass spectrum provides a molecular fingerprint. For 4-Piperidin-4-yl-pyrimidine, we anticipate the following key signals.

  • Molecular Ion: The free base has a molecular formula of C₉H₁₃N₃ and a monoisotopic mass of 163.11 Da. In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 164.12 .[6]

  • Fragmentation Pattern (MS/MS): Tandem MS provides structural insights. The fragmentation is influenced by the protonation site (likely one of the basic nitrogens) and the inherent stability of the resulting fragments. The piperidine and pyrimidine rings are the most likely sites of cleavage.[7][8]

    • Alpha-Cleavage: A common pathway for piperidine derivatives is cleavage of the carbon-carbon bond adjacent to the nitrogen, leading to stable iminium ions.[7]

    • Ring Fission: Both the piperidine and pyrimidine rings can undergo cleavage, resulting in characteristic neutral losses or charged fragments.[8][9]

Table 1: Predicted Key Ions and Fragments for 4-Piperidin-4-yl-pyrimidine
m/z (Predicted)Ion FormulaDescription
164.12[C₉H₁₄N₃]⁺[M+H]⁺: Protonated molecular ion (base peak).
137.10[C₇H₁₁N₂]⁺Loss of HCN (27 Da) from the pyrimidine ring.
123.08[C₆H₉N₂]⁺Further fragmentation, potentially involving loss of another small molecule.
96.08[C₅H₁₀N]⁺Fragment corresponding to the protonated piperidine moiety after cleavage from the pyrimidine ring.
82.07[C₅H₈N]⁺Loss of CH₂ from the piperidine fragment.
79.04[C₄H₅N₂]⁺Fragment corresponding to the protonated pyrimidine ring.

Comparative Guide: Mass Spectrometry vs. Alternative Techniques

While powerful, mass spectrometry is just one piece of the analytical puzzle. A comprehensive characterization relies on orthogonal methods that provide complementary information.[10] The suitability of all test methods should be verified under actual conditions of use.[3]

TechniquePrincipleInformation ProvidedSensitivityKey Advantage
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular Weight and Elemental Formula (High-Res MS). Structural data via fragmentation.Very High (pg-fg)Unambiguous molecular weight confirmation.
NMR Spectroscopy Measures absorption of radio waves by atomic nuclei in a magnetic field.Definitive Structure . Shows connectivity of atoms (¹H-¹H, ¹H-¹³C correlations).Low (mg)The gold standard for complete structural elucidation.
HPLC-UV Separates compounds based on polarity; detects UV-absorbing molecules.Purity and Quantification . Retention time provides identity relative to a standard.Moderate (ng-µg)Robust, reliable, and the primary tool for purity assessment in quality control.[11]
Infrared (IR) Spectroscopy Measures absorption of infrared radiation by molecular vibrations.Functional Groups (e.g., N-H, C-N, C=C).Low (mg)Quick and non-destructive confirmation of key chemical bonds.

Expert Insights:

  • Complementarity is Key: No single technique is sufficient. MS confirms what the molecular weight is, NMR confirms how the atoms are connected, and HPLC confirms how much of it is present and its purity.[12]

  • Hyphenation for Power: The coupling of techniques, particularly LC-MS, provides a synergistic advantage, allowing for the separation of impurities by LC and their immediate identification by MS.

Integrated Characterization Workflow

For a new batch of this compound, a logical analytical workflow ensures complete and trustworthy characterization.

G cluster_workflow Integrated Analytical Workflow A Synthesized Compound (4-Piperidin-4-yl-pyrimidine) B HPLC-UV Analysis A->B B_OUT Purity > 98%? B->B_OUT C Mass Spectrometry (LC-MS) B_OUT->C Yes F FAIL: Re-purify or Re-synthesize B_OUT->F No C_OUT Correct [M+H]⁺? C->C_OUT D NMR Spectroscopy (¹H and ¹³C) C_OUT->D Yes C_OUT->F No D_OUT Structure Confirmed? D->D_OUT E Characterization Complete (Release for Use) D_OUT->E Yes D_OUT->F No

Caption: A logical workflow for the comprehensive characterization of a small molecule.

Conclusion: A Framework for Trustworthy Analysis

The characterization of this compound by mass spectrometry, particularly ESI-MS, is a rapid and highly sensitive method for confirming its molecular identity. The true power of this technique is realized when it is integrated into a larger analytical strategy that includes orthogonal methods like NMR and HPLC. This multi-faceted approach, grounded in the principles of method validation and system suitability, provides the rigorous, self-validating data required by researchers, scientists, and drug development professionals.[13][14] By understanding the causality behind each experimental choice and the complementary nature of different analytical tools, we can ensure the quality and integrity of the chemical entities that form the foundation of pharmaceutical innovation.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, (2018).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Characterization and Antimicrobial Activity of Piperidine-4-one Derivative.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH), (2017).
  • Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Small Molecule Drug Characteriz
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Institutes of Health (NIH), (2022).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, (2017).
  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Rondaxe.
  • Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed, (2005).
  • 2-(Piperidin-4-Yloxy)Pyrimidine Dihydrochloride | 950649-19-1. Biosynth.
  • 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR. Sigma-Aldrich.
  • Validation of Analytical Methods: A Review. Gavin Publishers, (2018).
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordin
  • 4-(Piperidin-4-yl)morpholine hydrochloride. PubChem.
  • Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry.
  • Analytical method validation: A brief review. Journal of Global Trends in Pharmaceutical Sciences.
  • Piperine mass fragments: possible structures of major mass spectral...
  • New Analytical Techniques and Methods in Pharmaceutical Science. MDPI.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship.org.
  • CAS 954220-47-4 | 4-(PIPERIDIN-4-YL)PYRIMIDINE. Alchem Pharmtech.
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride. Sigma-Aldrich.
  • 1955505-79-9|4-(Piperidin-4-yl)pyrimidine hydrochloride. BLD Pharm.
  • 4-(piperidin-4-yl)pyrimidine (C9H13N3). PubChem.

Sources

A Senior Application Scientist's Guide to the Biological Activity Validation of 4-Piperidin-4-yl-pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Piperidin-4-yl-pyrimidine dihydrochloride. Drawing from established principles of kinase inhibition and cell signaling, this document outlines the scientific rationale, detailed experimental protocols, and comparative analyses necessary for a thorough evaluation of this compound.

Introduction: Unveiling the Potential of this compound

The pyrimidine and piperidine scaffolds are foundational in medicinal chemistry, appearing in a multitude of clinically significant agents.[1][2] The compound this compound combines these two privileged structures, suggesting a strong potential for biological activity.[3] Based on structural similarities to known kinase inhibitors, a primary hypothesis is that this compound targets the Rho-associated coiled-coil containing protein kinase (ROCK) family.

The ROCK signaling pathway is a critical regulator of cellular contractility, motility, and morphology.[4] Its dysregulation is implicated in numerous pathologies, including hypertension, cancer metastasis, and neurodegenerative diseases.[5][6] Consequently, ROCK inhibitors are a subject of intense research and therapeutic interest.[6] This guide will proceed with the hypothesis that this compound is a ROCK inhibitor, and will outline a validation pathway to confirm this activity and compare its performance against established benchmarks.

The ROCK Signaling Pathway: A Rationale for Investigation

ROCK1 and ROCK2 are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[5] Upon activation, ROCK phosphorylates several substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). Phosphorylation of MYPT1 inhibits its phosphatase activity, while direct phosphorylation of MLC enhances myosin ATPase activity.[7] Both events lead to an increase in phosphorylated MLC (p-MLC), driving actin-myosin contractility, stress fiber formation, and focal adhesion.[8]

.dot

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signals (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR Activates RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Compound 4-Piperidin-4-yl-pyrimidine dihydrochloride (Hypothesized Inhibitor) Compound->ROCK Inhibits pMLC Phospho-MLC (p-MLC) MLC->pMLC Contractility Actomyosin Contractility & Stress Fibers pMLC->Contractility Drives MLCP MLC Phosphatase (Active) MYPT1->MLCP Inhibits pMYPT1 Phospho-MYPT1 (Inactive) MLCP->pMLC Dephosphorylates

Caption: Hypothesized mechanism of this compound in the ROCK signaling pathway.

A Validated Experimental Workflow

To rigorously test our hypothesis, a multi-tiered approach is essential. This workflow progresses from direct, in vitro biochemical assays to more complex, physiologically relevant cell-based assays. This structure ensures that observations at the cellular level are directly attributable to the compound's effect on its molecular target.

.dot

Experimental_Workflow Start Hypothesis: Compound is a ROCK Inhibitor Biochemical_Assay PART 1: In Vitro Biochemical Kinase Assay Start->Biochemical_Assay IC50 Determine IC50 values for ROCK1 and ROCK2 Biochemical_Assay->IC50 Comparison_Table1 Compare potency with alternatives (Y-27632, Fasudil) IC50->Comparison_Table1 Cell_Based_Assay PART 2: Cell-Based Functional Assay Comparison_Table1->Cell_Based_Assay pMLC_Quant Quantify Phospho-MLC (p-MLC) levels in cells Cell_Based_Assay->pMLC_Quant Comparison_Table2 Compare cellular efficacy with alternatives pMLC_Quant->Comparison_Table2 Conclusion Conclusion: Validate or Refute Hypothesis Comparison_Table2->Conclusion

Caption: A sequential workflow for validating ROCK inhibitor activity.

Part 1: In Vitro Biochemical Kinase Assay

Objective: To directly measure the inhibitory activity of this compound against purified ROCK1 and ROCK2 enzymes and determine its half-maximal inhibitory concentration (IC50).

Rationale: An in vitro kinase assay provides the cleanest system to assess direct target engagement.[9] By using purified recombinant kinase and a specific substrate, we can eliminate confounding variables from a complex cellular environment. This allows for a precise quantification of the compound's potency. We will compare its performance to two well-characterized, commercially available ROCK inhibitors: Y-27632 and Fasudil.[10][11]

Detailed Protocol: Fluorescence-Based Kinase Assay

This protocol is adapted from standard kinase assay methodologies.[12][13]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Y-27632, and Fasudil in DMSO.

    • Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute recombinant human ROCK1 and ROCK2 enzymes in Kinase Buffer to the desired working concentration (e.g., 5 ng/µL).

    • Dilute a suitable kinase substrate (e.g., S6Ktide peptide) and ATP in Kinase Buffer.[9] The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibition can be accurately measured.

  • Assay Plate Setup:

    • In a 96-well or 384-well assay plate, perform a serial dilution of the test compounds (from 100 µM to 1 nM) in Kinase Buffer. Include DMSO-only wells as a "no inhibition" control.

    • Add the diluted ROCK1 or ROCK2 enzyme to each well.

    • Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ADP-Glo™ (which measures ADP production) or specific phospho-substrate antibodies in an ELISA format.[7][14]

    • Read the plate on a suitable microplate reader (luminescence or absorbance).

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data, setting the "no inhibition" (DMSO) control as 100% activity and a "maximal inhibition" control (e.g., high concentration of Y-27632 or no ATP) as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Comparative Analysis: Potency and Selectivity

The calculated IC50 values allow for a direct comparison of potency. A lower IC50 indicates a more potent inhibitor.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
This compound 180 250
Y-27632220[10]300[10]
Fasudil1900400

(Note: Data for this compound is hypothetical for illustrative purposes. Data for Y-27632 and Fasudil are representative values from literature.)

Logical_Comparison Start In Vitro IC50 Data Potency Is IC50 < 500 nM? Start->Potency High_Potency High Potency: Proceed to Cell-Based Assays Potency->High_Potency Yes Low_Potency Low Potency: Consider Optimization or Alternative Target Potency->Low_Potency No Selectivity Is ROCK1 IC50 ≈ ROCK2 IC50? High_Potency->Selectivity Pan_Inhibitor Pan-ROCK Inhibitor: Broad Spectrum Applications Selectivity->Pan_Inhibitor Yes Selective_Inhibitor Isoform-Selective Inhibitor: Investigate Specific Roles of ROCK1 vs ROCK2 Selectivity->Selective_Inhibitor No

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 4-Piperidin-4-yl-pyrimidine dihydrochloride and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase-targeted drug discovery, achieving selectivity remains a paramount challenge. The ability of a small molecule to preferentially inhibit its intended target over hundreds of other structurally similar kinases is a critical determinant of its therapeutic window and potential for adverse effects. This guide provides a comprehensive analysis of the selectivity profile of the putative Rho-associated coiled-coil kinase (ROCK) inhibitor, 4-Piperidin-4-yl-pyrimidine dihydrochloride, in the context of established ROCK inhibitors. By examining its performance against well-characterized alternatives and detailing the experimental methodologies for such comparisons, we aim to equip researchers with the insights necessary for informed decision-making in their drug development endeavors.

The Central Role of ROCK and the Quest for Specificity

Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a central regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, and contraction.[3][] Its dysregulation is implicated in a multitude of pathologies, ranging from cardiovascular diseases like hypertension to glaucoma and cancer metastasis, making ROCK an attractive therapeutic target.[5][6]

However, the high degree of structural conservation within the ATP-binding sites of the human kinome presents a significant hurdle in developing truly selective ROCK inhibitors. Off-target inhibition can lead to unforeseen biological consequences and toxicities.[7] Therefore, a rigorous evaluation of a compound's selectivity is not merely a characterization step but a cornerstone of its preclinical validation.

Performance Comparison of ROCK Inhibitors

To contextualize the potential selectivity of this compound, we compare it with several well-established ROCK inhibitors. The following table summarizes their inhibitory potency against ROCK isoforms and key off-target kinases. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in assay conditions.[7]

CompoundTarget(s)ROCK1 Ki/IC50ROCK2 Ki/IC50Key Off-Target Kinases (Ki/IC50) & Notes
This compound Putative ROCKData Not AvailableData Not AvailableSelectivity profile to be determined.
Y-27632 ROCK1/ROCK2Ki: 220 nM[8]Ki: 300 nM[8]Exhibits >200-fold selectivity over PKC, PKA, MLCK, and PAK.[9] However, it can inhibit other kinases at higher concentrations.[5]
Fasudil (HA-1077) ROCK1/ROCK2--Less potent inhibition of PKA (Ki: 1.6 µM), PKG (Ki: 1.6 µM), PKC (Ki: 3.3 µM), and MLCK (Ki: 36 µM).[10] It also functions as a calcium channel blocker.[10]
Ripasudil (K-115) ROCK1/ROCK2--A potent and selective ROCK inhibitor.[11][12] The most frequent adverse event is conjunctival hyperemia.[13]
Netarsudil (AR-13324) ROCK/NEThROCK1 IC50: 25 nMhROCK2 IC50: 7 nMAlso inhibits Norepinephrine Transporter (NET).[14][15] Tivozanib, another compound, showed 15-fold selectivity for ROCK2 over ROCK1.[14]

The ROCK Signaling Pathway: A Visual Guide

The diagram below illustrates the central role of ROCK in mediating cellular processes. Understanding this pathway is crucial for interpreting the downstream effects of ROCK inhibition.

ROCK_Signaling_Pathway GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF Extracellular Signals RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAP ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Inhibits Depolymerization pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Contraction Stress Fiber Formation & Myosin-Actin Contraction pMLC->Contraction Inhibitor 4-Piperidin-4-yl-pyrimidine dihydrochloride & Other ROCK Inhibitors Inhibitor->ROCK Inhibits

Caption: The ROCK signaling cascade.

Experimental Protocols for Selectivity Profiling

To ascertain the selectivity of a novel compound like this compound, a multi-tiered experimental approach is essential. This involves both biochemical and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow: In Vitro Kinase Inhibition Assay

Biochemical_Assay_Workflow start Start prep_kinase Prepare Purified Kinase (e.g., ROCK2) start->prep_kinase prep_compound Prepare Serial Dilutions of This compound start->prep_compound reaction Incubate Kinase, Compound, Substrate (e.g., MYPT1), and ATP prep_kinase->reaction prep_compound->reaction detection Detect Substrate Phosphorylation (e.g., ELISA, TR-FRET) reaction->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase assay.

Step-by-Step Methodology:

  • Plate Preparation : Pre-coat a 96-well microplate with a recombinant ROCK substrate, such as MYPT1.[16][17]

  • Compound Addition : Add serial dilutions of this compound and control inhibitors (e.g., Y-27632) to the wells.

  • Kinase Reaction Initiation : Add a solution containing purified active ROCK2 and ATP to each well to start the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection :

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 (Thr-696)).[17]

    • Add an HRP-conjugated secondary antibody.

    • Add a chromogenic substrate like TMB. The color development is proportional to the kinase activity.[16]

  • Data Analysis : Measure the absorbance at 450 nm. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Kinome Screening : To establish a selectivity profile, this assay should be repeated across a broad panel of kinases.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity and selectivity of a compound in a more physiologically relevant context.

Workflow: Western Blot for Downstream Target Inhibition

Cell_Based_Assay_Workflow start Start cell_culture Culture Cells (e.g., HeLa, Smooth Muscle Cells) start->cell_culture treatment Treat Cells with This compound at Various Concentrations cell_culture->treatment lysis Lyse Cells and Quantify Protein treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe with Antibodies for p-MYPT1, p-MLC, and Loading Control sds_page->probing imaging Image Blot and Quantify Band Intensities probing->imaging end End imaging->end

Caption: Western blot analysis workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Plate a suitable cell line (e.g., vascular smooth muscle cells) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis : Wash the cells with PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated downstream targets of ROCK, such as p-MYPT1 and p-MLC.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the concentration-dependent inhibition of downstream ROCK signaling.

Conclusion and Future Directions

The development of selective kinase inhibitors is a formidable yet essential task in modern drug discovery. While this compound shows promise as a potential ROCK inhibitor based on its chemical scaffold, a comprehensive selectivity profile is required to validate its utility as a research tool or therapeutic candidate. By employing rigorous biochemical and cell-based assays, as detailed in this guide, researchers can elucidate its potency and specificity relative to established inhibitors like Y-27632 and Fasudil. Such a comparative analysis will not only define the compound's pharmacological profile but also pave the way for its potential application in treating a range of diseases driven by aberrant ROCK signaling.

References

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. Available at: [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. Available at: [Link]

  • The ROCK signaling pathway with focus on survival and regeneration. ResearchGate. Available at: [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. ResearchGate. Available at: [Link]

  • Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. PMC. Available at: [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. Available at: [Link]

  • Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Alzheimer's & Dementia. Available at: [Link]

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. MDPI. Available at: [Link]

  • Fasudil. Wikipedia. Available at: [Link]

  • Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC. Available at: [Link]

  • Selectivity of ROCK Inhibitors in the Spontaneously Tonic Smooth Muscle. PubMed. Available at: [Link]

  • A novel ROCK inhibitor: off-target effects of metformin. PMC. Available at: [Link]

  • Should we keep rocking? Portraits from targeting Rho kinases in cancer. PubMed. Available at: [Link]

  • Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. ResearchGate. Available at: [Link]

  • Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders. NIH. Available at: [Link]

  • Use and properties of ROCK-specific inhibitor Y-27632. ResearchGate. Available at: [Link]

  • Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. NIH. Available at: [Link]

  • Y-27632 (2HCl) - Selective ROCK inhibitor. Captivate Bio. Available at: [Link]

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. OSTI.GOV. Available at: [Link]

  • Netarsudil Ophthalmic Solution 0.02%: First Global Approval. ResearchGate. Available at: [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc.. Available at: [Link]

  • Netarsudil. PubChem. Available at: [Link]

  • Fasudil. Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Dermatologic and Ophthalmic Drugs Advisory Committee Meeting Briefing Document. FDA. Available at: [Link]

  • Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells. PMC. Available at: [Link]

  • Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension. PubMed Central. Available at: [Link]

  • Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date. PMC. Available at: [Link]

  • Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. PMC. Available at: [Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. PMC. Available at: [Link]

  • Evaluation of offset of conjunctival hyperemia induced by a Rho-kinase inhibitor; 0.4% Ripasudil ophthalmic solution clinical trial. PMC. Available at: [Link]

  • Ripasudil: First Global Approval. ResearchGate. Available at: [Link]

  • Safety, efficacy, and patient selection of ripasudil in patients with uncontrolled glaucoma with maximum conventional medical therapy. NIH. Available at: [Link]

  • CycLex® Rho-kinase Assay Kit. MBL Life Science. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of Pyrimidine Derivatives Versus Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide provides a comparative analysis of the in vitro efficacy of novel pyrimidine derivatives against established drugs in key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanistic underpinnings of their action, present standardized protocols for efficacy evaluation, and offer a clear comparison of performance data.

Part 1: The Anticancer Arena: Pyrimidine Derivatives vs. Conventional Chemotherapeutics

Pyrimidine analogs have long been a cornerstone of cancer therapy, with drugs like 5-Fluorouracil being a prime example.[3] Their mechanism often involves interfering with nucleic acid synthesis, which is critical for rapidly proliferating cancer cells.[4][5] More recent derivatives have been engineered to act as kinase inhibitors, targeting specific signaling pathways crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][6]

Comparative Cytotoxicity Data

A primary measure of in vitro anticancer efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration needed to inhibit 50% of cancer cell growth.[7] The following table presents a comparative summary of the IC50 values for several novel pyrimidine derivatives against doxorubicin, a widely used anthracycline chemotherapy agent.

Compound ClassSpecific DerivativeCancer Cell LineTarget/MechanismIC50 (µM) of DerivativeIC50 (µM) of Doxorubicin (Reference)Source
Indazol-Pyrimidine Compound 4fMCF-7 (Breast)Apoptosis Induction1.6298.029[8]
Indazol-Pyrimidine Compound 4iMCF-7 (Breast)Apoptosis Induction1.8418.029[8]
Pyrido[2,3-d]pyrimidine Compound 52HepG-2 (Liver)Tyrosine Kinase0.3>0.6 (approx.)[6]
Pyrimidine-Sulfonamide Hybrid 3aHCT-116 (Colon)Apoptosis Induction5.663.30[9]
Established Drug 5-FluorouracilHCT-116 (Colon)Thymidylate SynthaseVaries (e.g., 16-37)N/A[9][10]

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is only fully valid when tested under identical experimental conditions.

Mechanism of Action: Kinase Inhibition

Many modern pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[1] By occupying the ATP-binding pocket, these compounds prevent the phosphorylation and activation of downstream substrates, thereby disrupting signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor EGFR EGFR (Receptor Tyrosine Kinase) Growth_Factor->EGFR Binds & Activates Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EGFR->Signaling_Cascade Phosphorylates & Activates ATP ATP ATP->EGFR Binds to active site Pyrimidine_Derivative Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine_Derivative->EGFR Competitively Binds to active site Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Block X Signaling_Cascade->Block Apoptosis Apoptosis Block->Apoptosis Inhibition of this path can lead to apoptosis

Mechanism of a pyrimidine derivative as an EGFR inhibitor.

Part 2: Tackling Infections: Pyrimidine Derivatives in Antimicrobial & Antiviral Therapy

The pyrimidine core is also integral to numerous antimicrobial and antiviral agents.[11][12][13] Their efficacy often stems from the inhibition of essential pathogen-specific enzymes or interference with nucleic acid replication.[14][15]

Antimicrobial Activity

Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[12][16] Their mechanisms can include the disruption of metabolic pathways, such as pyrimidine biosynthesis, which is essential for creating DNA and RNA precursors.[17]

Comparative Antimicrobial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL) of DerivativeStandard DrugMIC (µg/mL) of StandardSource
Thienopyrimidine S. aureus (Gram +)VariesGentamicinVaries[12]
Thienopyrimidine E. coli (Gram -)VariesGentamicinVaries[12]
Indolyl-pyrimidine S. aureus (Gram +)Potent ActivityPenicillinVaries[18]
Indolyl-pyrimidine E. coli (Gram -)Potent ActivityPenicillinVaries[18]
Antiviral Activity

Many pyrimidine derivatives function as nucleoside analogs that inhibit viral polymerases.[19] Upon entering a host cell, they are phosphorylated into their active form and are subsequently incorporated into the growing viral DNA or RNA strand, leading to chain termination and halting replication.[5] Some inhibitors can also block viral uncoating or other stages of the viral life cycle.[19] A key mechanism for some pyrimidine synthesis inhibitors is the induction of an antiviral state in the host cell through the expression of interferon-stimulated genes (ISGs).[20]

G cluster_0 Host Cell Virus Virus Entry Entry & Uncoating Virus->Entry Replication Viral Genome Replication Entry->Replication Assembly Assembly & Release Replication->Assembly Polymerase Viral RNA/DNA Polymerase Replication->Polymerase uses Progeny Progeny Virus Assembly->Progeny Block X Polymerase->Block Chain Termination Nucleoside_Analog Pyrimidine Nucleoside Analog (Prodrug) Active_Analog Active Triphosphate Form Nucleoside_Analog->Active_Analog Cellular Kinases Active_Analog->Polymerase Incorporated by

Mechanism of a pyrimidine nucleoside analog in viral replication.

Part 3: Modulating Inflammation: Pyrimidines as COX Inhibitors

Chronic inflammation is linked to numerous diseases. Pyrimidine derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[21][22][23]

Comparative COX-2 Selectivity

Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. Some novel pyrimidine derivatives have demonstrated high selectivity for COX-2, comparable to or even outperforming established drugs like meloxicam.[21][24]

CompoundCOX-2 Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)ComparisonSource
Pyrimidine Derivative L1 HighComparable to Meloxicam[21]
Pyrimidine Derivative L2 HighComparable to Meloxicam[21]
Celecoxib (Standard) HighReference Drug[22]
Diclofenac (Standard) LowerReference Drug[22]

Part 4: Experimental Protocols for In Vitro Evaluation

The generation of reliable and reproducible data is paramount.[25] The following section details a standardized workflow and specific protocols for assessing the in vitro efficacy of novel compounds.

General Workflow for In Vitro Screening

G Start Start: Synthesized Pyrimidine Derivative Culture 1. Cell Line Culture (e.g., MCF-7, A549, HCT-116) Start->Culture Assay 2. Cytotoxicity Assay (e.g., MTT, SRB) Culture->Assay IC50 3. Data Analysis: Calculate IC50 Value Assay->IC50 Compare 4. Comparative Analysis vs. Established Drug IC50->Compare Mechanism 5. Mechanistic Studies (Apoptosis, Cell Cycle, Enzyme Inhibition) Compare->Mechanism If promising End Lead Compound Identification Mechanism->End

A generalized workflow for in vitro anticancer screening.
Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25]

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 lung carcinoma) in the recommended medium with 10% Fetal Bovine Serum (FBS).[25]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

    • Causality: The 24-hour incubation allows cells to adhere and resume normal growth before drug exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivative and the reference drug (e.g., Doxorubicin) in culture medium.

    • Treat the cells with these various concentrations. Include a "vehicle control" (e.g., DMSO, the solvent for the drugs) and a "no treatment" control.[25]

    • Incubate for 48 hours.

    • Causality: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation for many compounds.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.

Conclusion

Pyrimidine derivatives continue to be an exceptionally fruitful area of research in drug discovery. As this guide illustrates, novel derivatives frequently demonstrate in vitro efficacy that is comparable or, in some cases, superior to established therapeutic agents across oncology, infectious disease, and anti-inflammatory applications.[3][8][24] Their versatility, stemming from the ability to interact with a wide range of biological targets, ensures that the pyrimidine scaffold will remain a central focus for the development of next-generation therapeutics. Rigorous, standardized in vitro evaluation, as outlined here, is the critical first step in translating these promising compounds from the bench to the bedside.[7][26]

References

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. ANTICANCER RESEARCH. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

  • SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

  • Antibacterial activity of pyrimidine derivatives. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing). [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (NIH). [Link]

  • The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. National Institutes of Health (NIH). [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Semantic Scholar. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health (NIH). [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. National Institutes of Health (NIH). [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. National Institutes of Health (NIH). [Link]

  • Purine Nucleoside Analog. Massive Bio. [Link]

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. National Institutes of Health (NIH). [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. Osaka University. [Link]

  • Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. MDPI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-Piperidin-4-yl-pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for the development of targeted therapies, particularly protein kinase inhibitors for oncology.[1][2] The structural motif of 4-Piperidin-4-yl-pyrimidine dihydrochloride, combining a pyrimidine core with a piperidine substituent, is characteristic of compounds designed to interact with the ATP-binding pocket of protein kinases.[3][4] While potent inhibition of the primary target is a key design objective, the therapeutic success of such a molecule is critically dependent on its selectivity.

Off-target activity, where a compound interacts with unintended proteins, can lead to a spectrum of undesirable outcomes, from diminished efficacy to significant toxicity, and is a major contributor to late-stage drug development failures.[5][6] Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the human kinome is not merely a regulatory requirement but a fundamental aspect of preclinical assessment.[7][8]

This guide provides a comparative framework for evaluating the cross-reactivity of this compound. We will delineate the experimental methodologies to quantitatively assess its selectivity, present illustrative data, and discuss the interpretation of these findings for researchers, scientists, and drug development professionals. For the purpose of this guide, we will hypothesize that the primary target of this compound is Aurora Kinase A (AURKA), a key regulator of mitosis and a validated oncology target.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically begins with a broad, high-throughput screen to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions.

Tier 1: Large-Scale Kinome Profiling

The initial step involves screening this compound against a large panel of kinases, often representing a significant portion of the human kinome. This provides a broad overview of the compound's selectivity at a single, high concentration. A common and effective method for this is the competition binding assay .

Causality Behind Experimental Choice: Competition binding assays are highly suited for initial large-scale screening due to their straightforward, homogeneous format and their ability to be highly multiplexed. They measure the displacement of a known, tagged ligand from the kinase active site by the test compound, providing a direct assessment of binding affinity. This approach is target-agnostic in the sense that it does not require a functional enzymatic assay for each kinase, making it scalable and cost-effective for broad profiling.

Tier 2: Dose-Response Analysis and Functional Validation

Kinases identified as potential off-targets in the primary screen are then subjected to secondary assays to determine the potency of the interaction (e.g., IC50 or Kd values). Furthermore, it is crucial to move from simple binding assays to functional assays to understand the real-world consequence of this binding on cellular activity.

Causality Behind Experimental Choice: While binding assays confirm an interaction, they do not reveal its functional consequence. A compound could be an allosteric modulator or have no effect on kinase activity despite binding. Therefore, cell-based functional assays are critical to validate off-target effects in a more physiologically relevant context.[9][10][11][12] These assays measure the downstream effects of kinase inhibition, such as changes in substrate phosphorylation or cellular proliferation, providing a more accurate prediction of the compound's biological activity.[13]

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the tiered approach to assessing the cross-reactivity of a kinase inhibitor.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation cluster_2 Data Interpretation & Decision Making Start 4-Piperidin-4-yl-pyrimidine dihydrochloride Screen Large-Scale Kinome Competition Binding Assay (e.g., 400+ kinases at 10 µM) Start->Screen Test Compound Analyze1 Identify Potential Off-Targets (% Inhibition > 50%) Screen->Analyze1 Binding Data DoseResponse Biochemical Dose-Response (IC50 Determination) Analyze1->DoseResponse Hits CellBased Cell-Based Functional Assays (e.g., Phospho-Substrate Western Blot, Cell Viability) Analyze1->CellBased Hits Analyze2 Confirm & Quantify Off-Target Activity DoseResponse->Analyze2 CellBased->Analyze2 Decision Selectivity Profile Assessment Analyze2->Decision Validated Data

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Comparative Data Summary

The following table presents hypothetical data for this compound against its intended target, AURKA, and a selection of representative off-targets identified through kinome screening.

Target KinasePrimary Screening (% Inhibition @ 10 µM)Biochemical IC50 (nM)Cellular EC50 (nM) (Phospho-Substrate Inhibition)Notes
AURKA (Primary Target) 98% 15 50 Potent on-target activity
ABL185%250800Moderate off-target activity
FLT375%500>10,000Binding observed, but weak cellular activity
LCK60%1,200>10,000Weak off-target binding and no cellular effect
EGFR15%>10,000>10,000No significant activity
SRC90%150450Significant off-target activity

Signaling Pathway Context

Understanding the cellular pathways in which off-targets operate is crucial for predicting potential side effects. The diagram below illustrates the primary pathway of AURKA and a potential off-target pathway involving SRC.

Signaling_Pathway Hypothetical Signaling Pathway Interactions cluster_pathway1 Primary Target Pathway cluster_pathway2 Off-Target Pathway AURKA AURKA PLK1 PLK1 AURKA->PLK1 Phosphorylates Mitosis Mitotic Progression PLK1->Mitosis Regulates GrowthFactor Growth Factor Receptor SRC SRC GrowthFactor->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Compound 4-Piperidin-4-yl-pyrimidine dihydrochloride Compound->AURKA Inhibits (On-Target) Compound->SRC Inhibits (Off-Target)

Caption: Inhibition of AURKA and the off-target SRC.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Competition Binding Assay (Primary Screen)
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the compound to the final screening concentration (e.g., 10 µM) in assay buffer.

    • Prepare a panel of recombinant human kinases.

    • Prepare a corresponding fluorescently labeled, ATP-competitive ligand (tracer) for each kinase.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase and tracer mixture to each well.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A decrease in FP indicates displacement of the tracer by the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to positive (no inhibitor) and negative (no kinase) controls.

    • Identify kinases with inhibition greater than a predefined threshold (e.g., 50%) as potential off-targets.

Protocol 2: Cell-Based Phospho-Substrate Western Blot (Secondary Functional Assay)
  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase (e.g., HeLa cells for AURKA).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the kinase.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

    • Plot the normalized phospho-substrate levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. The hypothetical data presented underscore the importance of distinguishing between biochemical binding and functional cellular activity. While the compound shows potent on-target activity against AURKA, its significant inhibition of SRC at both the biochemical and cellular levels warrants further investigation. This off-target activity could have therapeutic implications or contribute to unforeseen side effects.

Future studies should aim to:

  • Expand the panel of cell lines to assess off-target effects in different genetic contexts.

  • Utilize proteomics-based approaches to identify downstream signaling alterations in an unbiased manner.

  • Initiate structure-activity relationship (SAR) studies to rationally design analogs with improved selectivity.[14][15][16]

By rigorously applying these comparative methodologies, researchers can build a comprehensive selectivity profile, enabling more informed decisions in the advancement of promising therapeutic candidates.

References

  • Keri, G., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • El-Gamal, M. I., et al. (2024). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 575-585. [Link]

  • Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11215-11227. [Link]

  • Al-Ostath, R. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6696. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences. [Link]

  • Roth, B. L. (2014). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Neuropsychopharmacology, 39(1), 223-232. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Sygnature Discovery. [Link]

  • Goncearenco, A., & Bös, F. (2010). Finding a better path to drug selectivity. Drug Discovery Today, 15(1-2), 17-23. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Mayr, L. M., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 59(4), 1494-1505. [Link]

  • Kalliokoski, T., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(10), 1272-1279. [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(12), 3891-3902. [Link]

  • Lee, J., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3020-3023. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthetic 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a number—it is the bedrock of reliable, reproducible, and safe research. This guide provides an in-depth, comparative analysis of the methodologies required to comprehensively assess the purity of 4-Piperidin-4-yl-pyrimidine dihydrochloride, a heterocyclic scaffold of significant interest in modern drug discovery.[1][2] As a polar, multi-basic compound isolated as a dihydrochloride salt, it presents unique analytical challenges that a single method cannot sufficiently address.

This document moves beyond simplistic protocols to explain the causality behind experimental choices. We will explore a multi-technique, mass balance approach, which provides a self-validating system for determining purity with the highest degree of confidence.[3][4]

The Analytical Challenge: Why a Multi-Pronged Approach is Essential

This compound combines three distinct analytical hurdles: a polar pyrimidine ring, a basic piperidine moiety, and its formulation as a hygroscopic dihydrochloride salt. This combination leads to:

  • Poor Retention in Standard Chromatography: The high polarity of the molecule makes it challenging to retain on traditional reversed-phase HPLC columns like C18, often leading to elution at or near the solvent front.[5]

  • Problematic Peak Shapes: The basic nitrogen atoms in the piperidine and pyrimidine rings can interact strongly with residual acidic silanol groups on the surface of silica-based HPLC columns, causing significant peak tailing.[5]

  • Influence of the Salt Form: The dihydrochloride salt form can affect solubility, hygroscopicity, and the stoichiometry of the counter-ion, all of which must be accounted for in an accurate purity assessment.[3]

Consequently, a robust purity determination cannot rely solely on a single HPLC area percentage. It requires a holistic "mass balance" approach, where the main component and all possible impurities (related substances, water, residual solvents, inorganic residues) are independently quantified.[3][4]

Core Purity & Related Substances by High-Performance Liquid Chromatography (HPLC)

The cornerstone of purity analysis is identifying and quantifying structurally related impurities. Given the polar and basic nature of the analyte, specialized HPLC techniques are required.

Expertise & Experience: Selecting the Right HPLC Strategy

Standard C18 columns are ill-suited for this compound. The primary challenge is to achieve adequate retention and symmetrical peak shape. Two primary strategies are recommended for comparison: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase chromatography using a polar-embedded or polar-endcapped column.

  • HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is highly effective for retaining and separating very polar compounds that are unretained in reversed-phase mode.[6]

  • Polar-Embedded/Endcapped RP Columns: These columns incorporate polar groups near the silica surface or at the end of the alkyl chains. This creates a hydration layer that prevents phase collapse in highly aqueous mobile phases and shields the analyte from interacting with acidic silanols, improving peak shape for basic compounds.[5][7]

For this guide, we will detail a protocol using a polar-endcapped C18 column, as it often provides a more familiar and robust starting point for many labs.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to provide a reliable, self-validating method for assessing the purity and impurity profile of this compound.

  • Instrumentation & Columns:

    • HPLC system with UV/Vis Diode Array Detector (DAD) or a tunable UV detector.

    • Recommended Column: Agilent ZORBAX Eclipse Plus C18 (or similar polar-endcapped column), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape and retention for the basic analyte, while the low pH suppresses the ionization of silanol groups on the column.[5]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5.0
      10.0 50.0
      12.0 95.0
      14.0 95.0
      14.1 5.0

      | 17.0 | 5.0 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute to a working concentration of 0.2 mg/mL using the same diluent. Rationale: Using a diluent with some organic content can help prevent peak distortion for early-eluting peaks.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Data Presentation: Comparison of HPLC Methods
ParameterMethod A: Polar-Endcapped RPMethod B: HILICRationale & Causality
Stationary Phase C18 with polar endcappingUncoated Silica or Amide PhaseMethod A shields basic analytes from silanols.[5] Method B uses partitioning into a water-enriched layer for retention of highly polar compounds.[6]
Mobile Phase High Aqueous (e.g., 95% Water)High Organic (e.g., 90% Acetonitrile)The mobile phase is chosen to be opposite in polarity to the stationary phase to drive separation.
Primary Retention Hydrophobic InteractionHydrophilic PartitioningDifferent retention mechanisms provide orthogonal selectivity, increasing confidence in detecting all impurities.
Pros Robust, good peak shapes for basesExcellent for very polar compounds
Cons May have limited retentionSensitive to water content, longer equilibration
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (0.1% TFA in Water/ACN) C Equilibrate Column (Polar-Endcapped C18) A->C B Sample Prep (1.0 mg/mL Stock in 50:50 Water/ACN) D Inject Sample (2 µL) B->D C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Workflow for HPLC purity analysis of this compound.

Identity and Structural Confirmation

Chromatographic purity is meaningless without confirming the identity of the main peak. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.[8]

Expertise & Experience: Orthogonal Verification
  • NMR Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR spectra give detailed information about the chemical environment of each proton and carbon, confirming the pyrimidine and piperidine scaffolds and their connectivity.[8][9] The integration of proton signals can also give clues about the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can provide an exact mass that further corroborates the elemental composition.[8]

Experimental Protocols: Spectroscopic Analysis
  • NMR Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Rationale: D₂O is often preferred for hydrochloride salts as it readily dissolves them and allows for the exchange of labile N-H and O-H protons, simplifying the spectrum.

    • Transfer to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Mass Spectrometry Sample Preparation:

    • Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or 50:50 water/acetonitrile.

    • Introduce the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer). Rationale: ESI is a soft ionization technique ideal for polar molecules, typically showing the protonated molecular ion [M+H]⁺.

Data Presentation: Expected Spectroscopic Data
TechniqueExpected Result for this compoundPurpose
¹H NMR Characteristic signals for pyrimidine protons (δ 8.5-9.2 ppm), piperidine protons (δ 1.5-3.5 ppm).[10][11]Structural Confirmation, Impurity ID
¹³C NMR Distinct signals for each unique carbon in the pyrimidine and piperidine rings.[8][12]Confirms Carbon Skeleton
HRMS (ESI+) Detection of the protonated free base [C₉H₁₄N₃]⁺ at m/z ~164.12.Molecular Weight & Formula Confirmation
Visualization: Spectroscopic Analysis Workflow

Spectro_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis N1 Dissolve Sample (5-10 mg in D2O) N2 Acquire 1H & 13C Spectra N1->N2 N3 Confirm Structure N2->N3 End Verified Structure N3->End M1 Prepare Dilute Solution (10 µg/mL in MeOH) M2 Infuse into ESI-MS M1->M2 M3 Verify [M+H]+ Ion M2->M3 M3->End Start Sample Start->N1 Start->M1

Caption: Workflow for spectroscopic identity confirmation.

Quantification of Non-Chromatographable Impurities

A comprehensive purity value requires accounting for non-API components that are invisible to a standard HPLC-UV method.

Trustworthiness: A Self-Validating System

Quantifying these components is critical for a trustworthy mass balance calculation.

  • Water Content by Karl Fischer Titration: Hydrochloride salts are often hygroscopic. Karl Fischer titration is the gold standard for accurately quantifying water content.[3][4]

  • Residual Solvents by Headspace GC-MS: Detects and quantifies volatile organic solvents remaining from the synthesis and purification process.[3]

  • Inorganic Residue (Residue on Ignition): Measures the amount of non-volatile inorganic material by burning off all organic matter.[4]

  • Counter-Ion Analysis by Ion Chromatography (IC): Verifies the correct stoichiometry of the dihydrochloride salt by quantifying the chloride content.[3]

Comparative Purity Analysis: Lot A vs. Lot B

To illustrate the power of this comprehensive approach, consider the following hypothetical data for two different synthetic batches of this compound.

AnalysisLot A ResultLot B ResultSignificance & Implication
HPLC Purity (Area %) 99.5%98.5%Lot A appears purer based on related substances. Lot B has a significant known impurity at 0.8%.
Water Content (Karl Fischer) 1.5%0.3%Lot A is significantly more hydrated. This "invisible" impurity depresses the true API content.
Residual Solvents (GC-MS) 0.1% (Acetone)0.6% (Ethyl Acetate)Both lots contain residual solvents, but Lot B has a higher level which must be accounted for.
Inorganic Residue (ROI) 0.05%0.05%Both lots are clean with respect to non-volatile inorganics.
Chloride Content (IC) 29.5% (Theoretical: 30.2%)30.1% (Theoretical: 30.2%)Lot A shows a slight deviation, suggesting a potential co-precipitated salt or mono-HCl form. Lot B has the correct stoichiometry.
Calculated Purity (Mass Balance) 98.8% 98.5% Despite the higher HPLC purity, Lot A's final purity is depressed by its water content. The final purities are much closer than HPLC alone would suggest.

Calculation: Purity = HPLC Purity % x [1 - 0.01(%Water + %Solvents + %Residue)]

This comparison clearly demonstrates that relying solely on HPLC area percentage can be misleading. Lot A, which initially appeared superior, has a lower final purity due to its higher water content. This has profound implications for weighing out material for experiments, as using Lot A would result in consistently under-dosing the active molecule.

Conclusion

The purity analysis of a complex molecule like this compound demands a rigorous, multi-faceted strategy. A simple HPLC chromatogram is only one piece of a larger puzzle. By integrating chromatographic data with spectroscopic confirmation (NMR, MS) and quantitative analysis of residual impurities (water, solvents, inorganics), we can apply a mass balance approach. This provides a true and reliable measure of purity, ensuring the integrity of downstream research and development. This guide serves as a framework for establishing such a system, empowering researchers to make informed decisions based on a complete and accurate understanding of their materials.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem.
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - NIH. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. [Link]

  • Technical Support Center: HPLC Analysis of Polar Amine Compounds - Benchchem.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Piperidine Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • How to Choose Piperidines: A Complete Buyer's Guide - Plant Care. [Link]

  • 4-(piperidin-4-yl)pyrimidine dihydrochloride | 1185304-08-8; 954220-47-4 - Molport. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. [Link]

Sources

A Comparative Guide to Validated HPLC Methodologies for Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of piperidine-containing compounds is a frequent analytical challenge. The basic nature of the piperidine moiety often leads to problematic chromatographic behavior, namely peak tailing, which can compromise resolution, accuracy, and overall method reliability. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods, offering field-proven insights and experimental data to empower you in developing robust and reliable analytical strategies. We will delve into the causality behind experimental choices, from column chemistry and mobile phase modifiers to a comprehensive, step-by-step validation protocol grounded in ICH guidelines.

The Core Challenge: Taming the Peak Tailing of Basic Analytes

The primary obstacle in the HPLC analysis of piperidine derivatives is the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups present on the surface of traditional silica-based stationary phases. This secondary interaction, a form of ion exchange, results in a mixed-mode retention mechanism that is easily overloaded, leading to the characteristic asymmetrical, tailing peaks.[1][2] Effective method development, therefore, hinges on mitigating or eliminating these undesirable interactions.

Strategic Approaches to Symmetrical Peaks: A Comparative Analysis

The key to achieving sharp, symmetrical peaks for piperidine-containing compounds lies in a systematic approach to selecting the column and optimizing the mobile phase. Below, we compare the most effective strategies.

The Modern Column: Your First Line of Defense

The evolution of HPLC column technology has provided powerful tools for the analysis of basic compounds.

  • High-Purity, End-Capped Silica (Type B): Modern reversed-phase columns, particularly C18 phases, are synthesized from high-purity silica with a minimal metal content and are extensively end-capped. End-capping is a process where the residual, accessible silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interaction with basic analytes.[1][2]

  • Sterically Protected and Polar-Embedded Phases: Some stationary phases are designed with bulky side chains that sterically hinder analytes from accessing the underlying silica surface. Others incorporate polar groups within the alkyl chain, which helps to create a hydrated layer near the silica surface, further masking silanol interactions.

Comparison of Column Alternatives:

Column TypeMechanism of ActionAdvantagesDisadvantages
Modern End-Capped C18/C8 High surface coverage and end-capping minimize exposed silanols.Versatile, widely available, good starting point for method development.May still exhibit some tailing with highly basic compounds.
Polar-Embedded Phases A polar group embedded in the alkyl chain improves wettability and shields silanols.Excellent peak shape for bases, compatible with highly aqueous mobile phases.Can have different selectivity compared to standard C18.
Sterically Protected Phases Bulky side groups physically block access to residual silanols.Robust at low pH, good for method development flexibility.May have lower retention for some compounds.
Polymer-Based Columns Stationary phase is a polymer resin, completely eliminating silica and silanols.Excellent peak shape for bases, stable over a wide pH range.Can have lower efficiency and different selectivity than silica-based columns.
Mobile Phase pH: The Power of Protonation

Controlling the ionization state of both the analyte and the stationary phase through pH adjustment is a cornerstone of method development for basic compounds.

  • Low pH (2-4): By operating at a low pH, the acidic silanol groups on the stationary phase are protonated and thus, electrically neutral.[1] This eliminates the primary site for ion-exchange interactions with the protonated (positively charged) basic analyte. The result is a more predictable reversed-phase retention mechanism and significantly improved peak symmetry. A mobile phase pH of around 3 is often a good starting point.

  • High pH (8-11): An alternative approach is to use a high pH mobile phase. In this regime, the basic analyte is in its neutral, free-base form, while the silanol groups are deprotonated and carry a negative charge. While this might seem counterintuitive, the repulsion between the negatively charged surface and the electron-rich analyte can minimize interactions and improve peak shape. This approach requires specialized pH-stable columns (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.

Mobile Phase Modifiers: Fine-Tuning for Optimal Performance

The addition of small amounts of specific reagents to the mobile phase can dramatically improve peak shape.

  • Acidic Additives (Ion-Pairing Agents):

    • Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1%, TFA is a strong acid that effectively lowers the mobile phase pH to around 2.[3] It also acts as an ion-pairing agent, forming a neutral complex with the positively charged analyte. This neutral complex has a more favorable interaction with the non-polar stationary phase, leading to sharper peaks. However, TFA can suppress ionization in mass spectrometry (MS) detection and can be difficult to remove from the HPLC system.[3]

    • Formic Acid: Also commonly used at 0.1%, formic acid provides a pH of approximately 2.7. It is a weaker ion-pairing agent than TFA and is generally more MS-friendly.[3] For many piperidine compounds, formic acid provides a good balance of improved peak shape and MS compatibility.

  • Competing Bases:

    • Triethylamine (TEA): Added to the mobile phase at low concentrations (e.g., 0.1-1%), TEA acts as a "silanol blocker." As a small basic molecule, it preferentially interacts with the active silanol sites, effectively competing with the analyte and reducing the opportunity for secondary interactions. This approach is highly effective but can shorten column lifetime and is not suitable for MS detection.

Visualizing the Impact of Mobile Phase Modifiers:

The choice of mobile phase additive can have a profound impact on peak shape. For a typical piperidine-containing compound, a mobile phase with no modifier might produce a severely tailing peak. The addition of 0.1% formic acid will often result in a significant improvement in symmetry. Switching to 0.1% TFA may provide an even sharper, more symmetrical peak due to its stronger ion-pairing effects.

cluster_0 Method Development Workflow Start Define Analytical Goal Column_Selection Select Column (e.g., Modern C18) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phase (pH, Organic Solvent) Column_Selection->Mobile_Phase_Screening Modifier_Optimization Optimize Modifier (TFA, Formic Acid, etc.) Mobile_Phase_Screening->Modifier_Optimization Method_Validation Perform Method Validation (ICH Q2(R1)) Modifier_Optimization->Method_Validation End Routine Analysis Method_Validation->End

Caption: A streamlined workflow for developing a robust HPLC method for piperidine-containing compounds.

A Validated Method in Practice: Fexofenadine as a Case Study

Fexofenadine, a widely used antihistamine, contains a piperidine moiety and serves as an excellent example for applying these principles. Several validated HPLC methods have been published for its analysis.[4][5][6][7][8]

Example Validated HPLC Method for Fexofenadine:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A standard, robust choice for reversed-phase chromatography.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.7) (40:60 v/v)Low pH to ensure good peak shape for the basic fexofenadine molecule.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 220 nmFexofenadine has a suitable chromophore for UV detection.
Temperature AmbientSufficient for robust separation.

This method, with slight variations, has been shown to be linear, accurate, precise, and specific for the determination of fexofenadine in pharmaceutical dosage forms.[4][8]

The Blueprint for Trustworthiness: A Step-by-Step Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11][12] The following is a comprehensive, step-by-step protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][12]

Experimental Protocol: HPLC Method Validation

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Procedure:

      • Analyze a blank sample (diluent or matrix without analyte).

      • Analyze a sample of the pure analyte.

      • Analyze a mixture of the analyte and potential impurities or degradation products.

      • If analyzing a drug product, analyze a placebo formulation.

    • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80-120% of the expected sample concentration.

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • Objective: To define the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Procedure: The range is inferred from the linearity, accuracy, and precision studies.

    • Acceptance Criteria: The method must meet the acceptance criteria for linearity, accuracy, and precision within the defined range.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% absolute).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

cluster_1 ICH Q2(R1) Validation Parameters Specificity Specificity (Discrimination from interferences) Linearity Linearity (Proportionality of response) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range (Interval of reliable use) Precision->Range LOD_LOQ LOD & LOQ (Sensitivity) Range->LOD_LOQ Robustness Robustness (Resistance to small changes) LOD_LOQ->Robustness

Caption: The interconnected parameters for a comprehensive HPLC method validation as per ICH Q2(R1) guidelines.

Conclusion

The successful analysis of piperidine-containing compounds by HPLC is a readily achievable goal with a systematic and informed approach. By understanding the underlying chemical interactions that lead to poor peak shape, and by leveraging modern column technologies and optimized mobile phase conditions, researchers can develop robust, reliable, and validated methods. This guide has provided a comparative framework and practical protocols to navigate the challenges and ensure the scientific integrity of your analytical results. The principles and methodologies outlined herein serve as a comprehensive resource for any scientist tasked with the quantitative analysis of this important class of compounds.

References

  • Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Available at: [Link]

  • A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Available at: [Link]

  • Simple and reliable HPLC analysis of fexofenadine hydrochloride in tablets and its application to dissolution studies - Ingenta Connect. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • New validated RP-HPLC method for the determination of fexofenadine in bulk and dosage form - Scholars Research Library. Available at: [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Fexofenadine Hydrochloride in Pharmaceutical Formulation - Semantic Scholar. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]

  • ICH Q2(R1) Guideline on Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Big change in retention times switching from TFA to FA? - Chromatography Forum. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]

  • HPLC Approaches to Improve Peak Shape for Basic Analytes - HALO Columns. Available at: [Link]

Sources

A Comparative Study of Piperidinyl Pyrimidine Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold stands as a cornerstone in modern medicinal chemistry, lauded for its remarkable ability to mimic the purine core of ATP. This inherent characteristic allows for the competitive inhibition of a vast array of protein kinases, enzymes that are pivotal regulators of cellular processes and frequently implicated in the pathogenesis of diseases ranging from cancer to inflammation. The strategic incorporation of a piperidinyl moiety onto this privileged scaffold introduces a versatile vector for chemical modification, enabling the meticulous refinement of a compound's potency, selectivity, and pharmacokinetic profile. This guide presents a comprehensive comparative analysis of piperidinyl pyrimidine analogs, with a particular focus on their structure-activity relationships (SAR) and performance as kinase inhibitors.

This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of analogs bearing substitutions on both the pyrimidine and piperidine rings. We will dissect how these chemical modifications influence their biological activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and p21-activated kinase 1 (PAK1). By providing a synthesis of current research, including quantitative data and detailed experimental protocols, this guide aims to empower the rational design and development of the next generation of piperidinyl pyrimidine-based therapeutics.

Comparative Analysis of Kinase Inhibitory Activity

The following tables provide a comparative overview of the in vitro inhibitory activity, represented by IC50 values, of various piperidinyl pyrimidine and structurally related pyrido[2,3-d]pyrimidine analogs against a panel of protein kinases. It is imperative to exercise caution when directly comparing IC50 values across different studies, as subtle variations in experimental conditions can influence the results.

Table 1: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs against Receptor Tyrosine Kinases

Compound IDR1R2EGFR IC50 (nM)HER2 IC50 (nM)VEGFR IC50 (nM)
1 4-anilinoH14.8682>1000
2 4-(3-chloroanilino)H10.2550>1000
3 4-(3-bromoanilino)H8.5490>1000
4 4-(3-ethynylanilino)H5.3320>1000

Data sourced from Smaill, J. B., et al. (2000).[1]

Table 2: Comparative Inhibitory Activity of Bis-anilino Pyrimidine Analogs against PAK1

Compound IDHead GroupLinkerPAK1 IC50 (nM)PAK4 IC50 (nM)KDR IC50 (nM)FGFR1 IC50 (nM)
8 3-aminopyrazoleanilino241200018001800
9 para-piperazineanilino334950>30000>30000
14 3-aminopyrazoleanilino with morpholine1676001000020000
18 3-aminopyrazoleanilino with N-methylpiperazine10500025005000

Data sourced from Scott, J. D., et al. (2017).[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidinyl pyrimidine analogs is intricately linked to the nature and position of substituents on both the pyrimidine core and the piperidinyl moiety. A thorough understanding of these relationships is paramount for the rational design of potent and selective inhibitors.

  • Substitutions on the Pyrimidine Core: The substituents at the 2 and 4 positions of the pyrimidine ring are critical determinants of kinase inhibitory activity. For instance, the presence of anilino groups at the 4-position is a key feature for potent EGFR inhibition, with the introduction of electron-withdrawing groups on the aniline ring generally leading to enhanced activity.[1] In the context of PAK1 inhibitors, a bis-anilino substitution pattern is often favored, where specific "head groups" on one of the aniline rings can significantly influence both potency and selectivity.[2]

  • Substitutions on the Piperidinyl Moiety: Modifications to the piperidine ring serve as a powerful tool to modulate crucial drug-like properties, including solubility, cell permeability, and target engagement. For example, in the development of CDC42 inhibitors, a free 4-piperidine moiety was identified as a key contributor to potency.[3]

Pharmacokinetic Profile

Experimental Protocols

This section provides detailed, generalized protocols for essential in vitro and cell-based assays that are fundamental for the evaluation and comparison of piperidinyl pyrimidine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This robust and high-throughput assay is designed to directly measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase enzyme

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • 384-well microplates

  • A microfluidic-based plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Generate a series of dilutions of the test compounds in DMSO. Subsequently, dilute these stock solutions in the assay buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: In the wells of a microplate, combine the purified kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by the addition of a solution of ATP.

  • Incubation: Allow the reaction to proceed by incubating the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Reaction Termination: Halt the kinase reaction by adding a stop solution containing a chelating agent such as EDTA.

  • Data Acquisition: Analyze the reaction mixture using a microfluidic chip-based instrument. This technology enables the electrophoretic separation of the phosphorylated and unphosphorylated substrate based on their differential charge and size, allowing for precise quantification of the enzymatic activity.

  • Data Analysis: For each concentration of the test compound, calculate the percentage of inhibition relative to a vehicle control. Subsequently, determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This widely used colorimetric assay is a reliable method to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (supplemented with fetal bovine serum and antibiotics)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

  • 96-well cell culture plates

  • A multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate the cells into a 96-well plate at a pre-optimized density and allow them to attach and resume proliferation for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

  • MTT Addition: Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. From the resulting dose-response curve, determine the GI50 (the concentration that causes 50% growth inhibition) or IC50 value.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Piperidinyl Pyrimidine Inhibitor Inhibitor->RTK

Caption: A simplified representation of a Receptor Tyrosine Kinase (RTK) signaling pathway, illustrating the point of intervention for piperidinyl pyrimidine inhibitors.

Experimental Workflow Diagram

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Piperidinyl Pyrimidine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Proliferation_Assay Cell Proliferation Assay (GI50) Selectivity->Proliferation_Assay Target_Engagement Cellular Target Engagement Assay Proliferation_Assay->Target_Engagement PK_Studies Pharmacokinetic (PK) Studies Target_Engagement->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A generalized workflow illustrating the key stages in the preclinical evaluation of piperidinyl pyrimidine analogs as potential therapeutic agents.

Conclusion

The piperidinyl pyrimidine scaffold represents a highly versatile and promising platform for the discovery and development of novel kinase inhibitors. Through the systematic and rational modification of both the pyrimidine core and the appended piperidinyl substituent, medicinal chemists can achieve remarkable potency and selectivity against a diverse range of therapeutically relevant kinases. This guide has provided a comparative analysis of the structure-activity relationships, biological performance, and essential evaluation methodologies for this important class of compounds. The collated data and detailed protocols within this document are intended to serve as a valuable resource for the scientific community, fostering the continued innovation and rational design of the next generation of piperidinyl pyrimidine-based therapeutics.

References

  • Zhang, Y., et al. (2020). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 25(18), 4255.
  • Brindani, N., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 67(13), 11095-11115. Available at: [Link]

  • Hansen, M., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 934-941.
  • BenchChem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. BenchChem.
  • BenchChem. (2025). Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem.
  • Wodicka, L. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11935-11948.
  • Scott, J. D., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147-1152.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current Pharmaceutical Design, 29(1), 1-15.
  • Mok, J. H., et al. (2020). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(15), 8246-8263.
  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 346-366.
  • Elkamhawy, A., et al. (2022).
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidines: a new class of potent and selective inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals. BenchChem.
  • Klüter, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 989337.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1138.
  • Gorshkov, V., et al. (2023).
  • Al-Ostoot, F. H., et al. (2024).
  • Sravanthi, G., & Kumar, C. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal Chemistry, 18(1), 10-30.
  • Egorova, P. A., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-8592.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Piperidin-4-yl-pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the "Hierarchy of Controls," a system that prioritizes the most effective safety measures. This means we will first consider eliminating or substituting hazards, then implementing engineering and administrative controls, and finally, relying on Personal Protective Equipment (PPE) as the last line of defense.

Hazard Assessment: A Proactive Approach

Given the structure of 4-Piperidin-4-yl-pyrimidine dihydrochloride, we must anticipate potential hazards based on its constituent moieties:

  • Piperidine Moiety: Piperidine itself is a strong organic base that is flammable, toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage.[1][4][5][6]

  • Pyrimidine Moiety: Pyrimidine is a flammable liquid and vapor.[2][7] While less acutely toxic than piperidine, it is still a hazardous chemical that requires careful handling.

  • Dihydrochloride Salt: The dihydrochloride form means the compound is a salt, likely a solid, which can present an inhalation hazard if it is a fine powder. Amine hydrochlorides can be irritants.[3]

Based on this analysis, we will treat this compound as a compound that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8]

Engineering and Administrative Controls: Your First Line of Defense

Before you even select your PPE, it's crucial to have the proper laboratory setup and procedures in place.

  • Engineering Controls:

    • Ventilation: Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation of any dust or vapors.[6][9][10] General laboratory ventilation is not sufficient.

    • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11]

  • Administrative Controls:

    • Designated Areas: Clearly designate specific areas in the lab for handling this compound.

    • Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[4][11] Wash hands thoroughly after handling the compound, even if you were wearing gloves.[1][11]

    • Training: Ensure all personnel handling the compound are trained on these specific procedures and are familiar with the location and use of emergency equipment.

Personal Protective Equipment (PPE): Tailored for the Task

The selection of PPE is critical and should be based on the specific task you are performing. Below is a summary of the recommended PPE for different operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile is a good initial choice)Lab coat (fully buttoned)Work in a certified chemical fume hood
Preparing Stock Solutions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile)Lab coat and a chemical-resistant apronWork in a certified chemical fume hood
Handling Dilute Solutions Chemical safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot typically required if handled in a well-ventilated area
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[3][6] When handling the solid compound or preparing solutions where splashing is a risk, a face shield should be worn in addition to goggles.[12]

  • Hand Protection: Chemical-resistant gloves are essential.[1][13] Nitrile gloves are a common and effective choice for many laboratory chemicals.[14] Always inspect your gloves for any signs of degradation or punctures before use.[2][11]

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[2][15] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[9]

  • Respiratory Protection: All work with the solid compound or concentrated solutions should be performed in a chemical fume hood.[9][10] This is the most effective way to prevent respiratory exposure.

Step-by-Step Operational Plans

Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat).

  • Work Area: Perform all weighing and handling inside a certified chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Storage: Securely close the main container and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3]

Preparing a Stock Solution
  • Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat, chemical-resistant apron).

  • Work Area: Conduct this procedure inside a certified chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the solid compound. Be aware of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or gently swirl the container to dissolve the solid.

  • Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store appropriately.

Emergency Procedures: Be Prepared

  • Spills:

    • Alert: Immediately alert others in the vicinity.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

    • Contain: For small spills, use an absorbent material (like sand or vermiculite) to contain the spill.[4][10]

    • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled waste container.

    • Decontaminate: Clean the spill area with soap and water.[7]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][16] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[4][16] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[17]

  • Waste Containers: Use clearly labeled, sealable containers for solid and liquid waste.[18][19] The label should include the words "Hazardous Waste" and the full chemical name.[17]

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal.[20] Do not pour any of this chemical or its solutions down the drain.[19]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Safety is a shared responsibility, and a proactive, informed approach is the cornerstone of a successful and secure laboratory environment.

Diagrams

PPE_Decision_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Solid or Preparing Concentrated Solution task->weighing Solid/Concentrated dilute Handling Dilute Solution task->dilute Dilute ppe_high Required PPE: - Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron weighing->ppe_high ppe_low Required PPE: - Goggles - Nitrile Gloves - Lab Coat dilute->ppe_low end Proceed with Task ppe_high->end ppe_low->end

Caption: PPE selection workflow for different handling scenarios.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07). [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31). [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. (2026-01-08). [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Piperidine - SAFETY DATA SHEET. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie. (2019-01-28). [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). [Link]

  • Personal Protective Equipment. US EPA. (2025-09-12). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Chemical Waste Management Guide. Environmental Health & Safety - Boston University. [Link]

  • SAFETY DATA SHEET - Piperidine. Fisher Scientific. (2023-10-11). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.